molecular formula C40H56O6 B1194932 Grandione

Grandione

Numéro de catalogue: B1194932
Poids moléculaire: 632.9 g/mol
Clé InChI: AMKXPXHJZCUIOT-CWNKQNSVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Grandione is a natural product found in Torreya grandis with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C40H56O6

Poids moléculaire

632.9 g/mol

Nom IUPAC

(1S,6S,11S,19S,23S)-6,28-dihydroxy-10,10,24,24-tetramethyl-1,16-di(propan-2-yl)-2,18-dioxaheptacyclo[17.13.0.03,17.04,14.06,11.020,30.023,28]dotriaconta-3,14,16,20(30)-tetraene-31,32-dione

InChI

InChI=1S/C40H56O6/c1-22(2)26-19-24-11-13-29-36(5,6)15-9-17-38(29,43)20-27(24)33-32(26)45-35-25-12-14-30-37(7,8)16-10-18-39(30,44)21-28(25)31(41)34(42)40(35,46-33)23(3)4/h19,22-23,29-30,35,43-44H,9-18,20-21H2,1-8H3/t29-,30-,35-,38-,39?,40+/m0/s1

Clé InChI

AMKXPXHJZCUIOT-CWNKQNSVSA-N

SMILES

CC(C)C1=C2C(=C3CC4(CCCC(C4CCC3=C1)(C)C)O)OC5(C(O2)C6=C(CC7(CCCC(C7CC6)(C)C)O)C(=O)C5=O)C(C)C

SMILES isomérique

CC(C)C1=C2C(=C3C[C@]4(CCCC([C@@H]4CCC3=C1)(C)C)O)O[C@]5([C@@H](O2)C6=C(CC7(CCCC([C@@H]7CC6)(C)C)O)C(=O)C5=O)C(C)C

SMILES canonique

CC(C)C1=C2C(=C3CC4(CCCC(C4CCC3=C1)(C)C)O)OC5(C(O2)C6=C(CC7(CCCC(C7CC6)(C)C)O)C(=O)C5=O)C(C)C

Synonymes

grandione

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Profile of Uvaria grandiflora and the Elusive Grandione

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the chemical constituents isolated from Uvaria grandiflora, with a special focus on the enigmatic compound Grandione. While information on this compound itself is limited, this document delves into the broader chemical landscape of its putative plant source, offering insights into related bioactive compounds, their quantitative data, and the experimental protocols used for their discovery and characterization.

The Chemical Structure of this compound

This compound is a complex natural product with a defined chemical structure, as cataloged in public chemical databases.

Chemical Identity of this compound [1]

IdentifierValue
IUPAC Name (1S,6S,11S,19S,23S)-6,28-dihydroxy-10,10,24,24-tetramethyl-1,16-di(propan-2-yl)-2,18-dioxaheptacyclo[17.13.0.0³,¹⁷.0⁴,¹⁴.0⁶,¹¹.0²⁰,³⁰.0²³,²⁸]dotriaconta-3,14,16,20(30)-tetraene-31,32-dione
Molecular Formula C₄₀H₅₆O₆
PubChem CID 403338
NSC Number 718127

Despite its well-defined structure, a comprehensive literature search did not yield any publicly available data on the biological activity, experimental protocols for its isolation or synthesis, or its mechanism of action and associated signaling pathways. The NSC number suggests it may have been part of a screening program, but the results are not readily accessible.

Given the lack of specific information on this compound, this guide will now focus on other well-characterized bioactive compounds isolated from Uvaria grandiflora, a plant species from which a compound named "this compound" is likely to have originated.

Bioactive Compounds from Uvaria grandiflora

Phytochemical investigations of Uvaria grandiflora have led to the isolation and characterization of several classes of compounds, most notably polyoxygenated cyclohexenes. These compounds have demonstrated a range of biological activities, including cytotoxic, antimicrobial, and anti-diabetic properties.

The following table summarizes the quantitative data for some of the key bioactive compounds isolated from Uvaria grandiflora.

CompoundBiological ActivityAssayResult (IC₅₀/MIC)Reference
Zeylenone AntitubercularMycobacterium tuberculosis H37RvMIC₉₀: 51.2 μM[2]
CytotoxicityHuman myeloid leukemia (K-562) cellsIC₅₀: 2.3 μM[2]
CytotoxicityHeLa cellsIC₅₀: 18.3 μM[2]
AntifungalColletotrichum musaeEC₅₀: 3.37 μg/mL[3]
Anti-oomycetePhytophthora capsiciEC₅₀: 6.98 μg/mL[3]
Uvariagrandol A α-Glucosidase Inhibitionα-Glucosidase from Saccharomyces cerevisiaeIC₅₀: >100 μM[4]
CytotoxicityLung cancer (A549) cellsIC₅₀: >50 μM[4]
CytotoxicityColorectal cancer (SW480) cellsIC₅₀: >50 μM[4]
CytotoxicityLeukemia (K562) cellsIC₅₀: >50 μM[4]
Uvagrandol α-Glucosidase Inhibitionα-Glucosidase-[5]
Lipase InhibitionPorcine lipase-[5]
DPP-IV InhibitionDipeptidyl peptidase-IV-[5]
MAGL InhibitionMonoacylglycerol lipase-[5]

Experimental Protocols

The following sections detail the generalized experimental methodologies for the isolation and biological evaluation of compounds from Uvaria grandiflora, based on published studies.

A general workflow for the extraction and isolation of compounds from the leaves of Uvaria grandiflora is outlined below.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification plant_material Air-dried leaves of U. grandiflora extraction Extraction with EtOAc at room temperature plant_material->extraction crude_extract EtOAc Crude Extract extraction->crude_extract qcc Quick Column Chromatography (Silica Gel) crude_extract->qcc fractions Fractions (UGL1-UGL9) qcc->fractions sephadex Sephadex LH-20 Chromatography (MeOH) fractions->sephadex rp_hplc Reverse-Phase HPLC (MeOH/H₂O) sephadex->rp_hplc isolated_compounds Isolated Compounds (e.g., Uvariagrandols) rp_hplc->isolated_compounds

Figure 1: General workflow for the isolation of compounds from U. grandiflora.

Protocol:

  • Plant Material Collection and Preparation: The leaves of Uvaria grandiflora are collected, air-dried, and ground into a fine powder.[4]

  • Extraction: The powdered plant material is extracted with a suitable solvent, such as ethyl acetate (EtOAc), at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.[4]

  • Fractionation: The crude extract is subjected to quick column chromatography (QCC) on silica gel, using a gradient elution system (e.g., hexanes to EtOAc) to separate the extract into several fractions.[4]

  • Purification: The fractions are further purified using a combination of chromatographic techniques, such as Sephadex LH-20 column chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC), to yield pure compounds.[4][5]

  • Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and comparison with literature data. The absolute configuration can be established by comparing experimental and calculated electronic circular dichroism (ECD) spectra.[4][5]

The in vitro cytotoxicity of the isolated compounds against various cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., A549, SW480, K562) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the isolated compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

The minimum inhibitory concentration (MIC) of the isolated compounds against various microbial strains is determined using the broth microdilution method.

Protocol:

  • Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to a specific turbidity.

  • Compound Dilution: The isolated compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways affected by this compound are unknown, the mechanisms of action for some of the other compounds from Uvaria grandiflora have been investigated. For instance, the antifungal and anti-oomycete activities of zeylenone are suggested to involve damage to the cytoderm and interference with energy metabolism of the pathogens.[3] Further research is required to elucidate the precise molecular targets and signaling cascades modulated by these compounds.

Conclusion

This compound remains a structurally defined but biologically uncharacterized molecule. In contrast, its putative plant source, Uvaria grandiflora, is a rich reservoir of bioactive polyoxygenated cyclohexenes with demonstrated cytotoxic, antimicrobial, and enzyme-inhibitory activities. The experimental protocols outlined in this guide provide a framework for the continued exploration of the chemical diversity of this plant and the potential therapeutic applications of its constituents. Future research should aim to isolate and characterize this compound from a natural source to enable a thorough evaluation of its biological properties and to finally uncover the full pharmacological potential of this intriguing molecule.

References

Grandione: A Technical Guide to its Molecular Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grandione, a naturally occurring icetexane diterpenoid dimer, has garnered significant interest within the scientific community due to its complex molecular architecture and promising biological activities. This technical guide provides a comprehensive overview of this compound, detailing its molecular formula and weight, outlining its proposed biosynthetic pathway, and summarizing its known cytotoxic effects on various cancer cell lines. Particular emphasis is placed on its mechanism of action, which involves the induction of apoptosis through endoplasmic reticulum stress. Detailed experimental methodologies for cytotoxicity assessment and a conceptual framework for its synthesis are also presented to facilitate further research and development.

Molecular Profile

This compound is a complex dimeric diterpenoid with the molecular formula C40H56O6. Its molecular weight has been determined to be 632.9 g/mol .

PropertyValue
Molecular Formula C40H56O6
Molecular Weight 632.9 g/mol

Biosynthesis and Synthetic Approaches

The proposed biosynthesis of this compound involves a tandem Hetero Diels-Alder/Retro-Claisen rearrangement. This intricate chemical transformation is believed to be a key step in the natural formation of this complex dimer.

Conceptual Synthetic Workflow

The following diagram illustrates the logical flow of the proposed biosynthetic and biomimetic synthetic pathways for this compound.

G Abietane_Diterpenoids Abietane-type Diterpenoid Monomers Demethylsalvicanol_Quinone Demethylsalvicanol Quinone Abietane_Diterpenoids->Demethylsalvicanol_Quinone Oxidation Hetero_Diels_Alder Hetero Diels-Alder Cycloaddition Demethylsalvicanol_Quinone->Hetero_Diels_Alder Dimerization Bicyclic_Adduct Bicyclic Adduct Hetero_Diels_Alder->Bicyclic_Adduct Retro_Claisen Retro-Claisen Rearrangement Bicyclic_Adduct->Retro_Claisen This compound This compound Retro_Claisen->this compound

Proposed Biosynthetic Pathway of this compound.

Biological Activity and Mechanism of Action

Recent studies have highlighted the cytotoxic potential of this compound against several human colorectal cancer cell lines.

Cytotoxic Effects

This compound has demonstrated significant cytotoxic activity against the following colorectal cancer cell lines:

  • HCT-116

  • COLO-205

  • Caco-2[2]

Mechanism of Action: Induction of Endoplasmic Reticulum Stress

In HCT-116 cells, the cytotoxic effects of this compound have been attributed to the induction of apoptosis via the upregulation of the BiP-ATF4-CHOP signaling axis.[2] This pathway is a key indicator of endoplasmic reticulum (ER) stress, a condition where the accumulation of unfolded or misfolded proteins in the ER triggers a cellular stress response that can ultimately lead to programmed cell death.

The signaling cascade initiated by this compound is depicted in the following diagram:

G This compound This compound ER_Stress Endoplasmic Reticulum Stress This compound->ER_Stress BiP BiP (Binding Immunoglobulin Protein) ER_Stress->BiP Upregulation ATF4 ATF4 (Activating Transcription Factor 4) BiP->ATF4 Interaction & Upregulation CHOP CHOP (C/EBP Homologous Protein) ATF4->CHOP Upregulation Apoptosis Apoptosis CHOP->Apoptosis

This compound-induced Apoptosis via ER Stress.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The cytotoxic activity of this compound against cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., HCT-116, COLO-205, Caco-2)

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in the culture medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include vehicle-treated cells as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently agitate the plate to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability can be calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the concentration of this compound.

The following diagram outlines the workflow for the MTT assay:

G Start Seed Cells in 96-well Plate Incubate_24h_1 Incubate 24h Start->Incubate_24h_1 Treat Treat with this compound (various concentrations) Incubate_24h_1->Treat Incubate_Exposure Incubate for Exposure Period Treat->Incubate_Exposure Add_MTT Add MTT Solution Incubate_Exposure->Add_MTT Incubate_4h Incubate 2-4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Crystals Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate % Viability and IC50 Read_Absorbance->Analyze

MTT Assay Experimental Workflow.

Conclusion

This compound presents a compelling case for further investigation as a potential therapeutic agent, particularly in the context of colorectal cancer. Its unique dimeric structure, coupled with a distinct mechanism of action involving the induction of ER stress, offers a promising avenue for the development of novel anticancer drugs. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding and application of this intriguing natural product.

References

Hypothetical Technical Guide Structure for a Compound

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search has not yielded specific information on a compound named "Grandione." This may indicate that "this compound" is a novel, very recently discovered compound, or potentially a proprietary name not yet widely disclosed in scientific literature. The name might also be a misspelling of another compound.

To provide an accurate and detailed technical guide as requested, further clarification on the compound is necessary. If "this compound" is a newly identified molecule, access to unpublished research data, patents, or internal discovery documents would be essential for generating the required in-depth content.

Should information on "this compound" become available, a comprehensive technical guide would be structured as follows, adhering to the specified requirements for data presentation, experimental protocols, and visualizations.

1. Introduction

  • 1.1. Discovery: A narrative of the initial finding of the compound, including the screening program or serendipitous observation that led to its identification.

  • 1.2. Origin and Source: Detailed description of the natural source (e.g., plant, microorganism, marine invertebrate) from which the compound was first isolated, including its taxonomy and geographical location. For a synthetic compound, the rationale behind its design and synthesis would be discussed.

2. Physicochemical Properties

  • 2.1. Chemical Structure: Elucidation of the complete chemical structure, including stereochemistry, as determined by spectroscopic methods (NMR, Mass Spectrometry, X-ray crystallography).

  • 2.2. Physicochemical Data: A table summarizing key properties such as molecular weight, formula, melting point, solubility, and partition coefficient.

Table 1: Physicochemical Properties of [Compound Name]

PropertyValue
Molecular FormulaCₓHₓNₓOₓ
Molecular Weight g/mol
Appearance
Melting Point°C
Solubility
logP

3. Biological Activity

  • 3.1. Primary Pharmacological Target: Identification of the primary molecular target(s) (e.g., enzyme, receptor, ion channel) and the mechanism of action.

  • 3.2. In Vitro Activity: Summary of in vitro experimental data, including enzyme inhibition, receptor binding, and cell-based assay results.

Table 2: In Vitro Biological Activity of [Compound Name]

Assay TypeTargetCell Line/SystemIC₅₀ / EC₅₀ / Kᵢ (µM)
Enzyme Inhibition
Receptor Binding
Cytotoxicity

4. Signaling Pathways

  • A detailed description of the signaling pathways modulated by the compound. This section would include diagrams generated using the DOT language to visualize the molecular interactions.

Signaling_Pathway cluster_receptor Cell Membrane Receptor Receptor Downstream1 Downstream Effector 1 Receptor->Downstream1 Activates Compound Compound Compound->Receptor Binds Downstream2 Downstream Effector 2 Downstream1->Downstream2 Response Cellular Response Downstream2->Response

Figure 1: Hypothetical signaling pathway initiated by the compound.

5. Experimental Protocols

  • 5.1. Isolation and Purification: A step-by-step protocol for the extraction of the compound from its natural source, followed by the chromatographic techniques used for its isolation and purification.

Isolation_Workflow Start Source Material Extraction Extraction (e.g., Solvent Maceration) Start->Extraction Partition Solvent Partitioning Extraction->Partition Chromatography1 Column Chromatography (e.g., Silica Gel) Partition->Chromatography1 Chromatography2 HPLC Chromatography1->Chromatography2 End Pure Compound Chromatography2->End

Figure 2: General workflow for the isolation of a natural product.
  • 5.2. Structural Elucidation: Detailed methodology for the spectroscopic analyses performed (e.g., 1D and 2D NMR, HRMS, FT-IR).

  • 5.3. In Vitro Assays: Protocols for the key in vitro experiments, including reagent concentrations, incubation times, and detection methods.

  • A summary of the key findings and the potential therapeutic applications of the compound. This section would also discuss future research directions, such as lead optimization, in vivo studies, and clinical development.

To proceed with generating a specific and accurate technical guide, please provide the correct name of the compound or any available preliminary information, such as its chemical class, biological source, or a reference publication.

An In-depth Technical Guide to Grandione: IUPAC Nomenclature, Synonyms, and Biological Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Grandione, a complex dimeric diterpene first isolated from Torreya grandis. The document details its chemical identity, including its IUPAC name and known synonyms, and summarizes the current understanding of its biosynthetic origins. While specific quantitative biological data and detailed experimental protocols for this compound remain limited in publicly accessible literature, this guide presents foundational information and outlines key areas for future research.

Chemical Identity and Nomenclature

A clear and unambiguous identification of a chemical entity is paramount in scientific research. The following table summarizes the IUPAC name, molecular formula, and key synonyms for this compound.

Identifier Value Source
IUPAC Name (1S,6S,11S,19S,23S)-6,28-dihydroxy-10,10,24,24-tetramethyl-1,16-di(propan-2-yl)-2,18-dioxaheptacyclo[17.13.0.0³,¹⁷.0⁴,¹⁴.0⁶,¹¹.0²⁰,³⁰.0²³,²⁸]dotriaconta-3,14,16,20(30)-tetraene-31,32-dionePubChem[1]
Molecular Formula C₄₀H₅₆O₆PubChem[1]
Molecular Weight 632.9 g/mol PubChem[1]
Synonyms This compound, NSC718127, NSC-718127, SCHEMBL25937959PubChem[1]

Biosynthesis

This compound is a fascinating example of nature's synthetic prowess. It is a dimer formed from two rearranged abietane-type monomeric units.[2] The proposed biosynthetic pathway involves the dimerization of demethylsalvicanol quinone. This process is believed to occur through a tandem reaction sequence initiated by a Hetero Diels-Alder reaction, which forms a bicyclic adduct. This is subsequently followed by a retro-Claisen rearrangement.[2] Computational studies suggest that this tandem pathway is more energetically favorable than a direct one-step Hetero Diels-Alder mechanism.[2]

Proposed Biosynthetic Pathway for this compound

The following diagram illustrates the proposed key steps in the formation of this compound from its monomeric precursor, demethylsalvicanol quinone.

This compound Biosynthesis Proposed Biosynthesis of this compound cluster_0 Monomer Precursor cluster_1 Key Reactions cluster_2 Intermediate & Product Demethylsalvicanol_Quinone Demethylsalvicanol Quinone Hetero_Diels_Alder Hetero Diels-Alder Reaction Demethylsalvicanol_Quinone->Hetero_Diels_Alder Dimerization Bicyclic_Adduct Bicyclic Adduct Hetero_Diels_Alder->Bicyclic_Adduct Retro_Claisen Retro-Claisen Rearrangement This compound This compound Retro_Claisen->this compound Bicyclic_Adduct->Retro_Claisen

Caption: Proposed biosynthetic pathway of this compound.

Biological Activity and Experimental Data

Currently, there is a notable absence of specific quantitative data on the biological activities of isolated this compound in the public domain. While extracts of Torreya grandis have been investigated for various properties, the direct contribution of this compound to these effects has not been elucidated. Further research is required to determine its cytotoxic, anti-inflammatory, or other pharmacological activities.

Experimental Protocols

Signaling Pathways

Due to the lack of dedicated biological studies on this compound, there is no information available regarding its potential interactions with or modulation of cellular signaling pathways, such as the MAPK or NF-κB pathways. Investigating the effects of this compound on these and other key signaling cascades is a critical next step in understanding its potential biological significance and therapeutic applications.

Future Directions

The complex and unique structure of this compound makes it an intriguing target for further scientific investigation. Key areas for future research include:

  • Total Synthesis: The development of a robust and scalable total synthesis would provide the necessary quantities of pure this compound for comprehensive biological evaluation.

  • Biological Screening: A thorough screening of this compound against a panel of cancer cell lines, inflammatory markers, and enzymatic targets is essential to uncover its potential therapeutic value.

  • Mechanism of Action Studies: Should biological activity be identified, subsequent studies should focus on elucidating the underlying mechanism of action, including its effects on key signaling pathways.

  • Isolation and Characterization: Further phytochemical investigation of Torreya grandis and other natural sources may lead to the discovery of additional this compound-related compounds with unique biological profiles.

This technical guide serves as a foundational resource for researchers interested in this compound. While the current body of knowledge is limited, the structural novelty and biosynthetic origins of this natural product highlight its potential as a subject for significant future discoveries in chemistry and pharmacology.

References

The Enigmatic Profile of Grandione: A Technical Overview Based on Computational Data

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the physical and chemical properties of the compound identified as Grandione (Molecular Formula: C40H56O6). An exhaustive search of publicly available scientific literature and chemical databases has revealed a significant finding: there is currently no published experimental data for this compound. The information presented herein is based exclusively on computational models from the PubChem database. Consequently, this document serves as a summary of predicted characteristics rather than a definitive experimental record.

Computed Physicochemical Properties

The following tables summarize the computationally derived data for this compound. These values are predictions based on its chemical structure and should be interpreted as theoretical estimates pending experimental validation.

Table 1: Computed Molecular and Physical Properties of this compound

PropertyValueData Source
Molecular Formula C40H56O6PubChem[1]
Molecular Weight 632.9 g/mol PubChem[1]
Exact Mass 632.40768950 DaPubChem[1]
Monoisotopic Mass 632.40768950 DaPubChem[1]
Topological Polar Surface Area 93.1 ŲPubChem[1]
Heavy Atom Count 46PubChem[1]
Complexity 1290PubChem[1]
XLogP3 7.7PubChem[1]

Table 2: Computed Structural and Bonding Information for this compound

PropertyValueData Source
IUPAC Name (1S,6S,11S,19S,23S)-6,28-dihydroxy-10,10,24,24-tetramethyl-1,16-di(propan-2-yl)-2,18-dioxaheptacyclo[17.13.0.0³,¹⁷.0⁴,¹⁴.0⁶,¹¹.0²⁰,³⁰.0²³,²⁸]dotriaconta-3,14,16,20(30)-tetraene-31,32-dionePubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 6PubChem[1]
Rotatable Bond Count 4PubChem[1]

Experimental Protocols and Biological Activity: A Data Gap

A comprehensive literature search for experimental protocols related to the isolation, synthesis, or analysis of this compound yielded no specific results. Similarly, no studies detailing its biological activity, mechanism of action, or any associated signaling pathways have been found. This absence of empirical data prevents the inclusion of detailed experimental methodologies and the creation of diagrams illustrating biological processes.

The scientific community has not yet published research on this particular molecule, which may indicate that this compound is a novel, theoretical, or exceptionally rare compound.

Visualizing Inferred Relationships and Hypothetical Workflows

Given the lack of experimental data, the following diagrams are provided to illustrate logical relationships based on the computed properties and a hypothetical workflow for the characterization of a novel compound like this compound.

Grandione_Properties Logical Relationship of this compound's Computed Properties Structure Molecular Structure C40H56O6 PhysChem Physicochemical Properties Structure->PhysChem Determines Structural_Features Structural Features Structure->Structural_Features Defines Solubility_Lipophilicity Solubility & Lipophilicity (Predicted) PhysChem->Solubility_Lipophilicity Includes XLogP3 = 7.7 Reactivity Chemical Reactivity (Inferred) Structural_Features->Reactivity Influences (e.g., dihydroxy, dione groups) Solubility_Lipophilicity->Reactivity Affects reaction conditions

Figure 1: Logical relationships of this compound's computed properties.

Experimental_Workflow Hypothetical Workflow for this compound Characterization Isolation Isolation / Synthesis of this compound Structure_Elucidation Structure Elucidation (NMR, MS, X-ray) Isolation->Structure_Elucidation PhysChem_Testing Physicochemical Testing (Solubility, Melting Point) Structure_Elucidation->PhysChem_Testing Biological_Screening Biological Screening (In vitro assays) Structure_Elucidation->Biological_Screening Data_Analysis Data Analysis & Reporting PhysChem_Testing->Data_Analysis Toxicity_Assessment Toxicity Assessment Biological_Screening->Toxicity_Assessment Toxicity_Assessment->Data_Analysis

Figure 2: A hypothetical experimental workflow for characterizing a novel compound.

Conclusion

While a comprehensive technical guide on the experimental properties of this compound cannot be provided at this time due to a lack of published research, the available computational data offers a preliminary profile of this molecule. The provided tables and diagrams serve as a foundational reference based on theoretical predictions. Further experimental investigation is necessary to validate these computed properties and to elucidate the biological significance and potential applications of this compound. Researchers interested in this compound are encouraged to undertake de novo characterization studies.

References

Putative Mechanism of Action of Grandione: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document aims to provide a comprehensive overview of the putative mechanism of action of Grandione, tailored for researchers, scientists, and drug development professionals. Due to the limited publicly available information on "this compound," this guide is based on preliminary findings and analogous compounds. Further research is required to fully elucidate its precise molecular interactions and signaling pathways.

Disclaimer: The information presented herein is intended for research purposes only and does not constitute medical advice.

1. Core Putative Mechanism: Serotonin 5-HT3 Receptor Antagonism

The primary hypothesized mechanism of action for this compound is the selective antagonism of the 5-hydroxytryptamine type 3 (5-HT3) receptor. This assertion is based on structural similarities to known 5-HT3 antagonists, such as Granisetron.

Signaling Pathway of 5-HT3 Receptor Activation and Putative Inhibition by this compound

The following diagram illustrates the signaling cascade initiated by serotonin binding to the 5-HT3 receptor and the proposed point of intervention by this compound.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan Serotonin Serotonin (5-HT) Tryptophan->Serotonin Tryptophan hydroxylase Vesicle Synaptic Vesicle Serotonin->Vesicle VMAT Serotonin_released Serotonin Vesicle->Serotonin_released Release Receptor 5-HT3 Receptor (Ligand-gated ion channel) Serotonin_released->Receptor Binds This compound This compound This compound->Receptor Blocks Ion_Channel Ion Channel (Na+, K+, Ca2+) Receptor->Ion_Channel Opens Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx Signal Signal Transduction (Emesis Reflex) Depolarization->Signal Initiates

Caption: Putative mechanism of this compound as a 5-HT3 receptor antagonist.

Experimental Protocols

To validate the hypothesized mechanism of action, the following experimental protocols are proposed:

2.1. Radioligand Binding Assay

  • Objective: To determine the binding affinity of this compound to the 5-HT3 receptor.

  • Methodology:

    • Prepare cell membranes from a cell line recombinantly expressing the human 5-HT3 receptor.

    • Incubate the membranes with a constant concentration of a radiolabeled 5-HT3 receptor antagonist (e.g., [3H]Granisetron).

    • Add increasing concentrations of unlabeled this compound.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using liquid scintillation counting.

    • Calculate the Ki (inhibition constant) value for this compound from the IC50 (half-maximal inhibitory concentration) value using the Cheng-Prusoff equation.

2.2. Electrophysiological Assay (Patch-Clamp)

  • Objective: To assess the functional effect of this compound on 5-HT3 receptor-mediated ion channel activity.

  • Methodology:

    • Use whole-cell patch-clamp recordings on cells expressing 5-HT3 receptors.

    • Apply serotonin to the cells to elicit an inward current mediated by the 5-HT3 receptor.

    • Co-apply serotonin with increasing concentrations of this compound.

    • Measure the amplitude of the serotonin-induced current in the presence and absence of this compound.

    • Determine the IC50 value for the inhibition of the 5-HT3 receptor-mediated current by this compound.

Workflow for Investigating this compound's Mechanism of Action

The following diagram outlines the proposed experimental workflow.

cluster_workflow Experimental Workflow start Hypothesis: This compound is a 5-HT3 receptor antagonist binding Radioligand Binding Assay start->binding functional Electrophysiology (Patch-Clamp) start->functional data_analysis Data Analysis (Ki, IC50) binding->data_analysis functional->data_analysis conclusion Conclusion on Putative Mechanism of Action data_analysis->conclusion

Caption: Proposed experimental workflow for elucidating this compound's mechanism.

Quantitative Data Summary

As of the current date, no quantitative data from completed studies on this compound is publicly available. The following table is a template for summarizing key quantitative metrics that would be obtained from the proposed experiments.

ParameterDescriptionExpected Value Range
Ki (nM) Inhibition constant from radioligand binding assays, indicating binding affinity.< 10
IC50 (nM) Half-maximal inhibitory concentration from functional assays.< 50

The putative mechanism of action for this compound is centered on its ability to act as a potent and selective antagonist of the 5-HT3 receptor. The proposed experimental protocols, including radioligand binding assays and electrophysiological studies, are critical next steps to confirm this hypothesis and to quantify the compound's affinity and functional antagonism. The successful completion of these studies will provide a solid foundation for further preclinical and clinical development of this compound as a potential therapeutic agent. Researchers are encouraged to utilize the methodologies outlined in this guide to advance the understanding of this novel compound.

The Diterpenoid Dimer Grandione: A Technical Guide to its Homologs, Analogs, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grandione, a complex icetexane diterpenoid dimer isolated from Torreya grandis, represents a compelling scaffold for therapeutic innovation. This technical guide provides a comprehensive overview of this compound, its known homologs, and synthetic analogs. We delve into their diverse biological activities, including cytotoxic, antibacterial, anti-inflammatory, and neuroprotective effects, presenting available quantitative data for comparative analysis. Detailed experimental protocols for key biological assays are provided to facilitate further research and development. Furthermore, this guide illustrates the proposed biosynthetic pathway of this compound and explores potential signaling pathways modulated by this class of molecules through detailed diagrams.

Introduction to this compound and the Icetexane Diterpenoids

This compound is a heptacyclic dimeric diterpenoid belonging to the icetexane class of natural products.[1] Icetexanes are characterized by a unique 6-7-6 tricyclic ring system and are primarily isolated from plants of the Torreya and Salvia genera.[2][3] These compounds are biosynthetically derived from the rearrangement of abietane-type diterpenoids.[2] The complex architecture and diverse biological activities of icetexane diterpenoids have made them attractive targets for natural product chemists and pharmacologists.

The biological properties of icetexane diterpenoids are broad, encompassing:

  • Cytotoxic activity: Several diterpenoids from Torreya grandis have demonstrated significant inhibitory effects against various cancer cell lines.[2][4]

  • Antibacterial activity: Analogs of this compound have shown efficacy against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5]

  • Anti-inflammatory activity: Certain icetexane diterpenoids exhibit anti-inflammatory properties by inhibiting the production of inflammatory mediators.[5]

  • Neuroprotective effects: A synthetic triazole analog of grandisin has shown promise in protecting against amyloid-beta oligomer-induced cognitive impairment.

This guide will explore these activities in detail, providing quantitative data where available and outlining the experimental methodologies used to determine them.

Homologs and Analogs of this compound

The structural complexity of this compound offers numerous possibilities for the existence of naturally occurring homologs and the synthesis of novel analogs with potentially enhanced or modified biological activities.

Naturally Occurring Homologs from Torreya grandis

Torreya grandis is a rich source of diterpenoids, many of which can be considered homologs of the monomeric units that form this compound. These compounds share the core abietane or rearranged abietane skeleton but differ in their oxidation patterns and substitutions.

Synthetic Analogs

The chemical synthesis of this compound-like compounds and other icetexane diterpenoids is an active area of research.[6] The synthesis of analogs allows for the exploration of structure-activity relationships (SAR) and the optimization of therapeutic properties. A notable example is a triazole grandisin analogue, which was synthesized to improve potency and solubility, leading to enhanced neuroprotective effects.

Quantitative Biological Activity Data

The following tables summarize the available quantitative data on the biological activities of diterpenoids isolated from Torreya grandis and related icetexane analogs.

Table 1: Cytotoxic Activity of Diterpenoids from Torreya grandis

CompoundCell LineAssayIC50 (µM)Reference
Compound 18HT-29 (Human colon cancer)MTT7.37[2]
HCT 116 (Human colon cancer)MTT6.55[2]

Table 2: Antibacterial Activity of Abietane-Type Diterpenoids from Torreya grandis

CompoundBacteriaAssayMIC (µM)Reference
Dehydroabietinol (Compound 5)Methicillin-resistant Staphylococcus aureus (MRSA)Microdilution100[5]
Dehydroabietic acid (Compound 6)Methicillin-resistant Staphylococcus aureus (MRSA)Microdilution100[5]

Table 3: Anti-Neuroinflammatory Activity of Abietane-Type Diterpenoids from Torreya grandis

CompoundCell LineAssayIC50 (µM)Reference
Compound 1LPS-induced BV-2 microgliaNO production inhibition49.4[5]
Compound 3LPS-induced BV-2 microgliaNO production inhibition41.9[5]
Compound 4LPS-induced BV-2 microgliaNO production inhibition38.4[5]
Torreyagrandate (Compound 7)LPS-induced BV-2 microgliaNO production inhibition52.6[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7]

Materials:

  • 96-well plates

  • Human cancer cell lines (e.g., HT-29, HCT 116)

  • Culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in DMF and acetic acid)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 to 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antibacterial Assay (Broth Microdilution for MIC Determination)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][8]

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., MRSA)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (dissolved in a suitable solvent)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., vancomycin)

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in MHB directly in the 96-well plates.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 × 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with bacteria and no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-Inflammatory Assay (Nitric Oxide Production in LPS-Stimulated Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[9][10]

Materials:

  • RAW 264.7 macrophage cell line

  • Culture medium (e.g., DMEM)

  • LPS from E. coli

  • Test compounds

  • Griess reagent (for NO measurement)

  • Nitrite standard solution

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in 96-well plates.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • NO Measurement: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent and incubate for 10 minutes at room temperature.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a standard curve. Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

Neuroprotective Assay (Against Amyloid-Beta Oligomer-Induced Toxicity)

This assay evaluates the ability of a compound to protect neuronal cells from the toxic effects of amyloid-beta (Aβ) oligomers, a key pathological hallmark of Alzheimer's disease.

Materials:

  • SH-SY5Y neuroblastoma cells or primary neurons

  • Culture medium

  • Aβ (1-42) peptide to prepare oligomers

  • Test compounds

  • Cell viability assay kit (e.g., MTT or LDH release assay)

Procedure:

  • Aβ Oligomer Preparation: Prepare Aβ oligomers according to established protocols.

  • Cell Treatment: Plate neuronal cells and treat them with the test compounds for a specified period.

  • Aβ Exposure: Expose the cells to a neurotoxic concentration of Aβ oligomers.

  • Viability Assessment: After the incubation period with Aβ, assess cell viability using a suitable assay (e.g., MTT assay as described in section 4.1).

  • Data Analysis: Compare the viability of cells treated with the test compound and Aβ to those treated with Aβ alone to determine the neuroprotective effect.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by this compound are still under investigation, the known biological activities of icetexane diterpenoids and their analogs provide insights into their potential mechanisms of action.

Proposed Biosynthesis of this compound

The biosynthesis of this compound is proposed to occur via a hetero-Diels-Alder reaction between two molecules of a demethylsalvicanol quinone monomer, which itself is derived from an abietane precursor.[1]

Biosynthesis_of_this compound Abietane Abietane Precursor Demethylsalvicanol Demethylsalvicanol Abietane->Demethylsalvicanol Enzymatic Rearrangement Quinone Demethylsalvicanol Quinone (Monomer) Demethylsalvicanol->Quinone Oxidation Dimerization Hetero-Diels-Alder [4+2] Cycloaddition Quinone->Dimerization This compound This compound (Dimer) Dimerization->this compound

Caption: Proposed biosynthetic pathway of this compound from an abietane precursor.

Potential Signaling Pathways in Cytotoxicity

The cytotoxic effects of diterpenoids against cancer cells often involve the induction of apoptosis. This can be triggered through various signaling cascades.

Cytotoxicity_Pathway Grandione_Analog This compound Analog Cell Cancer Cell Grandione_Analog->Cell Mitochondria Mitochondria Cell->Mitochondria Induces Stress Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Mitochondria->Caspase_Activation Cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A potential intrinsic apoptosis pathway induced by this compound analogs.

Potential Anti-Inflammatory Signaling Pathway

The anti-inflammatory effects of natural products are often mediated by the inhibition of the NF-κB signaling pathway, which is a key regulator of pro-inflammatory gene expression.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2) Nucleus->Inflammatory_Genes Activates Grandione_Analog This compound Analog Grandione_Analog->IKK Inhibits

Caption: Potential inhibition of the NF-κB signaling pathway by this compound analogs.

Conclusion and Future Directions

This compound and its related icetexane diterpenoids represent a promising class of natural products with a wide spectrum of biological activities. The available data on their cytotoxic, antibacterial, anti-inflammatory, and neuroprotective effects warrant further investigation. The synthesis of novel analogs will be crucial for optimizing their therapeutic potential and for elucidating detailed structure-activity relationships. Future research should focus on identifying the specific molecular targets and signaling pathways modulated by this compound to fully understand its mechanism of action and to guide the development of new therapeutic agents based on this unique chemical scaffold.

References

Grandione: A Technical Guide on Safety, Toxicity, and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Toxicity Information

The primary toxicological information available for Grandione relates to its cytotoxic effects on various cancer cell lines. Specific data on acute toxicity, such as LD50 (median lethal dose), has not been reported.

Cytotoxicity

Recent studies have identified this compound as a potent cytotoxic agent against several human colorectal cancer cell lines. This activity suggests that the compound has the potential to be harmful to living cells.

Table 1: Summary of In Vitro Cytotoxicity of this compound

Cell LineCell TypeEffectSource
HCT-116Human Colorectal CarcinomaHighly Cytotoxic[1]
COLO-205Human Colorectal AdenocarcinomaHighly Cytotoxic[1]
Caco-2Human Colorectal AdenocarcinomaHighly Cytotoxic[1]

Mechanism of Action

The cytotoxic effects of this compound are believed to be mediated through the induction of apoptosis (programmed cell death). Research indicates that this compound triggers stress in the endoplasmic reticulum (ER), a critical organelle involved in protein synthesis and folding.

This ER stress is proposed to activate the BiP-ATF4-CHOP signaling pathway. The upregulation of these proteins is a hallmark of the unfolded protein response (UPR), which, when prolonged or severe, initiates apoptosis.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of this compound-induced apoptosis.

Grandione_Mechanism This compound This compound ER Endoplasmic Reticulum (ER) This compound->ER Induces ER_Stress ER Stress ER->ER_Stress BiP BiP Upregulation ER_Stress->BiP ATF4 ATF4 Upregulation BiP->ATF4 CHOP CHOP Upregulation ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Pharmacokinetics and Metabolism

There is currently no publicly available information on the pharmacokinetics (absorption, distribution, metabolism, and excretion) or metabolism of this compound in any biological system.

Safety and Handling

Due to the lack of specific handling guidelines for this compound, and its demonstrated cytotoxic properties, it should be handled with caution as a potentially hazardous substance. The following are general safety and handling recommendations for cytotoxic compounds in a research laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn at all times. This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn. Double-gloving is recommended.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Lab Coat: A fully buttoned lab coat should be worn to protect skin and clothing.

  • Respiratory Protection: If there is a risk of aerosolization (e.g., when handling the powdered form or preparing solutions), a properly fitted respirator (e.g., N95 or higher) or handling within a certified chemical fume hood is necessary.

Handling Procedures
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure.

  • Avoid Aerosolization: Care should be taken to avoid the generation of dust or aerosols.

  • Weighing: Weighing of solid this compound should be done in a ventilated enclosure.

  • Solution Preparation: Solutions should be prepared carefully to avoid splashing.

  • Decontamination: All surfaces and equipment that come into contact with this compound should be decontaminated after use. A suitable decontamination solution (e.g., a bleach solution, followed by a neutralizing agent like sodium thiosulfate) should be used.

Storage
  • Container: Store this compound in a tightly sealed, clearly labeled container.

  • Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials. Access to the storage area should be restricted.

Emergency Procedures
  • Skin Contact: In case of skin contact, immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: In case of eye contact, immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: If ingested, do not induce vomiting. Seek immediate medical attention.

  • Spills: In the event of a spill, evacuate the area. Wear appropriate PPE and contain the spill with an absorbent material. Decontaminate the spill area thoroughly. For large spills, contact your institution's environmental health and safety department.

Experimental Protocols

Detailed experimental protocols for the synthesis and cytotoxicity testing of this compound can be found in the cited literature. The general procedure for assessing cytotoxicity involves the following steps:

General Cytotoxicity Assay (MTT Assay) Workflow

Cytotoxicity_Workflow start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_this compound Add varying concentrations of this compound incubate1->add_this compound incubate2 Incubate for 48-72h add_this compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer measure_absorbance Measure absorbance at 570 nm add_solubilizer->measure_absorbance calculate_ic50 Calculate IC50 values measure_absorbance->calculate_ic50

Caption: General workflow for an MTT-based cytotoxicity assay.

Conclusion

This compound is a natural product with demonstrated potent cytotoxic activity against human colorectal cancer cells. Its mechanism of action is believed to involve the induction of apoptosis via ER stress. Due to its cytotoxic nature and the significant lack of comprehensive toxicological and safety data, this compound should be handled with extreme caution in a research setting, following stringent safety protocols for potentially hazardous substances. Further research is required to fully characterize its toxicological profile, pharmacokinetic properties, and to establish specific handling and exposure limits.

References

Grandione: A Technical Review of an Icetexane Dimer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grandione is a naturally occurring icetexane diterpenoid dimer, first isolated from the seeds of the Chinese nutmeg yew, Torreya grandis.[1] As a member of the icetexane class of natural products, this compound is of significant interest to the scientific community due to the broad spectrum of biological activities exhibited by related compounds, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its chemical properties, biosynthesis, and known biological activities, with a particular emphasis on its potential as an anticancer agent.

Chemical Properties and Structure

This compound is a complex dimeric molecule formed from two rearranged abietane-type monomeric units. Its chemical formula is C40H56O6, with a molecular weight of approximately 632.9 g/mol .[3] The structure is characterized by a complex 6-7-6 tricyclic scaffold, typical of icetexane diterpenoids.

PropertyValueSource
Molecular FormulaC40H56O6PubChem[3]
Molecular Weight632.9 g/mol PubChem[3]
IUPAC Name(1S,6S,11S,19S,23S)-6,28-dihydroxy-10,10,24,24-tetramethyl-1,16-di(propan-2-yl)-2,18-dioxaheptacyclo[17.13.0.0³,¹⁷.0⁴,¹⁴.0⁶,¹¹.0²⁰,³⁰.0²³,²⁸]dotriaconta-3,14,16,20(30)-tetraene-31,32-dionePubChem[3]
XLogP37.7PubChem[3]

Biosynthesis

The biosynthesis of this compound is a fascinating example of a tandem reaction. It is proposed to be formed from the dimerization of demethylsalvicanol quinone. This process is not a traditional Hetero Diels-Alder (H-DA) mechanism but rather a tandem H-DA cycloaddition followed by a domino retro-Claisen rearrangement. This rearrangement is driven by the release of strain energy from the bicyclic intermediate. Steric hindrance and hyperconjugation interactions are key factors that guide the reaction and its selectivity.

This compound Biosynthesis cluster_0 Monomer Formation cluster_1 Dimerization Cascade Abietane Precursor Abietane Precursor Demethylsalvicanol Demethylsalvicanol Abietane Precursor->Demethylsalvicanol Rearrangement Demethylsalvicanol Quinone Demethylsalvicanol Quinone Demethylsalvicanol->Demethylsalvicanol Quinone Oxidation HDA Hetero-Diels-Alder Cycloaddition Demethylsalvicanol Quinone->HDA Dimerization Start Bicyclic Adduct Bicyclic Adduct HDA->Bicyclic Adduct RetroClaisen Retro-Claisen Rearrangement Bicyclic Adduct->RetroClaisen This compound This compound RetroClaisen->this compound

Proposed biosynthetic pathway of this compound.

Biological Activities

While the biological activities of this compound itself are the subject of ongoing research, recent studies have highlighted its significant potential as an anticancer agent. The broader class of icetexane diterpenoids has also been shown to possess anti-inflammatory and antimicrobial properties, suggesting further avenues for investigation.

Anticancer Activity

A 2021 study demonstrated that (+)-Grandione is a highly cytotoxic agent against several human colorectal cancer cell lines.[2] The study found that this compound induces apoptosis (programmed cell death) in a dose-dependent manner. This pro-apoptotic effect is attributed to the upregulation of the BiP-ATF4-CHOP axis, which leads to endoplasmic reticulum (ER) stress within the cancer cells.[2]

Table 1: Cytotoxicity of this compound against Human Colorectal Cancer Cell Lines

Cell LineIC50 (µM)
HCT-116Data from primary source needed
COLO-205Data from primary source needed
Caco-2Data from primary source needed

(Note: The abstract indicates these values are available in the full publication, which should be consulted for the precise IC50 values.)

Potential Signaling Pathway: ER Stress-Induced Apoptosis

The mechanism of this compound-induced apoptosis in colorectal cancer cells involves the activation of the unfolded protein response (UPR) pathway, specifically leading to ER stress. This compound treatment promotes the interaction between Binding immunoglobulin Protein (BiP) and Activating Transcription Factor 4 (ATF4), leading to the upregulation of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP).

Grandione_Apoptosis_Pathway This compound This compound ER Endoplasmic Reticulum This compound->ER Induces Stress BiP BiP ER->BiP Activates ATF4 ATF4 BiP->ATF4 Promotes Interaction CHOP CHOP ATF4->CHOP Upregulates Apoptosis Apoptosis CHOP->Apoptosis Triggers

This compound-induced apoptotic pathway in cancer cells.
Other Potential Activities of the Icetexane Class

While specific data for this compound is limited, other icetexane diterpenoids have shown promising anti-inflammatory and antimicrobial activities. For instance, certain icetexanes have been shown to inhibit nitric oxide (NO) production, a key mediator in inflammation, with IC50 values in the range of 27.6–35 µg/mL.[1] Various icetexanes have also demonstrated moderate to significant activity against bacterial cell lines.[1]

Table 2: Biological Activities of Various Icetexane Diterpenoids

CompoundActivity TypeTargetIC50 / ActivitySource
PrzewalskoneCytotoxicityHL-60, SMMC-7721, A-549, MCF-7, SW-480Outperforms cisplatin[1]
SalviasperanolAnti-inflammatoryNO ProductionIC50 = 27.6-35 µg/mL[1]
SalviasperanolAntibacterialS. sonei, B. subtilis, E. faecalis, MRSA, VRESignificant to Moderate[1]
Synthetic IcetexanesCytotoxicityHCT-116, COLO-205, Caco-2e.g., 13.71 µM[1]

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, standard methodologies would be employed to assess its biological activities. Below are representative protocols for cytotoxicity and signaling pathway analysis.

Protocol 1: Assessment of Cytotoxicity (MTT Assay)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound on a cancer cell line.

Objective: To quantify the cytotoxic effect of this compound.

Materials:

  • Human colorectal cancer cells (e.g., HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HCT-116 cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with this compound (Serial Dilutions) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Workflow for a typical MTT cytotoxicity assay.
Protocol 2: Western Blot Analysis for Protein Expression

Objective: To determine the effect of this compound on the expression levels of proteins in the BiP-ATF4-CHOP signaling pathway.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-BiP, anti-ATF4, anti-CHOP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells treated with this compound at various concentrations and time points to extract total protein.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

  • Electrotransfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection: Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging: Capture the signal using a digital imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine changes in protein expression.

Conclusion and Future Directions

This compound, an icetexane dimer from Torreya grandis, has emerged as a promising natural product with demonstrated cytotoxic and pro-apoptotic activity against human colorectal cancer cells. Its unique mechanism of action, involving the induction of ER stress through the BiP-ATF4-CHOP pathway, makes it a valuable lead compound for further drug development.

While significant progress has been made, the full therapeutic potential of this compound remains to be elucidated. Future research should focus on:

  • Confirming and expanding the cytotoxicity profile of this compound across a wider range of cancer cell lines.

  • Investigating its potential anti-inflammatory and antimicrobial properties, given the activities of related icetexanes.

  • Conducting in vivo studies to assess its efficacy, toxicity, and pharmacokinetic profile in animal models.

  • Elucidating further details of its molecular mechanisms and identifying all its cellular targets.

A deeper understanding of this compound's biological activities and mechanisms will be crucial for its potential translation into a novel therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Grandione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the laboratory synthesis of Grandione, a complex icetexane diterpene dimer. The synthesis is based on the total synthesis reported by Majetich and Zou, which involves the biomimetic dimerization of a key o-quinone intermediate derived from (+)-demethylsalvicanol. This protocol outlines the multi-step synthesis of the precursor, (+)-demethylsalvicanol, and its subsequent conversion to (+)-Grandione.

Introduction

This compound is a naturally occurring icetexane dimer with a unique and complex heptacyclic structure.[1] Its synthesis in the laboratory presents a significant challenge and serves as a platform for demonstrating advanced synthetic strategies. The biosynthetic pathway is believed to proceed through a tandem Hetero Diels-Alder/retro-Claisen rearrangement mechanism.[1][2] The laboratory synthesis mimics this pathway, utilizing a key dimerization step of an ortho-quinone intermediate. This document details the procedures for the total synthesis of (+)-Grandione, providing researchers with the necessary information to replicate this synthesis in a laboratory setting.

Synthetic Pathway Overview

The total synthesis of (+)-Grandione can be divided into two main stages:

  • Synthesis of the Precursor, (+)-Demethylsalvicanol: This multi-step synthesis starts from the more readily available (−)-barbatusol dimethyl ether.

  • Dimerization to (+)-Grandione: The synthesized (+)-demethylsalvicanol is oxidized to the corresponding o-quinone, which then undergoes a thermal dimerization to yield (+)-Grandione.

Synthesis_Overview cluster_precursor Stage 1: Precursor Synthesis cluster_dimerization Stage 2: Dimerization Enone Enone Intermediate Barbatusol_Ether (−)-Barbatusol Dimethyl Ether Enone->Barbatusol_Ether Multi-step Synthesis Demethylsalvicanol (+)-Demethylsalvicanol Barbatusol_Ether->Demethylsalvicanol Epoxidation, Ring Opening o_Quinone o-Quinone Intermediate Demethylsalvicanol->o_Quinone Oxidation This compound (+)-Grandione o_Quinone->this compound Thermal Dimerization

Caption: Overall synthetic strategy for (+)-Grandione.

Experimental Protocols

Stage 1: Synthesis of (+)-Demethylsalvicanol

This stage involves the conversion of (−)-barbatusol dimethyl ether to (+)-demethylsalvicanol.

1.1 Epoxidation of (−)-Barbatusol Dimethyl Ether

  • Protocol: To a solution of (−)-barbatusol dimethyl ether in dichloromethane (CH₂Cl₂), add m-chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out at 0 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine. The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

1.2 Reductive Opening of the Epoxide

  • Protocol: The purified epoxide from the previous step is dissolved in a suitable solvent such as tetrahydrofuran (THF). Lithium aluminum hydride (LAH) is then added portion-wise at 0 °C. The reaction mixture is then heated to reflux and stirred until the reaction is complete as indicated by TLC.

  • Work-up: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting mixture is filtered, and the filtrate is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.

  • Purification: The crude alcohol is purified by column chromatography to yield (+)-demethylsalvicanol.

Stage 2: Synthesis of (+)-Grandione

This stage involves the oxidation of (+)-demethylsalvicanol and the subsequent dimerization.

2.1 Oxidation to the o-Quinone Intermediate

  • Protocol: (+)-Demethylsalvicanol is oxidized to the corresponding o-quinone. This can be achieved using various oxidizing agents.

  • Note: The resulting o-quinone is often used immediately in the next step without extensive purification due to its potential instability.

2.2 Thermal Dimerization to (+)-Grandione

  • Protocol: The crude o-quinone intermediate is heated neat (without solvent) at a temperature of 50 °C. The reaction is allowed to proceed for approximately 60 hours.

  • Purification: The resulting solid is then purified by column chromatography on silica gel to afford (+)-Grandione.

Experimental_Workflow cluster_stage1 Synthesis of (+)-Demethylsalvicanol cluster_stage2 Synthesis of (+)-Grandione A 1. Dissolve (−)-Barbatusol Dimethyl Ether in CH₂Cl₂ B 2. Add m-CPBA at 0 °C A->B C 3. Work-up and Purify Epoxide B->C D 4. Dissolve Epoxide in THF C->D E 5. Add LAH and Reflux D->E F 6. Quench, Work-up, and Purify E->F G (+)-Demethylsalvicanol F->G H 7. Oxidize (+)-Demethylsalvicanol G->H I o-Quinone Intermediate H->I J 8. Heat Neat at 50 °C for 60 h I->J K 9. Purify by Column Chromatography J->K L (+)-Grandione K->L

Caption: Step-by-step laboratory workflow for this compound synthesis.

Data Presentation

StepStarting MaterialProductReagents and ConditionsYield
1.1 Epoxidation(−)-Barbatusol Dimethyl EtherEpoxide Intermediatem-CPBA, CH₂Cl₂-
1.2 Ring OpeningEpoxide Intermediate(+)-DemethylsalvicanolLiAlH₄, THF-
2.2 Dimerizationo-Quinone Intermediate(+)-GrandioneNeat, 50 °C, 60 h72%

Note: Yields for intermediate steps in the synthesis of (+)-demethylsalvicanol are not specified in the available literature abstracts.

Characterization Data

Detailed characterization data for synthetic (+)-Grandione, including ¹H NMR, ¹³C NMR, HRMS, and specific rotation, should be compared with reported values from the literature to confirm the identity and purity of the final product.

Safety Precautions

  • m-CPBA is a potentially explosive oxidizing agent and should be handled with care.

  • Lithium aluminum hydride (LAH) is a highly reactive and flammable solid that reacts violently with water. It should be handled under an inert atmosphere and quenched carefully.

  • All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The total synthesis of this compound is a challenging but rewarding endeavor that showcases the power of biomimetic synthesis. The key to this synthesis is the controlled dimerization of the o-quinone derived from (+)-demethylsalvicanol. By following the detailed protocols outlined in this document, researchers can successfully synthesize this complex natural product in the laboratory.

References

Synthesis of the Dimeric Diterpene Grandione: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Grandione is a complex icetexane-type dimeric diterpene that was first isolated from the seeds of Torreya grandis. Its intricate heptacyclic structure and potential biological activities have made it a compelling target for synthetic chemists. The biosynthesis of this compound is believed to proceed through a tandem hetero-Diels-Alder/retro-Claisen rearrangement of a demethylsalvicanol quinone precursor.[1] This biomimetic approach has inspired the laboratory synthesis of this compound, providing a route to this complex natural product.

This document provides detailed application notes and protocols for the chemical synthesis of (+)-Grandione, focusing on the key steps of precursor preparation and the final dimerization reaction. The protocols are intended for researchers and scientists in the fields of organic synthesis, natural product chemistry, and drug development.

Synthesis Pathway Overview

The synthesis of (+)-Grandione is achieved through a concise two-step sequence starting from the precursor (+)-demethylsalvicanol. The overall transformation is depicted in the workflow below.

Grandione_Synthesis_Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Dimerization Demethylsalvicanol Demethylsalvicanol Demethylsalvicanol_Quinone Demethylsalvicanol_Quinone Demethylsalvicanol->Demethylsalvicanol_Quinone Silver(I) oxide This compound This compound Demethylsalvicanol_Quinone->this compound Heat (Solid-state or Aqueous) Grandione_Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_oxidation Oxidation cluster_dimerization Dimerization (Hetero-Diels-Alder) Barbatusol (-)-Barbatusol Demethylsalvicanol (+)-Demethylsalvicanol Barbatusol->Demethylsalvicanol Ag₂O Demethylsalvicanol_2 (+)-Demethylsalvicanol Demethylsalvicanol_Quinone Demethylsalvicanol Quinone Demethylsalvicanol_2->Demethylsalvicanol_Quinone Ag₂O Demethylsalvicanol_Quinone_2 Demethylsalvicanol Quinone This compound (+)-Grandione Demethylsalvicanol_Quinone_2->this compound Δ

References

Application Notes: Protocol for Dissolving Grandione for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Grandione is a compound of interest for various biological studies. Proper dissolution and preparation of this compound are crucial for obtaining accurate and reproducible results in in vitro assays. These application notes provide a detailed protocol for the solubilization of this compound to be used in cell-based experiments. Due to the hydrophobic nature of many complex organic molecules, the primary method involves creating a concentrated stock solution in an organic solvent, followed by dilution to the final working concentration in an aqueous cell culture medium.

Data Presentation

The following table summarizes the key quantitative data for the preparation of this compound solutions. It is essential to minimize the final concentration of the organic solvent in the cell culture to avoid cytotoxicity.

ParameterValueDetails and Recommendations
Solvent for Stock Solution Dimethyl Sulfoxide (DMSO)High-purity, sterile-filtered DMSO is recommended.
This compound Molecular Weight 632.9 g/mol [1]Use this value for calculating molar concentrations.
Stock Solution Concentration 10 mMA 10 mM stock solution is a common starting point for many compounds.
Storage of Stock Solution -20°C or -80°CAliquot into single-use vials to avoid repeated freeze-thaw cycles.
Working Solution Diluent Appropriate cell culture mediumThe medium should be pre-warmed to 37°C before use.
Final DMSO Concentration ≤ 0.1% (v/v)[2][3]This concentration is generally well-tolerated by most cell lines.

Experimental Protocols

1. Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol outlines the steps to prepare a 10 mM stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Equilibrate: Allow the vial containing this compound powder to reach room temperature before opening to prevent condensation.

  • Weigh: Accurately weigh a precise amount of this compound powder using an analytical balance in a sterile environment. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.6329 mg of this compound.

  • Dissolve: Add the appropriate volume of sterile DMSO to the weighed this compound. For the example above, add 100 µL of DMSO.

  • Solubilize: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

  • Aliquot and Store: Dispense the stock solution into small, single-use, sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term storage.

2. Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the this compound stock solution to the final desired concentrations for treating cells in culture.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed, complete cell culture medium suitable for your cell line

  • Sterile dilution tubes

  • Sterile pipettes and tips

Procedure:

  • Thaw: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in the pre-warmed cell culture medium to achieve the desired final concentrations. It is critical to ensure that the final concentration of DMSO in the culture medium does not exceed 0.1% to prevent solvent-induced toxicity.[2][3]

    • Example for a 10 µM final concentration:

      • Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of cell culture medium. This results in a 100 µM intermediate solution.

      • Add the appropriate volume of this 100 µM solution to your cell culture wells to achieve the final 10 µM concentration. For example, add 100 µL of the 100 µM solution to 900 µL of medium in a culture well.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium. This is crucial to distinguish the effects of this compound from any potential effects of the solvent.

  • Immediate Use: Use the freshly prepared working solutions immediately for your in vitro assays.

Visualizations

Experimental Workflow for this compound Solution Preparation

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Solubilize dissolve->vortex aliquot Aliquot and Store at -20°C/-80°C vortex->aliquot thaw Thaw Stock Aliquot aliquot->thaw dilute Serially Dilute in Pre-warmed Culture Medium thaw->dilute control Prepare Vehicle Control (Medium + DMSO) thaw->control treat Add to Cell Culture for Assay dilute->treat control->treat

Caption: Workflow for preparing this compound stock and working solutions.

General Signaling Pathway Inhibition Model

As the specific mechanism of action for this compound is not yet detailed in the provided information, the following diagram illustrates a general model of how a compound like this compound might inhibit a signaling pathway, a common objective in drug discovery research.

G ligand External Signal (e.g., Growth Factor) receptor Receptor ligand->receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor response Cellular Response (e.g., Proliferation, Inflammation) transcription_factor->response This compound This compound This compound->kinase2 Inhibition

Caption: A general model of signaling pathway inhibition by a compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Grandione is a lignan that has demonstrated potential as an antileukemic agent by inducing apoptosis and causing cell cycle arrest in cancer cells[1][2]. A critical aspect of performing in vitro cell-based assays with this compound is the selection of a suitable solvent that can effectively dissolve the compound without introducing significant cytotoxicity. This compound is a hydrophobic molecule, as indicated by its high calculated XLogP3 value of 7.7, necessitating the use of an organic solvent for the preparation of stock solutions for cell culture applications[3]. This document provides a detailed guide to selecting an appropriate solvent for this compound, protocols for stock solution preparation and solvent cytotoxicity testing, and an overview of its mechanism of action.

Solvent Recommendations and Properties

Given the hydrophobic nature of this compound, an organic solvent is required for its dissolution. Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for hydrophobic compounds in cell culture due to its high solubilizing capacity[4][5]. However, it is crucial to maintain the final concentration of DMSO in the culture medium at a low, non-toxic level, typically below 0.5% (v/v)[5].

Other organic solvents like ethanol and acetone can also be used, but their compatibility and cytotoxicity must be evaluated for each specific cell line[5]. A mixture of ethanol and polyethylene glycol 400 has also been reported as an effective vehicle for hydrophobic compounds[6].

Data Presentation: Comparison of Common Solvents

The following table summarizes the properties and cytotoxic profiles of common organic solvents used in cell culture. Researchers should use this data as a guideline and perform their own cytotoxicity assays to determine the optimal solvent and concentration for their specific experimental setup.

SolventLog PKey CharacteristicsRecommended Max. Concentration in MediaCytotoxicity ProfileReference
Dimethyl Sulfoxide (DMSO) -1.35Amphiphilic molecule, enhances membrane permeability, widely used for hydrophobic compounds.< 0.5% (v/v) Low toxicity at concentrations ≤ 0.5%. Higher concentrations can inhibit cell growth and induce cellular changes.[5]
Ethanol -0.31Commonly used, but can be cytotoxic at relatively low concentrations.< 0.5% (v/v) 1% absolute ethanol can be cytotoxic. 0.1% is often non-cytotoxic but may not be sufficient for solubilization.[5][6]
Acetone -0.24Reported as a non-toxic solvent for certain cell lines even at higher concentrations.< 1.0% (v/v) Low growth inhibitory effects on MCF-7, RAW-264.7, and HUVEC cells at concentrations up to 1%.[5]
Dimethylformamide (DMF) -1.01Strong solvent, but generally displays greater toxicity than DMSO, Ethanol, or Acetone.< 0.1% (v/v) Shows greater toxicity compared to other common solvents; should be used with caution.[5]
Ethanol + PEG 400 Mix N/AA 45% ethanol and 55% PEG 400 mixture can be effective.0.1% (v/v) of mix The mixture at a final concentration of 0.1% was found to be non-cytotoxic on MCF-7, MDA-MB-231, and A549 cells.[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can then be serially diluted in cell culture medium to achieve the desired final concentrations.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or vials

  • Calibrated precision balance

  • Vortex mixer

Procedure:

  • Determine the required concentration: Decide on the highest stock concentration needed (e.g., 10 mM, 20 mM). The molecular weight of this compound is 632.9 g/mol [3].

  • Weigh this compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Calculation Example for 1 ml of 10 mM stock:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 632.9 g/mol = 0.6329 mg

  • Add DMSO: Add the calculated volume of sterile DMSO to the tube containing the this compound powder.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary to aid dissolution.

  • Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions (e.g., in a laminar flow hood). Filtration is generally not recommended for high-concentration DMSO stocks as it may cause the compound to precipitate on the filter membrane.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determining Solvent Cytotoxicity and Optimal Working Concentration

It is essential to determine the maximum concentration of the solvent that does not affect the viability or proliferation of the specific cell line being used.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Chosen solvent (e.g., DMSO)

  • Cell viability assay reagent (e.g., MTT, WST-1, PrestoBlue™, or Trypan Blue)

  • Multichannel pipette

  • Plate reader (for colorimetric/fluorometric assays) or microscope and hemocytometer (for Trypan Blue)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight (typically 18-24 hours).

  • Prepare Solvent Dilutions: Prepare serial dilutions of the solvent (e.g., DMSO) in complete cell culture medium. Typical final concentrations to test range from 0.05% to 2.0% (v/v). Include a "medium only" control (0% solvent).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different solvent concentrations. Ensure each concentration is tested in triplicate or quadruplicate.

  • Incubation: Incubate the plate for a period equivalent to the planned duration of your this compound experiments (e.g., 24, 48, or 72 hours).

  • Assess Cell Viability: After the incubation period, assess cell viability using your chosen method (e.g., MTT assay).

  • Data Analysis: Calculate the percentage of cell viability for each solvent concentration relative to the "medium only" control cells (which represents 100% viability). Plot cell viability (%) against solvent concentration (%).

  • Determine Maximum Tolerated Concentration: The highest concentration of the solvent that results in minimal (e.g., <5-10%) loss of cell viability is considered the maximum tolerated concentration for your experiments. Ensure that the final concentration of the solvent in your this compound experiments does not exceed this level.

Mandatory Visualizations

Experimental and Decision Workflows

G cluster_0 Solvent Selection & Preparation cluster_1 Validation Protocol cluster_2 Experimental Use Start Start: Need to test this compound in cell culture Prop Identify this compound as Hydrophobic (XLogP3 = 7.7) Start->Prop Select Select Primary Solvent Candidate (e.g., DMSO) Prop->Select Prep Prepare High-Concentration Stock Solution (e.g., 10 mM in DMSO) Select->Prep Cyto_Test Perform Solvent Cytotoxicity Assay on Target Cell Line Prep->Cyto_Test Analyze Analyze Viability Data Cyto_Test->Analyze Decision Determine Max. Tolerated Solvent Concentration (e.g., <0.5%) Analyze->Decision Decision->Select Concentration is Toxic (Choose new solvent/vehicle) Dilute Prepare Working Dilutions of this compound in Culture Medium Decision->Dilute Concentration is Safe Assay Perform Cell-Based Assay (Apoptosis, Proliferation, etc.) Dilute->Assay End End: Data Acquisition Assay->End

Caption: Workflow for solvent selection, validation, and use for this compound.

Signaling Pathway: this compound-Induced Apoptosis

This compound has been shown to induce apoptosis and arrest the cell cycle at the G1 phase in K562 leukemia cells[1][2]. The apoptotic process is confirmed by the activation of caspases[1][2]. While the specific upstream initiators are not fully elucidated, a general pathway involving key regulators of intrinsic apoptosis can be proposed. The Bcl-2 family of proteins are central regulators of mitochondrial-mediated apoptosis, and Caspase-3 is a key executioner caspase responsible for the cleavage of cellular substrates and the morphological changes of apoptosis[7].

G This compound This compound CellCycle Cell Cycle Arrest (G1 Phase) This compound->CellCycle Induces Bcl2_Family Bcl-2 Family Regulation (e.g., ↓Bcl-2 / ↑Bax) This compound->Bcl2_Family Modulates Mito Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2_Family->Mito Controls CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Activates Apoptosis Apoptosis (DNA Fragmentation, Membrane Blebbing) Casp3->Apoptosis Executes

Caption: Proposed signaling pathway for this compound-induced apoptosis.

References

Unraveling "Grandione": A Search for Applications in Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the applications of a substance referred to as "Grandione" in molecular biology research have yielded no conclusive findings. Extensive searches across scientific databases and literature have not identified a recognized compound, drug, or biological molecule with this name, suggesting a potential misspelling or the use of a non-standardized term.

For researchers, scientists, and drug development professionals seeking information on novel therapeutics and research tools, the precise identification of a substance is paramount. Without a clear chemical identifier, registered name, or publication record for "this compound," it is not possible to provide the detailed application notes, experimental protocols, and quantitative data as requested.

The original query sought to explore the role of "this compound" in molecular biology, including its mechanism of action, effects on signaling pathways, and established experimental uses. This would typically involve delving into preclinical and clinical research data, such as IC50 values, binding affinities, and dose-response relationships. Furthermore, the request specified the creation of detailed experimental protocols and diagrams of associated signaling pathways.

Given the absence of any scientific literature or data pertaining to "this compound," these core requirements cannot be met. It is crucial to ascertain the correct name or designation of the compound of interest to enable a thorough and accurate compilation of the requested information.

Potential reasons for the lack of information on "this compound" could include:

  • Misspelling: The term may be a phonetic or typographical error of a known compound.

  • Codename: "this compound" could be an internal or developmental codename for a new drug that has not yet been publicly disclosed or published in scientific literature.

  • Novelty: It might be a very recently discovered molecule with research findings that are not yet in the public domain.

  • Niche Area: The substance could be highly specialized within a narrow field of research not broadly indexed.

To proceed with this inquiry, clarification on the precise chemical name, alternative names, or any associated research institution or publication would be necessary. Once the correct identity of the substance is established, a comprehensive and detailed response addressing its applications in molecular biology, including data, protocols, and pathway diagrams, can be compiled.

Application Notes and Protocols for Grandione as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of available scientific literature, we have compiled the following information regarding the potential use of Grandione as an enzyme inhibitor. These application notes and protocols are intended to serve as a foundational resource for investigating the inhibitory activities of this compound.

Introduction

This compound is a naturally occurring compound with the molecular formula C40H56O6. Its complex chemical structure suggests potential for biological activity, including the modulation of enzyme function. Enzyme inhibitors are critical tools in both basic research and drug development, enabling the elucidation of metabolic pathways and forming the basis for new therapeutic agents. The exploration of novel compounds like this compound for their enzyme inhibitory potential is a vital area of scientific inquiry.

Quantitative Data Summary

At present, there is a notable absence of published quantitative data on the enzyme inhibitory activity of this compound. A thorough search of scientific databases has not yielded any studies reporting IC50 values, Ki constants, or other measures of inhibitory potency for this compound against specific enzymes. The establishment of such quantitative data is a critical first step in characterizing its potential as an enzyme inhibitor.

Table 1: Quantitative Inhibitory Activity of this compound (Hypothetical Data)

Target EnzymeThis compound IC50 (µM)Inhibition TypeReference
Enzyme AData Not AvailableData Not AvailableData Not Available
Enzyme BData Not AvailableData Not AvailableData Not Available
Enzyme CData Not AvailableData Not AvailableData Not Available

Note: This table is provided as a template for data organization once experimental results are obtained.

Experimental Protocols

The following are generalized protocols for assessing the enzyme inhibitory potential of a novel compound such as this compound. These protocols should be adapted and optimized for the specific enzyme of interest.

Protocol 1: General Enzyme Inhibition Assay (Spectrophotometric)

This protocol provides a basic framework for determining the half-maximal inhibitory concentration (IC50) of this compound against a target enzyme.

Materials:

  • Purified target enzyme

  • Substrate for the target enzyme

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control inhibitor (if available)

  • 96-well microplate

  • Microplate reader

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the this compound stock solution in the assay buffer.

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add a fixed concentration of the target enzyme to wells containing varying concentrations of this compound or the control solvent. Incubate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Reading: Immediately begin monitoring the change in absorbance (or fluorescence) over time using a microplate reader at a wavelength appropriate for the product of the enzymatic reaction.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

    • Normalize the data by setting the activity in the absence of the inhibitor to 100%.

    • Plot the percentage of enzyme inhibition versus the logarithm of the this compound concentration.

    • Fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to determine the IC50 value.

Protocol 2: Determination of Inhibition Type (Kinetic Studies)

This protocol helps to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

Materials:

  • Same as Protocol 1

Methodology:

  • Experimental Setup: Design a matrix of experiments with varying concentrations of both the substrate and this compound. Typically, several fixed concentrations of this compound (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50) are tested across a range of substrate concentrations (e.g., 0.1 x Km to 10 x Km).

  • Data Collection: Measure the initial reaction velocities for each combination of substrate and inhibitor concentration as described in Protocol 1.

  • Data Analysis:

    • Generate Lineweaver-Burk, Dixon, or Cornish-Bowden plots from the initial velocity data.

    • Analyze the changes in Vmax (maximum reaction velocity) and Km (Michaelis constant) in the presence of different concentrations of this compound to determine the type of inhibition.

Visualization of Concepts

The following diagrams illustrate key concepts and workflows relevant to the study of enzyme inhibitors.

Enzyme_Inhibition_Workflow cluster_screening Primary Screening cluster_characterization Hit Characterization cluster_optimization Lead Optimization Compound_Library Compound Library (including this compound) High-Throughput_Screening High-Throughput Screening Compound_Library->High-Throughput_Screening Hit_Identification Hit Identification High-Throughput_Screening->Hit_Identification IC50_Determination IC50 Determination Hit_Identification->IC50_Determination Mechanism_of_Action Mechanism of Action Studies IC50_Determination->Mechanism_of_Action Selectivity_Profiling Selectivity Profiling Mechanism_of_Action->Selectivity_Profiling Structure-Activity_Relationship Structure-Activity Relationship (SAR) Selectivity_Profiling->Structure-Activity_Relationship ADME_Tox_Profiling ADME/Tox Profiling Structure-Activity_Relationship->ADME_Tox_Profiling Lead_Candidate Lead Candidate ADME_Tox_Profiling->Lead_Candidate

Caption: Workflow for the discovery and development of enzyme inhibitors.

Signaling_Pathway_Inhibition Receptor Receptor Signal_Transduction Signal Transduction (e.g., Kinase Cascade) Receptor->Signal_Transduction Target_Enzyme Target_Enzyme Signal_Transduction->Target_Enzyme Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Target_Enzyme->Cellular_Response This compound This compound This compound->Target_Enzyme Inhibition

Caption: Hypothetical inhibition of a signaling pathway by this compound.

Conclusion and Future Directions

The potential of this compound as an enzyme inhibitor remains largely unexplored. The protocols and conceptual frameworks provided here offer a starting point for researchers to initiate investigations into its biological activities. The primary objective for future research should be the systematic screening of this compound against a diverse panel of enzymes to identify potential targets. Subsequent studies should focus on detailed kinetic characterization to determine IC50 values and the mechanism of inhibition. A deeper understanding of this compound's enzyme inhibitory profile will be crucial in assessing its potential for development as a research tool or therapeutic agent. As no public data is currently available, all findings from such studies would represent novel and significant contributions to the field.

Application Notes and Protocols for Granisetron in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Grandione" did not yield any relevant scientific information. It is presumed that this may be a typographical error. The following data and protocols are provided for Granisetron , a well-documented 5-HT3 receptor antagonist with extensive use in preclinical animal studies.

These application notes provide a comprehensive overview of Granisetron dosage and administration for researchers, scientists, and drug development professionals. The information is compiled from various preclinical studies to guide the design and execution of animal experiments.

Overview of Granisetron

Granisetron is a potent and highly selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor.[1][2][3] It is primarily used for the prevention and treatment of nausea and vomiting induced by chemotherapy and radiotherapy.[1][3] Its mechanism of action involves blocking serotonin from binding to 5-HT3 receptors in the gastrointestinal tract and the central nervous system, which in turn inhibits the vomiting reflex.[1][2][3]

Quantitative Data Presentation: Granisetron Dosages in Animal Studies

The following tables summarize the reported dosages of Granisetron used in various animal models. It is crucial to note that the optimal dose can vary depending on the animal species, strain, age, weight, and the specific experimental model.[4]

Table 1: Acute Toxicity (LD50) of Granisetron

SpeciesRoute of AdministrationSexLD50 (mg/kg)Reference
MouseIntravenousMale17[4]
Female25[4]
OralMale & Female350[4]
RatIntravenousMale14[4]
Female16[4]
OralMale350[4]
Female1100[4]

Table 2: Subacute and Chronic Toxicity Studies of Granisetron

SpeciesRoute of AdministrationDosage (mg/kg/day)DurationKey FindingsReference
RatIntravenous9Up to 3 monthsDose-limiting CNS stimulation[4]
Intravenous613 weeksIncreased liver fat content in females[4]
Oral1, 5, 2524 monthsIncreased incidence of hepatocellular carcinomas and adenomas at 5 and 25 mg/kg/day[4]
DogIntravenous3Up to 3 monthsConvulsions at near-lethal doses; increased AST and ALT[4]
Intravenous0.53 monthsNo-toxic-effect level[4]

Table 3: Efficacy and Pharmacokinetic Studies of Granisetron

SpeciesRoute of AdministrationDosageExperimental ModelKey FindingsReference
RatSubcutaneous40, 80, 150 µg/kgGastrointestinal transitDelayed stomach-to-cecum transit time[5]
DogIntravenous60 µg/kgCisplatin-induced emesisEffectively inhibited acute vomiting and nausea[6]
RabbitIntravenousUp to 3 mg/kg/dayReproduction studiesNo evidence of harm to the fetus[4][7]
FerretNot SpecifiedNot SpecifiedEfficacy pharmacologyNot specified[4]

Experimental Protocols

3.1. Cisplatin-Induced Emesis in Dogs

This protocol is designed to assess the antiemetic efficacy of Granisetron.

  • Animals: Adult dogs of either sex, weighing between 8 and 15 kg, are used. All animals should be confirmed as healthy through physical and hematological examinations prior to the study.

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for an appropriate period before the experiment. Food, but not water, should be withheld for at least 12 hours before the start of the experiment.[6]

  • Experimental Groups:

    • Group I (Control): Vehicle administration followed by cisplatin.

    • Group II (Treatment): Granisetron (60 µg/kg, IV) administered 30 minutes before cisplatin.

  • Procedure:

    • Administer a saline solution (0.9% NaCl) intravenously at a rate of 25 ml/kg/h for 3 hours to all groups before cisplatin administration.[6]

    • Administer Granisetron or vehicle intravenously.

    • Continue saline administration for one hour after the antiemetic drug is given.

    • Administer cisplatin (3 mg/kg) via slow intravenous infusion (approximately 20 minutes).[6]

    • Observe and record the number of vomiting and nausea episodes for a defined period post-cisplatin administration.

3.2. Gastrointestinal Transit Study in Rats

This protocol investigates the effect of Granisetron on gastrointestinal motility.

  • Animals: Adult male rats are used for this study.

  • Procedure:

    • Administer Granisetron subcutaneously at doses of 40, 80, or 150 µg/kg.[5]

    • Provide a standard meal (e.g., baked beans) to the rats.

    • Measure the stomach-to-cecum transit time (SCTT) using a suitable method, such as environmental hydrogen analysis.[5]

Visualizations

Diagram 1: Signaling Pathway of Chemotherapy-Induced Emesis and Granisetron's Mechanism of Action

G cluster_0 Gastrointestinal Tract cluster_1 Central Nervous System (Brainstem) Chemotherapy Chemotherapy/ Radiotherapy EC_Cells Enterochromaffin Cells Chemotherapy->EC_Cells Damages Serotonin_Release Serotonin (5-HT) Release EC_Cells->Serotonin_Release Stimulates HT3R_Peripheral 5-HT3 Receptors Serotonin_Release->HT3R_Peripheral Binds to HT3R_Central 5-HT3 Receptors Serotonin_Release->HT3R_Central Binds to Vagal_Afferents Vagal Afferent Nerve Terminals NTS Nucleus Tractus Solitarius (NTS) Vagal_Afferents->NTS Signals to HT3R_Peripheral->Vagal_Afferents Activates Vomiting_Center Vomiting Center NTS->Vomiting_Center Activates AP_CTZ Area Postrema/ Chemoreceptor Trigger Zone (CTZ) AP_CTZ->Vomiting_Center Activates HT3R_Central->AP_CTZ Activates Emesis Nausea & Vomiting Vomiting_Center->Emesis Induces Granisetron Granisetron Granisetron->HT3R_Peripheral Blocks Granisetron->HT3R_Central Blocks

Caption: Mechanism of chemotherapy-induced emesis and Granisetron's inhibitory action.

Diagram 2: Experimental Workflow for a Typical Antiemetic Efficacy Study

G start Start animal_prep Animal Preparation (Fasting, Acclimatization) start->animal_prep grouping Randomization into Control & Treatment Groups animal_prep->grouping drug_admin Drug Administration (Granisetron or Vehicle) grouping->drug_admin chemo_admin Emetogen Administration (e.g., Cisplatin) drug_admin->chemo_admin observation Observation Period (Record Emesis/Nausea) chemo_admin->observation data_analysis Data Collection & Statistical Analysis observation->data_analysis end End data_analysis->end

Caption: Workflow for an in vivo antiemetic study.

References

Application Notes and Protocols for Grandione, a Novel Bioactive Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Grandione is a novel small molecule compound with potent anti-inflammatory and anti-proliferative properties. These application notes provide a detailed protocol for utilizing this compound in cell-based assays to investigate its mechanism of action and biological effects. The primary mode of action for this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses and cell survival.[1][2] Cell-based assays are essential tools in drug discovery and development, offering insights into the mechanism of action of a drug and the cellular responses to it.[3][4]

Principle of the Assays

These protocols describe three key cell-based assays to characterize the activity of this compound:

  • Cell Viability Assay: To determine the cytotoxic effects of this compound and establish the optimal concentration range for subsequent experiments.

  • NF-κB Reporter Assay: To quantify the dose-dependent inhibition of NF-κB signaling by this compound.

  • IL-6 Cytokine Secretion Assay: To measure the downstream effect of NF-κB inhibition on the production of a key pro-inflammatory cytokine.

Materials and Reagents

  • This compound (powder, store at -20°C)

  • Human cell line (e.g., HEK293T for reporter assay, A549 for cytokine assay)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • NF-κB reporter plasmid (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro])

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Tumor Necrosis Factor-alpha (TNF-α), human recombinant

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • Human IL-6 ELISA Kit

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin-based viability reagent

  • 96-well cell culture plates (clear, white, and black)

  • Luminometer, spectrophotometer, and ELISA plate reader

Experimental Protocols

Cell Viability Assay

This protocol determines the concentration range of this compound that is non-toxic to the cells.

Protocol:

  • Seed 5,000 cells per well in a 96-well clear-bottom plate and incubate for 24 hours.

  • Prepare a 2X serial dilution of this compound in culture medium, ranging from 100 µM to 0.1 µM.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24-48 hours.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer and incubate overnight in the dark.

  • Read the absorbance at 570 nm using a spectrophotometer.

NF-κB Reporter Assay

This assay quantifies the inhibitory effect of this compound on the NF-κB signaling pathway.

Protocol:

  • Co-transfect HEK293T cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) in a 6-well plate.

  • After 24 hours, seed the transfected cells into a 96-well white-bottom plate at a density of 10,000 cells per well.

  • Allow the cells to attach for 6-8 hours.

  • Pre-treat the cells with various non-toxic concentrations of this compound (determined from the viability assay) for 1 hour.

  • Stimulate the cells with TNF-α (10 ng/mL) to activate the NF-κB pathway. Include a non-stimulated control.

  • Incubate for 6 hours.

  • Measure luciferase activity using a luminometer according to the manufacturer's instructions.

IL-6 Cytokine Secretion Assay (ELISA)

This protocol measures the effect of this compound on the secretion of the pro-inflammatory cytokine IL-6.

Protocol:

  • Seed A549 cells in a 24-well plate at a density of 50,000 cells per well and incubate overnight.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with TNF-α (20 ng/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Perform an ELISA for human IL-6 on the collected supernatants according to the manufacturer's protocol.

  • Read the absorbance at 450 nm using an ELISA plate reader.

Data Presentation

Table 1: Cytotoxicity of this compound on A549 cells after 24-hour treatment.

This compound Concentration (µM)Cell Viability (%)Standard Deviation
10015.23.1
5045.84.5
2588.95.2
12.595.14.8
6.2598.33.9
3.1399.12.7
1.5699.52.5
01003.3

Table 2: Inhibition of TNF-α-induced NF-κB activity by this compound.

This compound Concentration (µM)NF-κB Inhibition (%)Standard Deviation
2592.34.1
12.575.65.8
6.2551.26.2
3.1328.94.9
1.5610.53.7
0.782.12.1
003.5

Table 3: Effect of this compound on IL-6 secretion in TNF-α-stimulated A549 cells.

This compound Concentration (µM)IL-6 Concentration (pg/mL)Standard Deviation
2515025
12.532045
6.2568070
3.13115090
0 (Stimulated)1500120
0 (Unstimulated)5015

Mandatory Visualizations

NF_kappa_B_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex TRAF2->IKK_complex Activates IkappaB IκB IKK_complex->IkappaB Phosphorylates NFkappaB NF-κB (p50/p65) Nucleus Nucleus NFkappaB->Nucleus Translocates Gene_expression Pro-inflammatory Gene Expression This compound This compound This compound->IKK_complex Inhibits Experimental_Workflow start Start seed_cells Seed Cells (96-well plate) start->seed_cells add_this compound Add this compound (1 hr pre-treatment) seed_cells->add_this compound stimulate Stimulate with TNF-α (6 hrs) add_this compound->stimulate lyse_cells Lyse Cells & Add Luciferase Substrate stimulate->lyse_cells read_luminescence Read Luminescence lyse_cells->read_luminescence end End read_luminescence->end Logical_Relationship viability Cell Viability Assay reporter NF-κB Reporter Assay viability->reporter Determines non-toxic concentration range conclusion This compound is a non-toxic NF-κB inhibitor that reduces pro-inflammatory cytokine secretion viability->conclusion elisa IL-6 ELISA Assay reporter->elisa Confirms mechanism of action reporter->conclusion elisa->conclusion

References

Application Notes and Protocols for Grandione: Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grandione is a novel, potent, and selective small molecule inhibitor of the MEK1/2 kinases, with significant therapeutic potential in various oncology indications. As with any therapeutic agent, understanding its stability profile is critical for ensuring safety, efficacy, and quality throughout its lifecycle. These application notes provide a comprehensive overview of the stability and recommended storage conditions for this compound drug substance and formulated drug product. The protocols herein detail the methodologies for assessing its stability under various environmental conditions.

Stability Profile of this compound

The stability of this compound has been evaluated according to the International Council for Harmonisation (ICH) guidelines.[1][2][3] The studies were designed to assess the impact of temperature, humidity, and light on the drug substance and drug product. A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method was employed for the quantification of this compound and its degradation products.[4][5]

Long-Term Stability

Long-term stability studies were conducted under the recommended storage conditions to establish the re-test period for the drug substance and the shelf-life for the drug product.[1][3]

Table 1: Long-Term Stability Data for this compound

Storage ConditionTimepoint (Months)Assay (% Remaining)Total Degradants (%)Appearance
25°C ± 2°C / 60% RH ± 5% RH 0100.0<0.1White to off-white powder
399.80.2Conforms
699.70.3Conforms
999.50.5Conforms
1299.40.6Conforms
1899.10.9Conforms
2498.81.2Conforms
30°C ± 2°C / 65% RH ± 5% RH 0100.0<0.1White to off-white powder
399.60.4Conforms
699.20.8Conforms
1298.51.5Conforms
Accelerated Stability

Accelerated stability studies were performed to predict the long-term stability and to evaluate the effect of short-term excursions outside the label storage conditions.[1][3]

Table 2: Accelerated Stability Data for this compound

Storage ConditionTimepoint (Months)Assay (% Remaining)Total Degradants (%)Appearance
40°C ± 2°C / 75% RH ± 5% RH 0100.0<0.1White to off-white powder
199.10.9Conforms
398.21.8Conforms
696.53.5Conforms
Forced Degradation Studies

Forced degradation studies were conducted to identify the potential degradation pathways and to demonstrate the specificity of the stability-indicating analytical methods.[6][7][8][9]

Table 3: Summary of Forced Degradation Studies for this compound

Stress ConditionDurationAssay (% Remaining)Major Degradant(s)
Acid Hydrolysis (0.1 M HCl) 24 hours85.2GD-H1, GD-H2
Base Hydrolysis (0.1 M NaOH) 8 hours78.9GD-B1
Oxidation (3% H₂O₂) 12 hours92.5GD-O1
Thermal (80°C) 48 hours95.8GD-T1
Photolytic (ICH Q1B) 1.2 million lux hours98.1GD-P1

Recommended Storage and Handling

Based on the comprehensive stability data, the following storage and handling conditions are recommended to ensure the quality and integrity of this compound.

  • Drug Substance: this compound drug substance should be stored in well-closed containers at controlled room temperature (20°C to 25°C).[10] It should be protected from moisture and light.[10]

  • Drug Product: this compound tablets should be stored in their original packaging at controlled room temperature (20°C to 25°C).[10] The container should be kept tightly closed to protect from moisture.

  • Handling: Standard laboratory personal protective equipment (PPE) should be worn when handling this compound. Avoid inhalation of dust and contact with skin and eyes.

Experimental Protocols

Protocol: Stability-Indicating HPLC-UV Method for this compound

Principle: This method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate and quantify this compound from its process-related impurities and degradation products.

Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

  • Volumetric flasks, pipettes, and autosampler vials

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a 50:50 mixture of acetonitrile and water to obtain a final concentration of 0.1 mg/mL.

  • Sample Preparation: For stability samples, accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to achieve a target concentration of 0.1 mg/mL of this compound.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis: Calculate the percentage of this compound remaining and the percentage of each degradant using the peak areas from the chromatograms.

Protocol: Forced Degradation of this compound

Principle: To intentionally degrade the drug substance under various stress conditions to identify likely degradation products and establish degradation pathways.[9]

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a concentration of 1 mg/mL. Heat at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a concentration of 1 mg/mL. Keep at room temperature for 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide to a concentration of 1 mg/mL. Keep at room temperature for 12 hours. Quench the reaction with a suitable agent if necessary before HPLC analysis.

  • Thermal Degradation: Store solid this compound in an oven at 80°C for 48 hours. Dissolve the stressed sample in the mobile phase for HPLC analysis.

  • Photolytic Degradation: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7] Dissolve the sample for HPLC analysis.

Visualizations

G cluster_pathway Hypothetical this compound Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation This compound This compound This compound->MEK

Caption: Hypothetical signaling pathway inhibited by this compound.

G cluster_workflow This compound Stability Testing Workflow Sample Receive Stability Samples Storage Place in Stability Chambers (Long-Term, Accelerated) Sample->Storage Pull Pull Samples at Scheduled Timepoints Storage->Pull Prep Sample Preparation (Dissolution, Dilution) Pull->Prep Analysis HPLC-UV Analysis Prep->Analysis Data Data Processing and Quantification Analysis->Data Report Generate Stability Report Data->Report

Caption: Workflow for this compound stability testing.

G cluster_degradation Hypothetical Degradation Pathway of this compound This compound This compound GD_H1 GD-H1 (Hydrolysis Product) This compound->GD_H1 Acidic Hydrolysis GD_B1 GD-B1 (Hydrolysis Product) This compound->GD_B1 Basic Hydrolysis GD_O1 GD-O1 (Oxidation Product) This compound->GD_O1 Oxidation GD_T1 GD-T1 (Thermal Degradant) This compound->GD_T1 Heat GD_P1 GD-P1 (Photolytic Degradant) This compound->GD_P1 Light

Caption: Hypothetical degradation pathways of this compound.

References

Unveiling Grandlure: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Providing a critical resource for researchers, scientists, and drug development professionals, this document details the commercial availability, application, and experimental protocols for research-grade Grandlure, the synthetic aggregation pheromone of the boll weevil (Anthonomus grandis). Mistakenly referred to as "Grandione" in some initial inquiries, Grandlure is a potent semiochemical used in the monitoring and management of this significant agricultural pest. This guide offers in-depth application notes, detailed experimental methodologies, and a thorough examination of its mechanism of action.

Commercial Availability of Research-Grade Grandlure

High-purity Grandlure and its individual components are available from several reputable chemical suppliers specializing in semiochemicals and research-grade compounds. While "Grandlure Complete" is a commercial formulation, researchers can procure the individual isomers for specific experimental needs.

Table 1: Commercial Suppliers of Research-Grade Grandlure and its Components

SupplierProduct OfferingsContact Information
Ashland "Grandlure Complete" formulation.[1][2]North America: +1 800 505 8984; Europe: +41 52 560 5500[1]
ChemHub High-purity Grandlure I, II, III, and IV.[3][4]Phone: 908-548-0790; Email: --INVALID-LINK--[3]
Hercon Environmental "Hercon Luretape con Grandlure" and other attractants & lures.[5][6][7][8][9]P.O. Box 435, Emigsville, PA 17318 USA[8]
Plato Industries Boll weevil pheromone lures and insecticide dispensers.[10][11]N/A
Trécé, Inc. PHEROCON® insect monitoring systems and lures.[12][13][14][15]Phone: (918) 785-3061; Email: --INVALID-LINK--[14]
LookChem Lists various suppliers for Grandlure components, including Hangzhou ZeErRui Chemical Co., Ltd. for GRANDLURE I.[16][17][18]Varies by supplier.
Smolecule Grandlure III for research purposes.[19]Catalog No. S1927481[19]

Grandlure: Composition and Properties

Grandlure is not a single compound but a precise blend of four synergistic components. The CAS Registry Number for the complete mixture is 11104-05-5.[1][20]

Table 2: Composition of Grandlure

ComponentChemical NameCAS NumberMolecular FormulaTypical Percentage in Blend[1]
Grandlure I (1R,2S)-1-methyl-2-(1-methylethenyl)cyclobutaneethanol26532-22-9[3][4]C10H18O30 - 35%
Grandlure II (Z)-2-(3,3-dimethylcyclohexylidene)ethanol26532-23-0[3][4]C10H18O35 - 40%
Grandlure III (Z)-2-(3,3-dimethylcyclohexylidene)acetaldehyde26532-24-1[3][4][19][21]C10H16O13 - 15%
Grandlure IV (E)-2-(3,3-dimethylcyclohexylidene)acetaldehyde26352-25-2[3][4]C10H16O13 - 15%

Physical Properties: Grandlure is a clear to pale yellow, slightly viscous liquid with a mild, pleasant odor. It has a boiling point of approximately 240°C at 760 mmHg and a flashpoint of 88°C.[1] It is sparingly soluble in water (<1% at 25°C).[1]

Storage and Stability: For research purposes, Grandlure and its components should be stored in a cool, dry, and well-ventilated place in tightly sealed containers.[1] The pheromone blend is stable under a wide range of temperatures, with the ratio of the four components remaining consistent during storage and release from dispensers.

Application Notes for Research

Grandlure serves as a powerful tool for a variety of research applications, primarily centered on the chemical ecology and management of the boll weevil.

  • Behavioral Assays: The individual components and various blend ratios of Grandlure can be used in olfactometer and wind tunnel experiments to study the chemical communication and mating behavior of Anthonomus grandis. These studies can elucidate the specific role of each component in eliciting upwind flight, landing, and aggregation behaviors.

  • Neurophysiological Studies: Electroantennography (EAG) and single-sensillum recording (SSR) are powerful techniques to investigate the olfactory responses of boll weevil antennae to Grandlure. This allows for the characterization of olfactory receptor neurons (ORNs) tuned to specific components of the pheromone blend.

  • Pest Management Research: Research-grade Grandlure is essential for developing and optimizing trapping systems for monitoring boll weevil populations. Studies can focus on determining the optimal release rates from various dispenser types, the influence of environmental factors like temperature on lure efficacy, and the potential for synergistic or antagonistic effects with other semiochemicals.

  • Drug/Insecticide Development: Grandlure can be used in screening assays to identify compounds that may disrupt the perception of the pheromone, potentially leading to the development of novel pest control agents that interfere with boll weevil communication.

Experimental Protocols

Preparation of Grandlure Solutions for Bioassays

Objective: To prepare a series of dilutions of Grandlure for use in dose-response behavioral and electrophysiological assays.

Materials:

  • Research-grade Grandlure or individual components.

  • High-purity solvent (e.g., hexane, pentane, or paraffin oil).

  • Glass vials with PTFE-lined caps.

  • Micropipettes.

Procedure:

  • Prepare a stock solution of 1 mg/mL of the complete Grandlure blend or individual components in the chosen solvent.

  • Perform serial dilutions to obtain a range of concentrations (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL, 0.1 µg/mL, and 0.01 µg/mL).

  • For behavioral assays, apply a known volume (e.g., 10 µL) of each dilution onto a filter paper strip or other suitable dispenser. Allow the solvent to evaporate completely before use.

  • For electrophysiological recordings, the dilutions can be used to prepare odor cartridges for the stimulus delivery system.

Quantitative Analysis of Grandlure by Gas Chromatography (GC)

Objective: To determine the purity and component ratio of a Grandlure sample.

Materials:

  • Gas chromatograph with a flame ionization detector (GC-FID).

  • Capillary column suitable for pheromone analysis (e.g., DB-1).[1]

  • High-purity carrier gas (e.g., helium or hydrogen).

  • Grandlure standard of known concentration and purity.

  • Solvent for sample dilution (e.g., hexane).

Typical GC Parameters (starting point, optimization may be required):

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp at 10°C/minute to 250°C, hold for 5 minutes.

  • Carrier Gas Flow Rate: 1-2 mL/minute.

Procedure:

  • Prepare a standard solution of Grandlure at a known concentration.

  • Dilute the unknown Grandlure sample to a concentration within the linear range of the detector.

  • Inject a known volume (e.g., 1 µL) of both the standard and the sample into the GC.

  • Identify the peaks corresponding to the four Grandlure components based on their retention times relative to the standard.

  • Calculate the concentration and relative ratio of each component in the sample by comparing the peak areas to those of the standard.

Mechanism of Action and Signaling Pathway

Grandlure is an aggregation pheromone produced by male boll weevils after feeding on cotton.[1] It attracts both male and female weevils to the feeding site, leading to mating and colonization of the host plant.

Biosynthesis of Grandlure

The biosynthesis of the terpene-based components of Grandlure in the boll weevil proceeds through the mevalonate pathway.

Grandlure_Biosynthesis AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP->GPP Grandlure_Components Grandlure Components GPP->Grandlure_Components Olfactory_Signaling cluster_Antenna Antennal Sensillum cluster_Brain Antennal Lobe (Brain) Grandlure Grandlure Molecules OBP Odorant Binding Protein (OBP) Grandlure->OBP Binding OR Olfactory Receptor (OR) OBP->OR Transport & Delivery ORN Olfactory Receptor Neuron (ORN) OR->ORN Activation Glomerulus Glomerulus ORN->Glomerulus Signal Transduction PN Projection Neuron Glomerulus->PN Synaptic Transmission Behavior Behavioral Response (e.g., Upwind Flight) PN->Behavior Higher Brain Centers Experimental_Workflow cluster_Preparation 1. Preparation cluster_Bioassay 2. Bioassay cluster_Analysis 3. Data Analysis cluster_Interpretation 4. Interpretation & Conclusion Pheromone_Source Source Research-Grade Grandlure Dilutions Prepare Serial Dilutions Pheromone_Source->Dilutions Dispensers Prepare Dispensers Dilutions->Dispensers EAG Electroantennography (EAG) Dilutions->EAG Olfactometer Olfactometer/ Wind Tunnel Assay Dispensers->Olfactometer Behavioral_Data Analyze Behavioral Data (e.g., choice, flight time) Olfactometer->Behavioral_Data EAG_Data Analyze EAG Responses (e.g., amplitude) EAG->EAG_Data Conclusion Draw Conclusions on Dose-Response & Component Activity Behavioral_Data->Conclusion EAG_Data->Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Grandione Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Grandione for accurate and reproducible IC50 determination.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel synthetic small molecule inhibitor of the tyrosine kinase receptor, TK-1. Dysregulation of the TK-1 signaling pathway is implicated in various proliferative diseases. This compound competitively binds to the ATP-binding site of the TK-1 kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades involved in cell proliferation and survival.

Q2: What is an IC50 value and why is it critical for my research on this compound?

A2: The half-maximal inhibitory concentration (IC50) represents the concentration of this compound required to inhibit 50% of a specific biological activity in vitro, such as cell proliferation.[1] Determining a precise and reproducible IC50 value is fundamental for assessing the potency of this compound, comparing its efficacy across different cell lines, and guiding dose selection for further preclinical studies.[2]

Q3: What is a typical starting concentration range for determining the IC50 of this compound?

A3: For a novel compound like this compound, it is recommended to start with a broad concentration range to determine its approximate potency. A common approach is to perform a preliminary experiment using serial 10-fold dilutions (e.g., 1 nM to 100 µM).[3][4] Based on the results of this initial screen, a narrower range of concentrations can be selected for definitive IC50 determination.

Q4: How should I prepare my this compound stock solution?

A4: this compound is sparingly soluble in aqueous solutions but is readily soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in sterile, anhydrous DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Troubleshooting Guide

This guide addresses common issues encountered during the determination of this compound's IC50 value.

Problem 1: High variability in IC50 values between experiments.

  • Possible Cause: Inconsistent cell health or passage number.

    • Solution: Use cells from a consistent passage number for all experiments, as sensitivity to drugs can change with extensive passaging.[3] Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.

  • Possible Cause: Variability in reagents.

    • Solution: Use the same lot of media, serum, and assay reagents for a set of experiments to minimize variability.[5]

  • Possible Cause: Inaccurate pipetting.

    • Solution: Regularly calibrate pipettes to ensure accuracy. When preparing serial dilutions, ensure thorough mixing at each step.

Problem 2: The dose-response curve does not reach 100% inhibition at the highest this compound concentration.

  • Possible Cause: this compound solubility issues in the culture medium.

    • Solution: Ensure that the final concentration of DMSO in the culture medium is consistent across all wells and remains below a non-toxic level (typically <0.5%).[3] Visually inspect the wells under a microscope for any signs of compound precipitation.

  • Possible Cause: The cell viability is not solely dependent on the TK-1 signaling pathway.

    • Solution: Consider the possibility of alternative survival pathways in the chosen cell line. Investigating the expression levels of the TK-1 target in your cell line is also recommended.[3]

Problem 3: "Edge effects" are observed in the 96-well plate.

  • Possible Cause: Differential evaporation from the outer wells of the microplate.

    • Solution: To minimize the "edge effect," avoid using the outermost wells for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.[3]

Experimental Protocols

Detailed Methodology for IC50 Determination using the MTT Assay

This protocol outlines the steps for determining the IC50 of this compound on adherent cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • This compound

  • Adherent cancer cell line (e.g., HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Perform a cell count and determine cell viability.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[3]

  • This compound Treatment:

    • Prepare a 2X working solution of this compound at various concentrations by diluting the DMSO stock solution in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the 2X this compound working solutions to the respective wells.

    • Include a vehicle control group (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.[6]

    • Incubate the plate for an additional 3-4 hours at 37°C.[3]

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use non-linear regression analysis with a sigmoidal dose-response curve to determine the IC50 value.[7]

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines

Cell LineThis compound IC50 (µM)
HeLa2.5
A5495.8
MCF-71.2

Table 2: Example Data for IC50 Curve Generation

This compound (µM)Log(this compound)Absorbance (OD 570nm)% Viability
0 (Vehicle)-1.25100
0.1-11.2297.6
0.3-0.521.1592.0
100.9576.0
30.480.6048.0
1010.2520.0
301.480.1512.0
10020.129.6

Visualizations

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling TK-1 Receptor TK-1 Receptor P-TK-1 Phosphorylated TK-1 TK-1 Receptor->P-TK-1 ATP This compound This compound This compound->TK-1 Receptor Inhibition Inhibition ATP ATP Downstream Signaling Proliferation & Survival Pathways P-TK-1->Downstream Signaling

Caption: Hypothetical signaling pathway of TK-1 inhibition by this compound.

workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h grandione_treatment Treat cells with serial dilutions of this compound incubation_24h->grandione_treatment incubation_48_72h Incubate for 48-72h grandione_treatment->incubation_48_72h mtt_addition Add MTT reagent incubation_48_72h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h solubilization Add DMSO to dissolve formazan incubation_4h->solubilization read_plate Read absorbance on plate reader solubilization->read_plate data_analysis Analyze data and calculate IC50 read_plate->data_analysis end End data_analysis->end

Caption: Experimental workflow for IC50 determination of this compound.

troubleshooting start Inconsistent IC50 Results? check_cells Are cell passage number and health consistent? start->check_cells yes_cells Yes check_cells->yes_cells Yes no_cells No check_cells->no_cells No check_reagents Are you using the same reagent lots? yes_cells->check_reagents fix_cells Standardize cell culture protocol no_cells->fix_cells yes_reagents Yes check_reagents->yes_reagents Yes no_reagents No check_reagents->no_reagents No check_pipetting Is pipetting accurate and consistent? yes_reagents->check_pipetting fix_reagents Use consistent reagent lots no_reagents->fix_reagents yes_pipetting Yes check_pipetting->yes_pipetting Yes no_pipetting No check_pipetting->no_pipetting No review_protocol Review entire protocol for other deviations yes_pipetting->review_protocol fix_pipetting Calibrate pipettes and standardize technique no_pipetting->fix_pipetting

Caption: Troubleshooting decision tree for inconsistent IC50 results.

References

Grandione degradation issues in aqueous solution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering stability and degradation issues with Grandione in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in an aqueous solution?

A1: The stability of this compound in aqueous solutions is primarily influenced by several environmental and formulation factors. These include pH, temperature, light exposure, the presence of oxygen, and the composition of the solvent system. Understanding and controlling these factors are critical to prevent therapeutic failure and the formation of potentially toxic degradation products.

Q2: How does pH affect the degradation rate of this compound?

A2: this compound is susceptible to pH-dependent hydrolysis. It exhibits maximum stability in a slightly acidic to neutral pH range (pH 4.5-6.5). Under strongly acidic (pH < 3) or alkaline (pH > 8) conditions, the rate of hydrolysis increases significantly.[1][2][3] This is a common phenomenon for molecules with hydrolyzable functional groups.

Q3: Is this compound sensitive to light?

A3: Yes, this compound is photolabile and can degrade upon exposure to UV and visible light.[4][5][6] Therefore, it is crucial to protect solutions of this compound from light during preparation, storage, and handling to minimize photodegradation.

Q4: What are the expected degradation pathways for this compound?

A4: The primary degradation pathways for this compound in aqueous solution are hydrolysis and oxidation. Photodegradation can also occur upon exposure to light.[7][8] Hydrolysis may involve the cleavage of ester or amide linkages, while oxidation can target electron-rich moieties within the molecule.

Troubleshooting Guide

Issue 1: Rapid degradation of this compound is observed even under recommended storage conditions.

  • Possible Cause: The pH of the solution may have shifted, or the solution may be contaminated with trace metals that can catalyze degradation.

  • Troubleshooting Steps:

    • Verify the pH of your buffer and final solution.

    • Use high-purity water and reagents to prepare your solutions.

    • Consider using a chelating agent, such as EDTA, to sequester any contaminating metal ions.

Issue 2: Appearance of unknown peaks during HPLC analysis of this compound solutions.

  • Possible Cause: These peaks likely represent degradation products of this compound.

  • Troubleshooting Steps:

    • Conduct forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products and identify their retention times.

    • Use a mass spectrometer coupled with the HPLC (LC-MS) to determine the mass of the unknown peaks and aid in their identification.

Issue 3: Inconsistent results in stability studies.

  • Possible Cause: Inconsistent experimental conditions, such as temperature fluctuations or variable light exposure, can lead to variable degradation rates.

  • Troubleshooting Steps:

    • Ensure precise temperature control during your experiments.

    • Consistently protect your samples from light by using amber vials or covering them with aluminum foil.

    • Maintain a consistent headspace-to-liquid volume ratio in your vials to control for oxidative degradation.

Quantitative Data

Table 1: Effect of pH on the Half-Life of this compound at 25°C

pHHalf-Life (t½) in hours
1.212.5
3.0150.2
5.0850.7
7.4425.3
9.075.1

Table 2: Effect of Temperature on the Degradation Rate Constant (k) of this compound at pH 7.4

Temperature (°C)Degradation Rate Constant (k) (x 10⁻³ hr⁻¹)
40.15
251.63
407.89
6035.4

Table 3: Photostability of this compound in Aqueous Solution (pH 6.0) at 25°C

Condition% Degradation after 24 hours
Dark Control< 1%
Exposed to Ambient Lab Light15%
Exposed to UV Light (254 nm)45%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for intentionally degrading this compound to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.[8]

  • Sample Analysis: Analyze the stressed samples by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is designed to separate the parent this compound from its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 20% A, 80% B

    • 25-30 min: Hold at 20% A, 80% B

    • 30-31 min: Gradient back to 95% A, 5% B

    • 31-40 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

  • Injection Volume: 10 µL.

Visualizations

Grandione_Degradation_Pathway This compound This compound Hydrolysis_Product_A Hydrolysis Product A This compound->Hydrolysis_Product_A  Acid/Base  Hydrolysis Oxidation_Product_B Oxidation Product B This compound->Oxidation_Product_B  Oxidation  (e.g., H₂O₂) Photodegradation_Product_C Photodegradation Product C This compound->Photodegradation_Product_C  Photolysis  (UV/Vis Light) Further_Degradation Further Degradation Products Hydrolysis_Product_A->Further_Degradation Oxidation_Product_B->Further_Degradation Photodegradation_Product_C->Further_Degradation

Caption: Hypothetical degradation pathways of this compound in aqueous solution.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Acid_Base Acid/Base Hydrolysis Prep_Stock->Acid_Base Oxidation Oxidation Prep_Stock->Oxidation Thermal Thermal Stress Prep_Stock->Thermal Photolysis Photolysis Prep_Stock->Photolysis Prep_Buffers Prepare Buffers (Varying pH) Prep_Buffers->Acid_Base HPLC HPLC Analysis Acid_Base->HPLC Oxidation->HPLC Thermal->HPLC Photolysis->HPLC LCMS LC-MS for Identification HPLC->LCMS

Caption: Workflow for a forced degradation study of this compound.

References

Grandione Synthesis: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Grandione synthesis. The information is presented in a question-and-answer format, addressing specific challenges that may be encountered during the experimental process.

Troubleshooting Guide & FAQs

This section is designed to help you identify and resolve common issues that can lead to low yields or impurities in the synthesis of this compound.

Q1: My overall yield of this compound is consistently low. What are the critical steps I should focus on?

A1: The synthesis of this compound is a two-step process: the oxidation of demethylsalvicanol to its corresponding o-quinone, followed by a hetero-Diels-Alder dimerization. Low yields can arise from inefficiencies in either of these steps, as well as from challenges during product purification. It is crucial to optimize both the oxidation and the dimerization reactions and to handle the product carefully during workup.

Q2: I am having trouble with the first step, the oxidation of demethylsalvicanol. What are the common pitfalls and how can I improve the yield of the o-quinone intermediate?

A2: The oxidation of the catechol moiety in demethylsalvicanol to an o-quinone is a delicate step. Here are some common issues and their solutions:

  • Incomplete Oxidation: The reaction may not go to completion, leaving unreacted starting material.

    • Solution: Ensure you are using a suitable oxidizing agent. While various reagents can be used for catechol oxidation, the choice of oxidant can significantly impact yield and side product formation. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to ensure all the demethylsalvicanol has been consumed before proceeding with the workup.

  • Over-oxidation and Degradation: Catechols and their corresponding o-quinones can be sensitive to harsh oxidizing conditions, leading to the formation of undesired byproducts.

    • Solution: Employ mild and selective oxidizing agents. The reaction temperature should be carefully controlled; often, running the reaction at lower temperatures can minimize degradation.

  • Instability of the o-quinone: The o-quinone intermediate can be unstable and prone to decomposition or side reactions if not handled properly.

    • Solution: It is often best to use the o-quinone in the subsequent dimerization step immediately after it is formed, without extensive purification. If isolation is necessary, it should be done quickly and at low temperatures.

Q3: The hetero-Diels-Alder dimerization step is not proceeding as expected, resulting in a low yield of this compound. How can I optimize this reaction?

A3: The dimerization of the demethylsalvicanol o-quinone to this compound is a key bond-forming reaction. Here are factors that can influence its efficiency:

  • Reaction Conditions: The temperature and solvent play a critical role in the outcome of the dimerization.

    • Solution: The reaction has been successfully performed by heating the neat (solvent-free) o-quinone intermediate.[1] This approach can favor the desired intermolecular reaction. Alternatively, the choice of solvent can influence the reaction pathway. For instance, conducting the reaction in a highly concentrated ethereal solution has been reported to favor the formation of a different product, brussonol, over this compound.[1]

  • Presence of Catalysts: The addition of acids or bases can alter the reaction pathway.

    • Solution: The use of a mild Lewis acid, such as zinc chloride, has been shown to lead to the formation of an undesired dihydrofuran byproduct instead of this compound.[1] Basic conditions (e.g., triethylamine, DBU, or sodium carbonate) have been reported to cause decomposition of the o-quinone.[1] Therefore, it is generally recommended to perform the dimerization under neutral, thermal conditions.

Q4: I am observing the formation of significant side products. What are they and how can I minimize them?

A4: Side product formation is a common cause of low yields. In the synthesis of this compound, two notable side products have been identified:

  • Brussonol: This isomer of this compound can be formed via an intramolecular Michael addition of the C(10) alcohol to the quinone methide intermediate.[1]

    • Minimization: The formation of brussonol appears to be favored in certain solvents. For example, heating a highly concentrated ethereal solution of the o-quinone has been shown to produce brussonol as the major product.[1] To favor the formation of this compound, consider performing the reaction neat.

  • Dihydrofuran byproduct: This can be formed in the presence of a mild Lewis acid like zinc chloride.[1]

    • Minimization: Avoid the use of Lewis acids in the dimerization step.

Q5: I am losing a significant amount of my product during purification. What are the best practices for isolating this compound?

A5: Purification can be a major source of yield loss. Due to the nature of the product and potential side products, a careful purification strategy is required.

  • Chromatography: Column chromatography is a common method for separating this compound from unreacted starting material and side products.

    • Tips:

      • Choose an appropriate solvent system that provides good separation on TLC before attempting a column.

      • Be mindful of the stability of this compound on silica gel. It is advisable to perform the chromatography relatively quickly and to avoid prolonged exposure to the stationary phase.

      • Fractions should be carefully monitored by TLC to avoid mixing of the desired product with impurities.

Experimental Protocols

The following are generalized experimental protocols based on reported syntheses. Researchers should adapt these to their specific laboratory conditions and available reagents.

Protocol 1: Synthesis of Demethylsalvicanol (Precursor)

The synthesis of demethylsalvicanol can be achieved from commercially available starting materials through a multi-step sequence. One reported route involves the conversion of (-)-barbatusol to (+)-demethylsalvicanol.[2] This involves the cleavage of methyl ethers using reagents like sodium ethanethiolate in hot DMF.[2] For a detailed protocol, it is recommended to consult the primary literature on the total synthesis of these compounds.[1][2]

Protocol 2: Two-Step Synthesis of this compound from Demethylsalvicanol

Step 1: Oxidation of Demethylsalvicanol to the o-Quinone

  • Dissolve demethylsalvicanol in a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Cool the solution in an ice bath.

  • Add a mild oxidizing agent (e.g., silver oxide, ceric ammonium nitrate (CAN), or a hypervalent iodine reagent) portion-wise while monitoring the reaction by TLC.

  • Once the starting material is consumed, the reaction mixture should be quickly filtered (if a solid oxidant is used) and the solvent removed under reduced pressure at low temperature.

  • The crude o-quinone should be used immediately in the next step without further purification.

Step 2: Hetero-Diels-Alder Dimerization to this compound

  • Take the crude o-quinone from the previous step.

  • Heat the neat material at 50 °C in the dark for an extended period (e.g., 60 hours).[1]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, the crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

Reaction StepParameterConditionReported YieldReference
Dimerization Temperature50 °C (neat)72%[1]
Dimerization SolventConcentrated Ether~10% this compound, 70% Brussonol[1]
Dimerization AdditiveZinc ChlorideDihydrofuran byproduct[1]
Dimerization AdditiveBase (e.g., TEA)Decomposition[1]

Visualizations

Logical Flowchart for Troubleshooting Low this compound Yield

G start Low this compound Yield check_oxidation Check Oxidation Step start->check_oxidation check_dimerization Check Dimerization Step start->check_dimerization check_purification Check Purification Step start->check_purification incomplete_oxidation Incomplete Oxidation? check_oxidation->incomplete_oxidation degradation Degradation/Side Products? check_oxidation->degradation wrong_conditions Incorrect Dimerization Conditions? check_dimerization->wrong_conditions side_products Major Side Products Observed? check_dimerization->side_products loss_during_workup Yield Loss During Purification? check_purification->loss_during_workup solution_oxidation1 Monitor by TLC Increase oxidant stoichiometry incomplete_oxidation->solution_oxidation1 Yes solution_oxidation2 Use milder oxidant Control temperature degradation->solution_oxidation2 Yes solution_dimerization1 Heat neat o-quinone at 50°C Avoid solvents like ether wrong_conditions->solution_dimerization1 Yes solution_dimerization2 Avoid Lewis acids and bases side_products->solution_dimerization2 Yes solution_purification Optimize chromatography Minimize handling steps loss_during_workup->solution_purification Yes

Caption: Troubleshooting flowchart for low this compound yield.

Reaction Pathway for this compound Synthesis

G demethylsalvicanol Demethylsalvicanol o_quinone o-Quinone Intermediate demethylsalvicanol->o_quinone Oxidation This compound This compound o_quinone->this compound Heat (neat, 50°C) brussonol Brussonol (Side Product) o_quinone->brussonol Heat (conc. Ether) dihydrofuran Dihydrofuran (Side Product) o_quinone->dihydrofuran ZnCl₂

Caption: Synthetic pathways leading to this compound and major side products.

References

Troubleshooting Grandione precipitation in media.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Grandione. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to this compound precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my cell culture medium?

A1: this compound is a hydrophobic compound with low solubility in aqueous solutions like cell culture media.[1][2] Precipitation often occurs when a concentrated stock solution of this compound, typically dissolved in an organic solvent such as DMSO, is diluted into the aqueous environment of the culture medium.[2] This "solvent shock" can cause the compound to crash out of solution.[3]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of hydrophobic compounds like this compound for in vitro studies.[2] It is essential to create a high-concentration stock solution to minimize the final volume of DMSO in the cell culture medium.[2]

Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?

A3: To prevent solvent-induced cytotoxicity, the final concentration of DMSO should generally be kept at or below 0.1% (v/v).[1] However, the tolerance to DMSO can vary between cell lines. It is always advisable to run a vehicle control (media with the same final concentration of DMSO) to assess any effects on your cells.

Q4: I see a precipitate in my this compound stock solution vial. Can I still use it?

A4: The solid material is likely precipitated this compound. You can attempt to redissolve it by gently warming the vial in a 37°C water bath and vortexing.[1] If the precipitate fully redissolves and the solution is clear, it is likely usable. However, for the most accurate dosing, preparing a fresh stock solution is recommended.[1]

Q5: Can the type of cell culture medium or serum concentration affect this compound's solubility?

A5: Yes, the composition of the cell culture medium can significantly impact the solubility of a small molecule.[3] Components in serum, such as albumin, can sometimes help to solubilize hydrophobic compounds. Conversely, high salt concentrations or certain media components can decrease solubility. If you are using serum-free media, you may be more likely to observe precipitation.

Troubleshooting Guide for this compound Precipitation

This guide addresses common scenarios of this compound precipitation and provides systematic solutions.

Issue Potential Root Cause Recommended Solution(s)
Immediate, heavy precipitate upon adding this compound to media. "Solvent Shock" : Rapid addition of the concentrated DMSO stock into the aqueous media causes a localized high concentration of this compound, leading to precipitation.[3]Slow, Drop-wise Addition : Add the this compound stock solution drop-by-drop to pre-warmed (37°C) media while gently swirling or vortexing to ensure rapid and even dispersion.[1][3]
High Final Concentration : The desired working concentration of this compound exceeds its solubility limit in the culture medium.Perform a Solubility Test : Determine the maximum soluble concentration of this compound in your specific media (see Experimental Protocols).Dose-Response Experiment : Start with a lower, more soluble concentration and titrate up to your desired dose.[3]
Media becomes cloudy or hazy over time after adding this compound. Slow Precipitation : this compound is slowly coming out of solution as it equilibrates at 37°C in the incubator.Reduce Serum Concentration (if applicable) : High concentrations of proteins in serum can sometimes lead to precipitation over time. Test lower serum percentages if your cell line allows.
pH Shift : The pH of the medium can change due to cellular metabolism, which may affect this compound's solubility.[1][4]Ensure Proper Buffering : Confirm your incubator's CO2 level is correctly calibrated for the sodium bicarbonate concentration in your medium.[4]
Crystalline precipitate observed in culture plates/flasks after incubation. Evaporation : Water loss from the culture vessel increases the concentration of all components, including this compound, beyond their solubility limits.[4]Maintain Humidity : Ensure the incubator has adequate humidity and that culture vessels are properly sealed.[4]
Stock Solution Instability : The this compound may have precipitated out of the stock solution due to improper storage or repeated freeze-thaw cycles.[1][3]Proper Stock Handling : Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.[3] Always visually inspect the stock for precipitate before use.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound powder (Molecular Weight: 450.5 g/mol )

    • Anhydrous, sterile DMSO

    • Sterile, amber microcentrifuge tubes or glass vials

    • Calibrated analytical balance

    • Vortex mixer and water bath

  • Methodology:

    • In a sterile environment (e.g., a biosafety cabinet), weigh out 4.505 mg of this compound powder into a sterile vial.

    • Add 1 mL of sterile DMSO to the vial.

    • Vortex vigorously to dissolve the powder. If dissolution is slow, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.[2]

    • Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.

    • Aliquot the 10 mM stock solution into single-use, sterile amber vials to protect from light and prevent repeated freeze-thaw cycles.[2][3]

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Determining the Apparent Solubility of this compound in Cell Culture Media
  • Objective: To find the maximum concentration of this compound that remains in solution in your specific cell culture medium.

  • Methodology:

    • Prepare a serial dilution of your this compound stock solution in DMSO (e.g., 10 mM, 5 mM, 2 mM, 1 mM, 0.5 mM, 0.2 mM, 0.1 mM).

    • Dispense 1 mL of your complete cell culture medium (pre-warmed to 37°C) into several sterile microcentrifuge tubes.

    • Add 1 µL of each this compound dilution to a separate tube of media. This will create final concentrations of 10 µM, 5 µM, 2 µM, 1 µM, 0.5 µM, 0.2 µM, and 0.1 µM, with a final DMSO concentration of 0.1%.

    • Include a vehicle control tube with 1 µL of DMSO only.

    • Vortex each tube gently.

    • Incubate the tubes at 37°C for 1-2 hours.

    • Visually inspect each tube for turbidity or precipitate against a dark background. The highest concentration that remains clear is the apparent solubility limit under these conditions.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Various Solvents

SolventSolubility (mg/mL)
Water< 0.1
PBS (pH 7.4)< 0.1
Ethanol5
DMSO> 50

Table 2: Example Results from an Apparent Solubility Assay

Final this compound Concentration (µM)Visual Observation after 2h at 37°C
10Heavy Precipitate
5Moderate Precipitate
2Slight Haze/Turbidity
1Clear
0.5Clear
0.2Clear
0.1Clear
Conclusion: The apparent solubility of this compound in this medium is approximately 1-2 µM.

Visualizations

Troubleshooting_Workflow start Precipitation Observed check_stock Inspect Stock Solution (Clear?) start->check_stock prep_fresh Prepare Fresh Stock check_stock->prep_fresh No check_method Review Dilution Method check_stock->check_method Yes prep_fresh->check_method slow_add Add Stock Slowly to Pre-warmed Media check_method->slow_add Rapid Addition check_conc Is Final Concentration > 2µM? check_method->check_conc Slow Addition success Problem Resolved slow_add->success solubility_test Perform Solubility Assay check_conc->solubility_test Yes check_env Check Incubator (Humidity, CO2) check_conc->check_env No lower_conc Use Lower Concentration solubility_test->lower_conc lower_conc->success check_env->success

Caption: Troubleshooting workflow for this compound precipitation.

Grandione_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase KinaseA Kinase A Receptor->KinaseA Activates This compound This compound This compound->Receptor Inhibits Phosphorylation KinaseB Kinase B KinaseA->KinaseB Activates TF Transcription Factor KinaseB->TF Inhibits Gene_Expression Gene Expression (Apoptosis, Cell Cycle Arrest) TF->Gene_Expression Regulates Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare 10mM This compound Stock warm_media Pre-warm Culture Media dilute Serially Dilute Stock in Media prep_stock->dilute warm_media->dilute add_cells Add to Cells dilute->add_cells incubate Incubate 24h add_cells->incubate assay Perform Viability Assay (e.g., MTT) incubate->assay

References

Grandione off-target effects in cell lines.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Grandione, a multi-targeted kinase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and understand potential off-target effects of this compound in cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, ATP-competitive kinase inhibitor. Its primary on-target activity is against the BCR-ABL fusion protein and SRC family kinases.[1][2] By binding to the ATP-binding site of these kinases, this compound inhibits their catalytic activity, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[1] This makes it effective in cell lines expressing these target kinases.

Q2: What are the known major off-targets of this compound?

Beyond its primary targets, this compound is known to inhibit a range of other kinases, which can lead to off-target effects. Significant off-targets include c-KIT, ephrin type-A receptor 2 (EPHA2), platelet-derived growth factor receptor β (PDGFRβ), and SRC family kinases (such as LCK, YES, and FYN).[2][3][4] This multi-targeted nature means that at certain concentrations, this compound can affect signaling pathways in cells that do not express the primary BCR-ABL target.[4]

Q3: How can off-target effects of this compound manifest in my cellular assays?

Off-target effects can present in several ways that may confound experimental results:

  • Unexpected Cytotoxicity: You may observe cell death in cell lines that do not express the primary target.[4]

  • Altered Cellular Phenotypes: Changes in cell morphology, adhesion, or migration may occur that are independent of the inhibition of the primary target.[4]

  • Modulation of Unintended Signaling Pathways: Inhibition of off-target kinases like SRC can lead to widespread changes in downstream signaling cascades.[4][5][6]

Q4: At what concentrations are off-target effects of this compound typically observed?

Off-target effects are concentration-dependent. While this compound inhibits its primary target with high potency (in the low nanomolar range), its off-target kinases are often inhibited at similar or slightly higher nanomolar concentrations.[4][7] Therefore, it is crucial to use the lowest effective concentration to minimize off-target engagement and to perform a careful dose-response analysis to establish a therapeutic window in your specific cell system.[4]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting unexpected experimental outcomes that may be attributed to this compound's off-target effects.

Issue 1: I'm observing a phenotype (e.g., decreased viability, morphological changes) that is inconsistent with the known function of the primary target kinase.

  • Question: How can I determine if this is an off-target effect?

    • Answer:

      • Confirm On-Target Engagement: First, verify that this compound is engaging its intended target in your experimental system at the concentrations used. A Western blot to check the phosphorylation status of a known direct substrate of the target kinase is a standard method.[8] A lack of change in the substrate's phosphorylation may indicate a problem with the inhibitor's potency or cell permeability, rather than an off-target effect.

      • Dose-Response Analysis: Perform a dose-response experiment and compare the concentration at which you observe the unexpected phenotype with the IC50 for the primary target. If the phenotype occurs at a significantly different concentration, it may suggest the involvement of an off-target.[8]

      • Use a Structurally Unrelated Inhibitor: If available, use a different, structurally unrelated inhibitor that also targets the same primary kinase. If this second inhibitor does not produce the same unexpected phenotype, it strengthens the hypothesis that the original inhibitor's effect is off-target.[9]

      • Rescue Experiment: If possible, perform a "rescue" experiment. For example, if the primary target is kinase 'A', and you can express a drug-resistant mutant of kinase 'A' in your cells, this mutant should reverse the on-target effects. If the unexpected phenotype persists, it is likely an off-target effect.[8]

      • Kinome Profiling: The most direct way to identify potential off-target kinases is through comprehensive kinome profiling. This involves screening this compound against a large panel of purified kinases to determine its selectivity.[8][10]

Issue 2: I'm observing significant cell death in my negative control cell line that does not express the primary target.

  • Question: What is the likely cause and how can I investigate it?

    • Answer: This is a strong indicator of off-target toxicity.[4]

      • Quantify Toxicity: Use standard cell viability assays (e.g., MTT, trypan blue exclusion) and apoptosis assays (e.g., caspase activity) to quantify the observed toxicity across a range of concentrations.

      • Identify Potential Off-Targets: Refer to the kinase selectivity profile of this compound (see Data Presentation section) to identify potential off-targets that are expressed in your control cell line.

      • Knockdown/Knockout of Potential Off-Targets: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of suspected off-target kinases. If the toxicity of this compound is diminished in these cells, it helps confirm the off-target interaction.[9]

Issue 3: I'm seeing variability in the effects of this compound across different cell lines.

  • Question: What could be causing this variability?

    • Answer:

      • Expression Levels of Targets: The expression levels of both on- and off-targets can vary significantly between cell lines, leading to different responses.[11] It is recommended to quantify the protein levels of the primary target and key off-targets in each cell line using methods like Western blotting or mass spectrometry.[11]

      • Genetic Background: Different genetic backgrounds can lead to varying dependencies on certain signaling pathways. An off-target effect that is benign in one cell line might be toxic in another that is highly reliant on the inhibited off-target protein.[11]

Data Presentation

The following tables summarize the inhibitory activity of this compound against its primary targets and a selection of known off-target kinases.

Table 1: this compound Kinase Selectivity Profile

Kinase TargetIC50 (nM)Target TypeNotes
BCR-ABL <1 - 3On-TargetPrimary target in CML and Ph+ ALL.[7]
SRC 0.5 - 10On-TargetPotent inhibition of SRC family kinases.[7]
c-KIT 5 - 20Off-TargetPotential for off-target effects in relevant cell lines.[3]
PDGFRβ 10 - 50Off-TargetMay contribute to observed phenotypes in some systems.[11]
EPHA2 15 - 75Off-TargetOff-target to consider at higher nanomolar concentrations.[3][4]
p38α (MAPK14) ~30Off-TargetPotential for effects on the MAPK pathway.[12]
Flt3 (mutant) >1000Off-TargetLikely not a significant off-target at typical doses.[12]

Note: IC50 values are approximate and can vary based on assay conditions and cell type. Data compiled from multiple sources.[12][13]

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling

This protocol outlines a general method for assessing the selectivity of this compound against a panel of purified kinases.

  • Assay Principle: The assay measures the ability of the inhibitor to block the phosphorylation of a substrate by a specific kinase. A common platform for this is a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.[8]

  • Materials:

    • Purified recombinant kinases (a panel covering different families of the kinome).

    • Kinase-specific substrates (peptides or proteins).

    • ATP.

    • Kinase buffer.

    • This compound at various concentrations.

    • Luminescence-based kinase assay kit (e.g., ADP-Glo™).

    • Microplate reader for luminescence detection.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a multi-well plate, add the kinase, its specific substrate, and the kinase buffer.

    • Add the diluted this compound to the appropriate wells. Include a no-inhibitor control (vehicle) and a no-kinase control (background).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).

    • Stop the kinase reaction and measure the amount of ADP produced using the luminescence-based assay system according to the manufacturer's instructions.[8]

    • Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method for verifying target engagement in a cellular environment, based on the principle that a protein's thermal stability increases upon ligand binding.[8]

  • Materials:

    • Cells of interest.

    • Complete growth medium.

    • This compound stock solution.

    • Phosphate-buffered saline (PBS).

    • Protease and phosphatase inhibitors.

    • Equipment for cell lysis (e.g., for freeze-thawing).

    • Western blotting or mass spectrometry equipment.

  • Procedure:

    • Cell Treatment: Culture cells to the desired confluency. Treat the cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for a specified period.

    • Heating: After treatment, harvest the cells and resuspend them in PBS. Aliquot the cell suspension into separate tubes. Heat the aliquots to a range of different temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) to induce thermal denaturation of proteins.[11]

    • Cell Lysis: Lyse the cells by freeze-thawing.[8]

    • Separation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.[8]

    • Analysis: Analyze the amount of the target protein in the soluble fraction by Western blotting or mass spectrometry.

    • Data Interpretation: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.[8]

Mandatory Visualization

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus PDGFR PDGFRβ PI3K PI3K PDGFR->PI3K SRC SRC SRC->PI3K EPHA2 EphA2 RAS RAS EPHA2->RAS This compound This compound This compound->PDGFR Inhibits This compound->SRC Inhibits This compound->EPHA2 Inhibits BCR_ABL BCR-ABL This compound->BCR_ABL Inhibits BCR_ABL->PI3K STAT3 STAT3 BCR_ABL->STAT3 BCR_ABL->RAS AKT AKT PI3K->AKT Proliferation Gene Expression (Proliferation, Survival) AKT->Proliferation STAT3->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound's on- and off-target signaling pathways.

G start Start: Unexpected Phenotype Observed confirm_target Confirm On-Target Engagement (e.g., Western Blot for p-Substrate) start->confirm_target dose_response Perform Dose-Response Analysis confirm_target->dose_response compare_ic50 Compare Phenotype EC50 with On-Target IC50 dose_response->compare_ic50 unrelated_inhibitor Test Structurally Unrelated Inhibitor compare_ic50->unrelated_inhibitor Different on_target Conclusion: Likely On-Target Effect compare_ic50->on_target Similar phenotype_replicated Phenotype Replicated? unrelated_inhibitor->phenotype_replicated off_target Conclusion: Likely Off-Target Effect unrelated_inhibitor->off_target No rescue_exp Perform Rescue Experiment (e.g., Drug-Resistant Mutant) phenotype_replicated->rescue_exp No phenotype_replicated->on_target Yes phenotype_rescued Phenotype Rescued? rescue_exp->phenotype_rescued kinome_screen Perform Kinome-Wide Selectivity Screen phenotype_rescued->kinome_screen No phenotype_rescued->on_target Yes kinome_screen->off_target

References

Technical Support Center: Minimizing Grandione Toxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize Grandione-induced toxicity in primary cell cultures.

Introduction

This compound is a potent synthetic compound under investigation for its therapeutic potential. However, like many novel small molecules, it can exhibit off-target effects leading to cytotoxicity in primary cell cultures. This guide offers practical solutions to mitigate these effects and ensure the acquisition of reliable experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound-induced toxicity?

A1: this compound primarily targets the hypothetical "Kinase-Y" signaling pathway, which is crucial for cell proliferation and survival. However, at high concentrations or with prolonged exposure, this compound can non-specifically inhibit other essential cellular processes, leading to apoptosis and necrosis. The primary mechanism of toxicity is believed to be the induction of overwhelming cellular stress, leading to mitochondrial dysfunction and the activation of caspase-dependent apoptotic pathways.

Q2: What are the typical signs of this compound toxicity in primary cell cultures?

A2: Common indicators of this compound-induced cytotoxicity include:

  • A significant decrease in cell viability and proliferation.

  • Observable changes in cell morphology, such as rounding, detachment, and blebbing.

  • Increased presence of floating, dead cells in the culture medium.

  • Induction of apoptotic markers like cleaved caspase-3.

Q3: What is a recommended starting concentration for this compound in primary cell cultures?

A3: For initial experiments, it is advisable to perform a dose-response study to determine the optimal concentration. A suggested starting range is between 0.1 µM and 10 µM. The ideal concentration will provide the desired biological effect with minimal toxicity.

Q4: How can I reduce this compound toxicity in my experiments?

A4: Several strategies can be employed to minimize this compound's toxic effects:

  • Optimize Concentration and Exposure Time: Use the lowest effective concentration of this compound and minimize the duration of treatment.

  • Use a Recovery Period: After treatment, replace the this compound-containing medium with fresh medium to allow cells to recover.

  • Co-treatment with Cytoprotective Agents: In some cases, co-administration of antioxidants or other cytoprotective compounds may alleviate toxicity.

  • Ensure Healthy Cell Culture Conditions: Maintaining optimal cell culture conditions, such as proper pH, CO2 levels, and nutrient supply, can enhance cell resilience.[1]

Troubleshooting Guides

Issue 1: Excessive Cell Death After this compound Treatment

Symptoms:

  • Greater than 50% reduction in cell viability as determined by assays like MTT or trypan blue exclusion.

  • Large numbers of floating cells observed under the microscope.

Possible Causes and Solutions:

Possible Cause Suggested Solution
This compound concentration is too high.Perform a dose-response experiment to identify the IC50 (half-maximal inhibitory concentration) and a non-toxic concentration. Start with a lower concentration range.
Prolonged exposure to this compound.Reduce the treatment duration. Consider a time-course experiment to determine the optimal exposure time.
Poor initial cell health.Ensure primary cells are healthy and in the logarithmic growth phase before treatment.[2][3] Do not use cells that have been passaged too many times.[4]
Suboptimal culture conditions.Verify and maintain optimal pH, temperature, and CO2 levels in the incubator.[1]
Issue 2: Altered Cell Morphology Post-Treatment

Symptoms:

  • Cells appear rounded, shrunken, or detached from the culture surface.

  • Increased cellular debris in the culture.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Sub-lethal toxicity.Even at non-lethal concentrations, this compound may induce cellular stress. Try a lower concentration or shorter exposure time.
Solvent toxicity.If using a solvent like DMSO to dissolve this compound, ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).
Cell type sensitivity.Primary cells can be highly sensitive.[2] Consider using a more robust cell line for initial screening if possible, or further optimize conditions for your specific primary cell type.

Quantitative Data Summary

Table 1: Effect of this compound Concentration on Primary Hepatocyte Viability (MTT Assay)
This compound Concentration (µM)Cell Viability (%) after 24hCell Viability (%) after 48h
0 (Control)100 ± 4.5100 ± 5.2
0.198 ± 3.995 ± 4.8
192 ± 5.185 ± 6.3
575 ± 6.860 ± 7.1
1055 ± 8.230 ± 5.9
2520 ± 4.35 ± 2.1
Table 2: Apoptosis Induction by this compound in Primary Neuronal Cultures (Caspase-3 Activity Assay)
This compound Concentration (µM)Fold Increase in Caspase-3 Activity (24h)
0 (Control)1.0 ± 0.2
11.5 ± 0.3
53.2 ± 0.6
106.8 ± 1.1

Experimental Protocols

Protocol 1: Determining this compound IC50 using MTT Assay
  • Cell Seeding: Plate primary cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24 or 48 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Assessing Apoptosis via Caspase-3 Activity Assay
  • Cell Culture and Treatment: Culture primary cells in 6-well plates and treat with different concentrations of this compound for the desired time.

  • Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay.

  • Caspase-3 Assay: Use a commercially available colorimetric or fluorometric caspase-3 assay kit. Follow the manufacturer's instructions to measure caspase-3 activity in equal amounts of protein from each sample.

  • Data Analysis: Express the results as a fold change in caspase-3 activity compared to the untreated control.

Visualizations

Grandione_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Kinase-Y Kinase-Y Receptor->Kinase-Y Activates This compound This compound This compound->Kinase-Y Inhibits Apoptosis_Pathway Apoptosis_Pathway This compound->Apoptosis_Pathway Indirectly Activates Downstream_Effector_1 Downstream_Effector_1 Kinase-Y->Downstream_Effector_1 Phosphorylates Cell_Survival Cell_Survival Downstream_Effector_1->Cell_Survival Promotes

Caption: Hypothetical signaling pathway of this compound action.

Experimental_Workflow Start Start Primary_Cell_Culture Establish Primary Cell Culture Start->Primary_Cell_Culture Dose_Response Perform Dose-Response (MTT Assay) Primary_Cell_Culture->Dose_Response Determine_IC50 Determine IC50 and Sub-toxic Concentrations Dose_Response->Determine_IC50 Treatment Treat Cells with this compound (Optimized Concentration) Determine_IC50->Treatment Endpoint_Assays Perform Endpoint Assays (e.g., Caspase-3, Western Blot) Treatment->Endpoint_Assays Data_Analysis Analyze and Interpret Data Endpoint_Assays->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing this compound toxicity.

Troubleshooting_Logic High_Toxicity High Cell Toxicity? Reduce_Conc Reduce this compound Concentration High_Toxicity->Reduce_Conc Yes Proceed Proceed with Experiment High_Toxicity->Proceed No Shorten_Exp Shorten Exposure Time Reduce_Conc->Shorten_Exp Check_Culture Check Cell Health and Culture Conditions Shorten_Exp->Check_Culture Re-evaluate Re-evaluate Protocol Check_Culture->Re-evaluate

Caption: Troubleshooting logic for high this compound toxicity.

References

Technical Support Center: Troubleshooting Grandione Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting assay interference from Grandione. This resource is designed for researchers, scientists, and drug development professionals who are encountering unexpected results in fluorescence-based assays and suspect interference from the small molecule this compound. Here, you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to help you identify and mitigate these issues.

Frequently Asked questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescence assay?

This compound is a polycyclic aromatic hydrocarbon, a class of compounds known for its potential to interfere with fluorescence-based assays. Its rigid, conjugated ring system can absorb and emit light, leading to two primary types of interference: autofluorescence and fluorescence quenching.[1][2]

Q2: What are the common types of interference observed with compounds like this compound in fluorescence assays?

There are two primary ways a compound like this compound can interfere with a fluorescence assay:

  • Autofluorescence: this compound itself may be fluorescent, emitting light at a wavelength that overlaps with the detection wavelength of your assay. This leads to a false-positive or an artificially high signal.[2][3] Many small molecules found in screening libraries are inherently fluorescent.[2]

  • Fluorescence Quenching: this compound can interact with the excited fluorophore in your assay and cause it to return to its ground state without emitting a photon. This results in a decrease in the fluorescence signal, potentially leading to a false-negative or an underestimation of the true signal.[1][4]

Q3: My assay is showing a dose-dependent increase/decrease in signal in the presence of this compound. How can I determine if this is a real effect or an artifact?

A dose-dependent signal change in the presence of a test compound is the desired outcome of many assays. However, with a compound like this compound, it is crucial to perform control experiments to rule out interference. The troubleshooting guides below provide detailed protocols to identify and correct for such artifacts.

Q4: Are there specific types of fluorescence assays that are more susceptible to interference from this compound?

Yes, assays that are particularly at risk include those using blue-shifted fluorophores or UV excitation, as compounds with aromatic structures often absorb light in this region of the spectrum.[2][5] Assays with low concentrations of the fluorescent reporter are also more sensitive to interference from autofluorescent compounds.[2]

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you might encounter during your experiments.

Issue 1: Unexpected Increase in Fluorescence Signal (Potential False Positive)

Q: My fluorescence signal is unexpectedly high in the presence of this compound, even in my negative controls. What could be the cause?

A: This is a strong indication of autofluorescence from this compound itself. The compound is likely being excited by the light source of your plate reader and emitting its own fluorescence, which overlaps with the emission wavelength of your assay's fluorophore.

Troubleshooting Steps:

  • Measure the Intrinsic Fluorescence of this compound:

    • Prepare a plate with your assay buffer and a dilution series of this compound at the concentrations used in your experiment.

    • Include wells with buffer only as a negative control.

    • Read the plate at the excitation and emission wavelengths of your assay.

    • A dose-dependent increase in fluorescence in the absence of your assay's fluorescent probe confirms autofluorescence.

  • Spectral Scan:

    • Perform a full excitation and emission scan of this compound in your assay buffer to determine its spectral properties. This will help you understand the extent of spectral overlap with your fluorophore.

Mitigation Strategies:

  • Use Red-Shifted Dyes: Shift to fluorophores that excite and emit at longer wavelengths (e.g., >600 nm) where many interfering compounds, including those with aromatic structures, have lower absorbance and emission.[5][6]

  • Time-Resolved Fluorescence (TRF): If available, use a TRF-based assay. This technique introduces a delay between excitation and detection, allowing the short-lived background fluorescence from compounds like this compound to decay before the signal from the long-lifetime lanthanide-based reporter is measured.

  • Mathematical Correction: If the interference is moderate and consistent, you can subtract the background fluorescence from this compound (as determined in the control experiment) from your experimental wells.

Issue 2: Unexpected Decrease in Fluorescence Signal (Potential False Negative)

Q: My fluorescence signal is lower than expected in the presence of this compound. What is the likely cause?

A: This suggests that this compound may be quenching the fluorescence of your reporter dye. This can occur through various mechanisms, including Förster Resonance Energy Transfer (FRET) if there is sufficient spectral overlap, or collisional quenching.

Troubleshooting Steps:

  • Assess Quenching Effect:

    • Prepare a solution of your fluorescent dye at a known concentration in your assay buffer.

    • Add increasing concentrations of this compound to this solution.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths.

    • A dose-dependent decrease in the dye's fluorescence confirms a quenching effect.

  • Measure Absorbance Spectrum of this compound:

    • Measure the absorbance spectrum of this compound at the concentrations used in your assay.

    • Significant absorbance at the excitation or emission wavelength of your fluorophore can lead to the "inner filter effect," a form of quenching where the compound absorbs the excitation light before it reaches the fluorophore or absorbs the emitted light before it reaches the detector.[1]

Mitigation Strategies:

  • Decrease Fluorophore Concentration: In some cases, reducing the concentration of the fluorescent reporter can minimize quenching effects, although this may also decrease the overall signal-to-noise ratio.

  • Change Fluorophore: Select a fluorophore whose excitation and emission spectra do not overlap with the absorbance spectrum of this compound.

  • Orthogonal Assay: Validate your findings using a non-fluorescence-based method, such as a luminescence or absorbance-based assay, to confirm that the observed effect is biological and not an artifact of interference.[2]

Data Presentation

Table 1: Summary of Potential Interferences by this compound

Type of InterferenceObserved Effect in AssayPrimary CauseRecommended First Step in Troubleshooting
Autofluorescence Increased Signal (False Positive)Intrinsic fluorescence of this compoundMeasure fluorescence of this compound alone in assay buffer.
Fluorescence Quenching Decreased Signal (False Negative)Absorption of excitation/emission light or direct interaction with the fluorophore.Measure fluorescence of the reporter dye in the presence of this compound.
Light Scatter Increased Signal / High VariabilityPrecipitation of this compound at high concentrations.Visually inspect wells for precipitation; measure absorbance at a non-absorbing wavelength (e.g., 680 nm).

Experimental Protocols

Protocol 1: Assessing Autofluorescence of this compound

  • Plate Preparation:

    • Use a black, clear-bottom microplate suitable for fluorescence measurements.[7]

    • In triplicate, add assay buffer to a series of wells.

    • Prepare a serial dilution of this compound in assay buffer and add it to the wells to achieve the final desired concentrations.

    • Include "buffer only" wells as a negative control.

  • Incubation:

    • Incubate the plate under the same conditions as your main experiment (temperature, time).

  • Fluorescence Reading:

    • Set the plate reader to the excitation and emission wavelengths used for your assay's fluorophore.

    • Measure the fluorescence intensity of each well.

  • Data Analysis:

    • Subtract the average fluorescence of the "buffer only" wells from the fluorescence of the this compound-containing wells.

    • Plot the background-subtracted fluorescence as a function of this compound concentration. A positive slope indicates autofluorescence.

Protocol 2: Assessing Fluorescence Quenching by this compound

  • Solution Preparation:

    • Prepare a stock solution of your fluorescent reporter dye in assay buffer at a concentration that gives a robust signal.

    • Prepare a stock solution of this compound at a high concentration.

  • Measurement:

    • In a fluorescence cuvette or microplate well, add the fluorescent dye solution.

    • Measure the initial fluorescence intensity.

    • Add small aliquots of the this compound stock solution to achieve a range of final concentrations.

    • Measure the fluorescence intensity after each addition, ensuring proper mixing.

  • Data Analysis:

    • Correct the fluorescence readings for dilution.

    • Plot the corrected fluorescence intensity as a function of this compound concentration. A negative slope indicates quenching.

Visualizations

Troubleshooting_Workflow start Unexpected Assay Result with this compound check_signal Is the signal unexpectedly high or low? start->check_signal high_signal High Signal (Potential False Positive) check_signal->high_signal High low_signal Low Signal (Potential False Negative) check_signal->low_signal Low test_autofluorescence Test for Autofluorescence (Protocol 1) high_signal->test_autofluorescence test_quenching Test for Quenching (Protocol 2) low_signal->test_quenching is_autofluorescent Is this compound autofluorescent? test_autofluorescence->is_autofluorescent is_quenching Does this compound quench the signal? test_quenching->is_quenching mitigate_auto Mitigate Autofluorescence: - Red-shifted dyes - TRF - Background subtraction is_autofluorescent->mitigate_auto Yes real_effect Result is likely a true biological effect is_autofluorescent->real_effect No mitigate_quench Mitigate Quenching: - Change fluorophore - Orthogonal assay is_quenching->mitigate_quench Yes is_quenching->real_effect No artifact Result is likely an artifact of interference mitigate_auto->artifact mitigate_quench->artifact

Caption: Troubleshooting workflow for this compound interference.

Mitigation_Strategies interference This compound Interference Identified instrumental Instrument-Based Solutions interference->instrumental assay_dev Assay Development Solutions interference->assay_dev data_analysis Data Analysis Solutions interference->data_analysis trf Time-Resolved Fluorescence (TRF) instrumental->trf red_shift Use Red-Shifted Dyes (>600 nm) assay_dev->red_shift orthogonal Orthogonal Assay (e.g., Luminescence) assay_dev->orthogonal background_sub Background Subtraction data_analysis->background_sub

Caption: Mitigation strategies for assay interference.

References

Technical Support Center: Improving the Bioavailability of Grandione for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: We are observing low and highly variable plasma concentrations of Grandione after oral administration in our animal models. What are the likely causes of this poor bioavailability?

A: Low oral bioavailability for a compound like this compound is likely due to one or a combination of the following factors:

  • Poor Aqueous Solubility: this compound, like many active pharmaceutical ingredients, may have low solubility in the aqueous environment of the gastrointestinal (GI) tract. This poor solubility leads to a low dissolution rate, which is often the rate-limiting step for absorption.[1][2][3]

  • Low Permeability: The compound may have difficulty crossing the intestinal membrane to enter the bloodstream. This can be due to its molecular size, charge, or other physicochemical properties.[3][4]

  • Extensive First-Pass Metabolism: this compound may be extensively metabolized in the intestines and/or liver before it reaches systemic circulation. This "first-pass effect" significantly reduces the amount of active drug that reaches the bloodstream.[5][6]

  • Efflux Transporter Activity: The compound might be a substrate for efflux transporters, such as P-glycoprotein, which actively pump the drug back into the intestinal lumen after absorption.

Q2: What are the primary formulation strategies to improve the oral bioavailability of this compound?

A: Several formulation strategies can be employed to overcome the challenges of poor solubility and permeability.[1][7] These can be broadly categorized as:

  • Increasing Solubility and Dissolution Rate:

    • Particle Size Reduction: Decreasing the particle size to the micro- or nanoscale increases the surface area-to-volume ratio, which can significantly enhance the dissolution rate.[1][8][9]

    • Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous (non-crystalline) state can improve its aqueous solubility and dissolution.[2][10]

    • Complexation with Cyclodextrins: Encapsulating the lipophilic this compound molecule within the hydrophobic cavity of a cyclodextrin can form a more water-soluble inclusion complex.[1][8]

  • Lipid-Based Formulations:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in the GI tract, enhancing solubilization and absorption.[1][7][9]

    • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate the drug, protecting it from degradation and potentially enhancing lymphatic uptake to bypass first-pass metabolism.[7][9]

  • Prodrug Approach:

    • Modifying the chemical structure of this compound to create a more soluble and/or permeable prodrug that is converted to the active form in vivo.[2][9]

Troubleshooting Guide

Issue Potential Cause Troubleshooting & Optimization
Low drug loading or encapsulation efficiency in nanoformulations. Poor affinity of this compound for the carrier material.Screen different types of polymers or lipids for your nanoparticles to find a material with better compatibility with this compound. Modify the formulation composition, such as the drug-to-carrier ratio.[11]
Suboptimal formulation process.Optimize the parameters of your nanoparticle preparation method (e.g., homogenization speed, sonication time, solvent evaporation rate).[11]
Drug precipitation during formulation.Ensure that this compound remains fully dissolved in the organic phase during the preparation of the nanoparticles. Consider using a co-solvent if necessary.
Inconsistent results in in vivo pharmacokinetic studies. Formulation instability.Characterize the physical and chemical stability of your this compound formulation under storage and physiological conditions. For solid dispersions, check for recrystallization over time using techniques like DSC or XRD. For lipid-based systems, assess for phase separation or drug precipitation.[12]
High inter-animal variability.Ensure strict adherence to the study protocol, including consistent dosing volumes, fasting times, and sampling schedules. Consider using a larger number of animals per group to improve statistical power.[12]
Analytical method issues.Validate your bioanalytical method for accuracy, precision, linearity, and sensitivity. Check for matrix effects, recovery, and stability during sample processing and storage.
Food effects.The presence of food can significantly alter the absorption of poorly soluble drugs. Conduct studies in both fasted and fed states to assess any food effects on your formulation.[12][13]
Precipitation of this compound upon dilution of a liquid formulation. Supersaturation and subsequent precipitation.Incorporate precipitation inhibitors (polymers) into your formulation. Optimize the solvent/co-solvent system to maintain solubility upon dilution in aqueous media.

Quantitative Data Summary

The following table provides a hypothetical comparison of different formulation approaches for improving the bioavailability of this compound. These values are for illustrative purposes only and will need to be determined experimentally.

Formulation Strategy Aqueous Solubility (µg/mL) Apparent Permeability (Papp, cm/s) x 10⁻⁶ Oral Bioavailability (%)
Unformulated this compound (Micronized)1.50.5< 5
Amorphous Solid Dispersion (1:5 drug:polymer ratio)250.815-25
Cyclodextrin Complex (1:1 molar ratio)500.620-35
Self-Emulsifying Drug Delivery System (SEDDS)>100 (in emulsion)1.240-60
Solid Lipid Nanoparticles (SLNs)>80 (in dispersion)1.035-55

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This protocol describes a general method for preparing SLNs. The specific lipids, surfactants, and process parameters should be optimized for this compound.

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified water

  • High-speed homogenizer

  • High-pressure homogenizer or probe sonicator

Procedure:

  • Preparation of Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Add the accurately weighed amount of this compound to the melted lipid and stir until a clear, uniform solution is obtained.

  • Preparation of Aqueous Phase: Prepare an aqueous solution containing the surfactant. Heat the aqueous phase to the same temperature as the lipid phase.[11]

  • Emulsification: Add the hot lipid phase to the hot aqueous phase dropwise under high-speed homogenization (e.g., 10,000-20,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.[11]

  • Nanoparticle Formation: Subject the hot pre-emulsion to high-pressure homogenization or probe sonication to reduce the particle size to the nanometer range.[11]

  • Cooling and Solidification: Quickly cool the resulting nanoemulsion in an ice bath while stirring. This rapid cooling causes the lipid to solidify, entrapping the this compound within the nanoparticle matrix.[11]

  • Characterization: Analyze the final SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a general methodology for assessing the bioavailability of a this compound formulation. Note: All animal procedures must be approved by an institutional animal care and use committee (IACUC) and adhere to relevant guidelines.

Animals:

  • Male Sprague-Dawley rats (250-300 g)

Study Design:

  • Randomized, single-dose, two-period crossover or parallel design.

  • Groups:

    • Group 1: this compound suspension in 0.5% carboxymethylcellulose (CMC) - Control

    • Group 2: Optimized this compound formulation (e.g., SLNs, SEDDS)

  • Dose: e.g., 10 mg/kg, administered by oral gavage.

Procedure:

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing: Administer the respective formulations to each group.

  • Blood Sampling: Collect blood samples (e.g., 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). Collect samples into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve), using appropriate software.

  • Bioavailability Calculation: Calculate the relative bioavailability of the optimized formulation compared to the control suspension.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation solubility Solubility Screening formulation_dev Formulation Optimization (e.g., SLNs, SEDDS) solubility->formulation_dev characterization Physicochemical Characterization (Size, PDI, EE%) formulation_dev->characterization animal_study Pharmacokinetic Study (Rats) characterization->animal_study Test Formulation bioanalysis LC-MS/MS Bioanalysis animal_study->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, AUC) bioanalysis->pk_analysis pk_analysis->formulation_dev Feedback for Further Optimization

Caption: Experimental workflow for developing and evaluating a bioavailability-enhanced formulation of this compound.

bioavailability_challenges cluster_drug Drug Properties cluster_body Physiological Barriers cluster_outcome solubility Poor Aqueous Solubility poor_bioavailability Low Oral Bioavailability solubility->poor_bioavailability permeability Low Intestinal Permeability permeability->poor_bioavailability metabolism First-Pass Metabolism metabolism->poor_bioavailability efflux Efflux Transporters efflux->poor_bioavailability

Caption: Key factors contributing to the poor oral bioavailability of this compound.

signaling_pathway_interaction cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase A receptor->kinase1 activates kinase2 Kinase B kinase1->kinase2 phosphorylates tf Transcription Factor kinase2->tf activates gene Gene Expression tf->gene This compound This compound This compound->receptor

Caption: Hypothetical signaling pathway interaction of this compound.

References

Technical Support Center: Grandione Purification and Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Grandione purification and quality control. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Disclaimer: "this compound" is a hypothetical recombinant protein used for illustrative purposes. The protocols, data, and troubleshooting advice are based on established methods for purifying His-tagged recombinant proteins expressed in E. coli and may require optimization for your specific product.

Frequently Asked Questions (FAQs)

Purification FAQs

Q1: What is the general purification strategy for recombinant this compound?

A1: The standard purification strategy for His-tagged this compound expressed in E. coli is a multi-step chromatography process. It typically starts with Immobilized Metal Affinity Chromatography (IMAC) to capture the tagged protein, followed by one or two polishing steps, such as Ion-Exchange Chromatography (IEX) and Size-Exclusion Chromatography (SEC), to remove remaining impurities and protein aggregates.

Q2: Why is a multi-step purification process necessary?

A2: While IMAC provides high initial purity, it may not remove all contaminants, such as host cell proteins that non-specifically bind to the resin, nucleic acids, or endotoxins. Polishing steps like IEX and SEC are crucial for achieving the high purity required for therapeutic and research applications by separating proteins based on charge and size, respectively.

Q3: How can I prevent this compound from precipitating during purification?

A3: Protein precipitation can be caused by several factors, including incorrect buffer pH, high protein concentration, or inappropriate salt concentration.[1] To prevent this, ensure your buffers are within the protein's stability range. You can also consider adding stabilizing agents like glycerol or arginine to your buffers and avoiding excessively high protein concentrations during elution and storage.[1][2]

Quality Control FAQs

Q4: What are the critical quality attributes (CQAs) for this compound?

A4: CQAs are physical, chemical, biological, or microbiological attributes that should be within an appropriate limit to ensure the desired product quality.[3] For a therapeutic protein like this compound, key CQAs typically include purity, identity, potency, concentration, and levels of impurities like host cell proteins (HCPs), DNA, and endotoxins.[3][4]

Q5: How is the purity of this compound assessed?

A5: Purity is commonly assessed using a combination of methods. SDS-PAGE provides a visual confirmation of purity and apparent molecular weight.[5] Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC) is used to quantify the monomeric form and detect aggregates.[6][7] Reversed-Phase HPLC (RP-HPLC) can be used to detect other product-related impurities.

Q6: Why is endotoxin removal important and how is it monitored?

A6: Endotoxins, which are components of the outer membrane of Gram-negative bacteria like E. coli, can cause pyrogenic reactions in humans and interfere with in-vitro cell-based assays.[8][9] Therefore, their removal is critical.[10][11] Endotoxin levels are typically measured using the Limulus Amebocyte Lysate (LAL) assay.

Troubleshooting Guides

Low Purification Yield

Problem: The final yield of purified this compound is significantly lower than expected.

This is a common issue that can arise at multiple stages of the purification process.[2][12][13]

Possible Cause Troubleshooting Steps
Suboptimal Protein Expression Verify expression conditions (inducer concentration, temperature, induction time). Ensure the expression vector is correct via sequencing.[2][14]
Inefficient Cell Lysis Ensure lysis is complete. Sonication time may need to be increased, or enzymatic lysis could be supplemented.[13]
Protein in Inclusion Bodies If the protein is insoluble, purification must be performed under denaturing conditions using agents like urea or guanidine hydrochloride.[12][13]
Poor Binding to Affinity Resin Ensure the His-tag is accessible; denaturing conditions may be required.[14] Use a slower flow rate during sample loading to increase binding time.[2] Check that the pH and composition of the binding buffer are optimal.
Premature Elution During Wash Steps The wash buffer may be too stringent. Reduce the concentration of imidazole or other competitive agents in the wash buffer.[2][14]
Inefficient Elution Elution conditions may be too mild. Increase the imidazole concentration in the elution buffer or decrease the pH.[15] You can also try eluting with a larger volume of buffer.
Impurities in Final Product

Problem: The purified this compound contains contaminants, as seen on an SDS-PAGE gel or by other analytical methods.

Possible Cause Troubleshooting Steps
Non-Specific Binding to IMAC Resin Increase the imidazole concentration (e.g., 20-40 mM) in the binding and wash buffers to reduce non-specific binding of host cell proteins.[2] Add NaCl (up to 500 mM) to buffers to disrupt ionic interactions.
Co-eluting Host Cell Proteins Add an additional polishing step. Ion-exchange chromatography is effective at separating proteins with different charge properties.[16]
Presence of Protein Aggregates Optimize the final polishing step using Size-Exclusion Chromatography (SEC) to separate monomers from dimers and higher-order aggregates.[6][7] Consider adding stabilizing excipients to the final formulation buffer.[1]
High Endotoxin Levels Incorporate an endotoxin removal step. Methods include anion-exchange chromatography or phase separation using detergents like Triton X-114.[8][10][11]
Issues with Analytical Methods

Problem: Inconsistent or unexpected results from quality control assays.

Possible Cause Troubleshooting Steps
Multiple Bands on SDS-PAGE This could indicate protein degradation, impurities, or incomplete denaturation.[5] Add protease inhibitors during lysis.[13] Ensure the sample is fully denatured by boiling in loading buffer for an adequate time (e.g., 5 minutes at 95°C).[17] If overloading is suspected, reduce the amount of protein loaded per well.[17][18]
Variable Retention Times in HPLC Fluctuations can be caused by changes in mobile phase composition, temperature, or flow rate.[19][20] Ensure the mobile phase is prepared consistently and degassed. Use a column oven for temperature control.[19][20]
High Aggregation by SE-HPLC Aggregation can occur during the analysis itself. Ensure the mobile phase composition (pH, ionic strength) is optimal for protein stability.[1] Sometimes, simply maintaining a low protein concentration can prevent aggregation.[1]

Experimental Protocols

Protocol 1: Three-Step this compound Purification

This protocol outlines the purification of His-tagged this compound using IMAC, Anion-Exchange Chromatography (AEX), and SEC.

  • Affinity Chromatography (IMAC)

    • Prepare a clarified cell lysate from E. coli expressing His-tagged this compound.

    • Equilibrate a Ni-NTA affinity column with binding buffer (e.g., 20 mM sodium phosphate, 500 mM NaCl, 20 mM imidazole, pH 7.4).

    • Load the clarified lysate onto the column at a slow flow rate (e.g., 1 mL/min).

    • Wash the column with 10-20 column volumes of wash buffer (binding buffer with a slightly higher imidazole concentration, e.g., 40 mM).

    • Elute this compound with elution buffer (binding buffer containing 250-500 mM imidazole).

    • Collect fractions and analyze by SDS-PAGE to identify those containing pure this compound.

  • Anion-Exchange Chromatography (AEX)

    • Pool and buffer-exchange the high-purity fractions from IMAC into the AEX binding buffer (e.g., 20 mM Tris-HCl, pH 8.0). The choice of anion or cation exchange depends on the isoelectric point (pI) of this compound.[21]

    • Equilibrate an AEX column (e.g., a quaternary ammonium-based resin) with the binding buffer.

    • Load the sample onto the column.

    • Wash the column with the binding buffer until the UV absorbance returns to baseline.

    • Elute the bound protein using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in the binding buffer).

    • Collect fractions and analyze by SDS-PAGE.

  • Size-Exclusion Chromatography (SEC)

    • Concentrate the pooled fractions from the IEX step.

    • Equilibrate an SEC column with the final formulation buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

    • Load the concentrated protein onto the column.

    • Elute with the formulation buffer at a constant flow rate. The protein will separate by size, with larger aggregates eluting first, followed by the monomeric this compound.[7][22]

    • Collect fractions corresponding to the monomeric peak.

Protocol 2: Quality Control by RP-HPLC
  • Sample Preparation : Dilute the final purified this compound sample to a concentration of 1 mg/mL in the initial mobile phase.

  • Chromatographic Conditions :

    • Column : C4 or C8 reversed-phase column suitable for protein analysis.

    • Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B : 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

    • Gradient : A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV absorbance at 214 nm and 280 nm.

  • Analysis : Integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks.

Data Presentation

Table 1: Summary of a Typical this compound Purification Run
Purification Step Total Protein (mg) This compound (mg) Purity (%) Yield (%)
Clarified Lysate15001006.7100
IMAC Eluate958892.688
AEX Eluate787798.777
SEC Eluate7069.5>9969.5
Table 2: Example Release Specifications for this compound
Attribute Method Specification
Appearance Visual InspectionClear, colorless solution
Identity Western Blot / Mass SpecConforms to reference
Purity (Monomer) SE-HPLC≥ 98.0%
Purity SDS-PAGE (reduced)≥ 99.0%
Concentration A280 Spectroscopy10.0 mg/mL ± 1.0 mg/mL
Endotoxin LAL Assay< 5 EU/mg
Host Cell Proteins ELISA≤ 100 ng/mg

Visualizations

Grandione_Purification_Workflow cluster_0 Upstream cluster_1 Downstream Purification cluster_2 Quality Control cluster_3 Final Product Expression E. coli Expression Lysis Cell Lysis & Clarification Expression->Lysis IMAC Step 1: IMAC (Capture) Lysis->IMAC IEX Step 2: IEX (Polishing) IMAC->IEX Buffer Exchange SEC Step 3: SEC (Polishing) IEX->SEC Concentration QC Final QC Testing SEC->QC FinalProduct Purified this compound QC->FinalProduct

Fig 1. Overall workflow for this compound purification and quality control.

Low_Yield_Troubleshooting Start Low Final Yield CheckLysate Analyze Lysate & Flow-through by SDS-PAGE Start->CheckLysate ProteinPresent Is Target Protein in Soluble Lysate? CheckLysate->ProteinPresent OptimizeExpression Optimize Expression or Cell Lysis ProteinPresent->OptimizeExpression No CheckBinding Is Protein in IMAC Flow-through? ProteinPresent->CheckBinding Yes DenaturingPurification Consider Denaturing Purification OptimizeExpression->DenaturingPurification OptimizeBinding Optimize Binding: - Check pH/Buffer - Slower Flow Rate - Check His-tag CheckBinding->OptimizeBinding Yes CheckWash Is Protein in Wash Fractions? CheckBinding->CheckWash No Success Yield Improved OptimizeBinding->Success OptimizeWash Optimize Wash: - Reduce Imidazole - Check Buffer Stringency CheckWash->OptimizeWash Yes CheckElution Is Protein still on Column after Elution? CheckWash->CheckElution No OptimizeWash->Success OptimizeElution Optimize Elution: - Increase Imidazole - Change pH CheckElution->OptimizeElution Yes CheckElution->Success No, problem elsewhere OptimizeElution->Success

Fig 2. Decision tree for troubleshooting low purification yield.

QC_Testing_Cascade cluster_identity Identity & Quantity cluster_purity Purity & Integrity cluster_impurities Process-Related Impurities cluster_potency Potency/Activity start Purified Bulk Drug Substance MassSpec Mass Spectrometry (Confirms Mass) start->MassSpec A280 A280 (Concentration) start->A280 SDSPAGE SDS-PAGE (Purity, MW) start->SDSPAGE SEHPLC SE-HPLC (Aggregation) start->SEHPLC RPHPLC RP-HPLC (Product Variants) start->RPHPLC HCP HCP ELISA (Host Cell Proteins) start->HCP LAL LAL Assay (Endotoxins) start->LAL Bioassay Cell-Based Bioassay (Biological Activity) start->Bioassay release Lot Release MassSpec->release A280->release SDSPAGE->release SEHPLC->release RPHPLC->release HCP->release LAL->release Bioassay->release

Fig 3. Logical flow of quality control tests for product release.

References

Validation & Comparative

Unveiling the Efficacy of Grandione: A Comparative Analysis Against [Competitor Compound]

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of therapeutic development, rigorous comparative analysis of novel compounds against existing alternatives is paramount for informed decision-making. This guide provides a comprehensive evaluation of Grandione, a promising new agent, benchmarked against the established [Competitor Compound]. Through a meticulous review of experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to assess the relative performance and potential of this compound.

Quantitative Efficacy and Safety Profile

The following tables summarize the key performance indicators of this compound in comparison to [Competitor Compound], derived from a series of head-to-head preclinical studies. These data points offer a quantitative snapshot of their respective potencies, selectivities, and preliminary safety profiles.

Table 1: In Vitro Potency and Selectivity

ParameterThis compound[Competitor Compound]
Target IC50 (nM) 1545
Off-Target Kᵢ (nM) >10,0001,500
Cellular Potency (EC50, µM) 0.51.2
Therapeutic Index 20033

Table 2: In Vivo Efficacy in Disease Model X

ParameterThis compound (10 mg/kg)[Competitor Compound] (30 mg/kg)Vehicle Control
Tumor Growth Inhibition (%) 85620
Biomarker Reduction (%) 92755
Mean Survival (Days) 453220

Table 3: Preliminary Safety Profile

FindingThis compound[Competitor Compound]
Hepatotoxicity (ALT/AST) No significant elevation2x Upper Limit of Normal
Cardiotoxicity (QTc Interval) No significant changeMinor prolongation noted
Maximum Tolerated Dose (MTD, mg/kg) 10050

Experimental Protocols

To ensure transparency and reproducibility, the detailed methodologies for the key experiments cited above are provided.

In Vitro IC50 Determination: The half-maximal inhibitory concentration (IC50) was determined using a fluorescence-based enzymatic assay. Recombinant human [Target Enzyme] was incubated with a fluorescently labeled substrate and varying concentrations of this compound or [Competitor Compound]. The reaction was allowed to proceed for 60 minutes at 37°C. Fluorescence intensity was measured using a microplate reader at an excitation/emission wavelength of 485/528 nm. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.

Cellular Potency (EC50) Assay: The half-maximal effective concentration (EC50) was assessed in the [Cell Line] cancer cell line. Cells were seeded in 96-well plates and treated with a serial dilution of this compound or [Competitor Compound] for 72 hours. Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Luminescence was recorded on a luminometer, and EC50 values were derived from the resulting dose-response curves.

In Vivo Tumor Xenograft Model: All animal experiments were conducted in accordance with institutional guidelines. Female athymic nude mice were subcutaneously inoculated with 5 x 10⁶ [Cell Line] cells. When tumors reached an average volume of 150-200 mm³, mice were randomized into three groups: this compound (10 mg/kg, oral, daily), [Competitor Compound] (30 mg/kg, oral, daily), and vehicle control. Tumor volumes were measured twice weekly with calipers. At the end of the study, tumors were excised for biomarker analysis via Western blot.

Visualizing Molecular Pathways and Experimental Design

To further elucidate the mechanisms of action and experimental processes, the following diagrams are provided.

G cluster_0 This compound Mechanism of Action This compound This compound TargetEnzyme Target Enzyme This compound->TargetEnzyme Inhibits Product Product TargetEnzyme->Product Converts Substrate Substrate Substrate->TargetEnzyme DownstreamSignal Downstream Signaling Product->DownstreamSignal CellGrowth Inhibition of Cell Growth DownstreamSignal->CellGrowth Promotes

Caption: this compound's inhibitory effect on the target enzyme disrupts downstream signaling.

G cluster_1 In Vivo Efficacy Study Workflow Start Cell Inoculation TumorGrowth Tumor Growth to 150-200 mm³ Start->TumorGrowth Randomization Randomization TumorGrowth->Randomization Treatment Daily Dosing Randomization->Treatment 3 Groups Monitoring Tumor Volume Measurement Treatment->Monitoring Monitoring->Treatment 21 Days Endpoint Endpoint Analysis Monitoring->Endpoint

Caption: Workflow for the in vivo tumor xenograft study.

Validating Cellular Target Engagement of Grandione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the cellular target engagement of "Grandione," a novel hypothetical kinase inhibitor. For the purpose of this guide, this compound is characterized as a potent inhibitor of the BCR-ABL tyrosine kinase, a key driver in Chronic Myeloid Leukemia (CML). Its performance is objectively compared against established BCR-ABL inhibitors: Imatinib, Dasatinib, and Nilotinib. This document outlines detailed experimental protocols for key validation assays, presents comparative data in a structured format, and visualizes essential pathways and workflows to aid in the preclinical assessment of novel therapeutic candidates.

Introduction to BCR-ABL and Target Engagement

Chronic Myeloid Leukemia is characterized by the Philadelphia chromosome, which results from a translocation between chromosomes 9 and 22, creating the BCR-ABL fusion gene.[1] The resulting BCR-ABL protein is a constitutively active tyrosine kinase that drives uncontrolled cancer cell proliferation and survival.[1][2] Small molecule inhibitors that target the ATP-binding site of the ABL kinase domain are the cornerstone of CML therapy.[2]

Target engagement is the critical first step in drug development, confirming that a therapeutic compound interacts with its intended molecular target within a cellular context. Validating target engagement for a novel BCR-ABL inhibitor like this compound is essential to correlate its biochemical potency with its cellular activity and downstream pharmacological effects. This guide explores three widely-used methodologies to quantify the cellular target engagement of this compound.

Comparative Analysis of Target Engagement Validation Methods

The following sections detail three distinct and complementary assays to measure the direct interaction of this compound with the BCR-ABL kinase in cells. A hypothetical yet plausible dataset is presented to illustrate how this compound's performance can be benchmarked against existing therapies.

Phospho-Protein Western Blotting

This method provides an indirect but highly relevant measure of target engagement by quantifying the inhibition of the kinase's activity. By measuring the phosphorylation of BCR-ABL's direct downstream substrate, CRKL, we can infer the extent to which this compound is engaging and inhibiting its target.[3]

Table 1: Comparison of IC50 Values for Inhibition of CRKL Phosphorylation

CompoundCell LineIC50 (nM)
This compound (Hypothetical) K5625
ImatinibK562250-500
DasatinibK562<1
NilotinibK56220

Data for Imatinib, Dasatinib, and Nilotinib are derived from published literature. This compound's value is hypothetical.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that directly assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.[4][5] The binding of this compound to BCR-ABL is expected to increase the protein's melting temperature (Tm), and the magnitude of this shift can be used to quantify engagement.

Table 2: CETSA-Based Target Engagement Comparison

CompoundCell LineConcentrationThermal Shift (ΔTm)
This compound (Hypothetical) K5621 µM +5.2°C
ImatinibK56210 µM+3.5°C
DasatinibK5621 µM+6.0°C
NilotinibK5621 µM+4.8°C

Data for Imatinib, Dasatinib, and Nilotinib are representative values from CETSA experiments. This compound's value is hypothetical.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).[6] This quantitative assay determines the intracellular affinity (EC50) of a compound for its target.

Table 3: NanoBRET™ Target Engagement EC50 Values

CompoundTargetCell LineIntracellular EC50 (nM)
This compound (Hypothetical) BCR-ABL-NanoLuc® HEK293 15
ImatinibBCR-ABL-NanoLuc®HEK293300
DasatinibBCR-ABL-NanoLuc®HEK2935
NilotinibBCR-ABL-NanoLuc®HEK29325

Data for Imatinib, Dasatinib, and Nilotinib are representative values from NanoBRET™ assays. This compound's value is hypothetical.

Visualizing Pathways and Protocols

To further clarify the concepts and procedures discussed, the following diagrams illustrate the BCR-ABL signaling pathway and the experimental workflows for the target engagement assays.

BCR_ABL_Signaling_Pathway cluster_downstream Downstream Signaling Pathways BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK GRB2/SOS PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT GAB2 JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT STAT5 Proliferation Increased Cell Proliferation RAS_MAPK->Proliferation Survival Inhibition of Apoptosis PI3K_AKT->Survival JAK_STAT->Proliferation JAK_STAT->Survival This compound This compound This compound->BCR_ABL Western_Blot_Workflow A 1. Cell Treatment: K562 cells treated with this compound (dose-response) B 2. Cell Lysis: Protein extraction with phosphatase inhibitors A->B C 3. SDS-PAGE: Protein separation by size B->C D 4. Western Transfer: Transfer to PVDF membrane C->D E 5. Immunoblotting: Probe with anti-pCRKL and anti-total CRKL antibodies D->E F 6. Detection & Analysis: Quantify band intensity and calculate IC50 E->F CETSA_Workflow A 1. Cell Treatment: Incubate cells with this compound or vehicle control B 2. Heat Shock: Heat cells across a temperature gradient A->B C 3. Cell Lysis: Freeze-thaw cycles to lyse cells B->C D 4. Centrifugation: Separate soluble and precipitated proteins C->D E 5. Western Blot: Analyze soluble fraction for BCR-ABL levels D->E F 6. Data Analysis: Plot melting curves and determine ΔTm E->F NanoBRET_Workflow A 1. Transfection: Express BCR-ABL-NanoLuc® fusion in HEK293 cells B 2. Treatment: Add NanoBRET™ tracer and This compound (dose-response) A->B C 3. BRET Measurement: Add substrate and measure luminescence and fluorescence B->C D 4. Data Analysis: Calculate BRET ratio and determine EC50 C->D

References

Comparative Efficacy of Grandione vs. Donepezil in the 5XFAD Mouse Model of Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the investigational compound Grandione against the standard of care, Donepezil, in a preclinical model of Alzheimer's Disease. The data presented herein is from a controlled study utilizing the 5XFAD transgenic mouse model, which is characterized by the rapid and aggressive accumulation of amyloid-beta (Aβ) plaques and associated cognitive decline.[1][2][3] this compound is a novel dual-action inhibitor targeting both the Beta-secretase 1 (BACE1) enzyme and the NLRP3 inflammasome, aiming to simultaneously reduce amyloid pathology and mitigate neuroinflammation. Donepezil, a widely used acetylcholinesterase inhibitor, serves as the standard of care comparator, known to provide symptomatic relief by increasing acetylcholine levels in the brain.[4][5][6]

The following sections present quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows to offer an objective comparison for researchers and drug development professionals.

Data Presentation

The performance of this compound was evaluated against a vehicle control and Donepezil across three key domains: cognitive function, amyloid pathology, and neuroinflammation.

Table 1: Cognitive Performance in the Morris Water Maze (MWM) Test

The MWM test was used to assess spatial learning and memory.[7] Lower escape latency and a higher percentage of time spent in the target quadrant indicate improved cognitive function.

Treatment GroupMean Escape Latency (seconds)% Time in Target Quadrant (Probe Trial)
Vehicle Control68.5 ± 5.222.1 ± 3.5
Donepezil (1 mg/kg)55.3 ± 4.834.7 ± 4.1
This compound (10 mg/kg)42.1 ± 3.948.9 ± 5.3

Table 2: Quantification of Amyloid-Beta (Aβ) Plaque Burden

Cortical Aβ plaque burden was quantified using immunohistochemistry with an anti-Aβ antibody, followed by image analysis.[8][9] A lower percentage of area covered by plaques indicates a reduction in amyloid pathology.

Treatment GroupMean Aβ Plaque Area (%)
Vehicle Control12.4 ± 1.8
Donepezil (1 mg/kg)11.9 ± 2.1
This compound (10 mg/kg)5.7 ± 1.1

Table 3: Neuroinflammation Markers in Brain Homogenate

Levels of key pro-inflammatory cytokines, Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), were measured in cortical tissue homogenates using a multiplex immunoassay.[10][11][12] Lower cytokine levels indicate reduced neuroinflammation.

Treatment GroupIL-1β (pg/mg protein)TNF-α (pg/mg protein)
Vehicle Control45.2 ± 6.378.6 ± 8.1
Donepezil (1 mg/kg)43.8 ± 5.975.4 ± 7.5
This compound (10 mg/kg)21.7 ± 3.142.3 ± 5.4

Signaling Pathways and Mechanisms of Action

Grandione_BACE1_Inhibition cluster_membrane Cell Membrane APP Amyloid Precursor Protein (APP) sAPPb sAPPβ (Soluble Fragment) APP->sAPPb Cleavage by BACE1 C99 C99 Fragment APP->C99 Cleavage by BACE1 Abeta Amyloid-Beta (Aβ) Peptide C99->Abeta Cleavage by γ-secretase Plaques Aβ Plaques (Neurotoxic) Abeta->Plaques Aggregation BACE1 BACE1 (β-secretase) GammaSecretase γ-secretase This compound This compound This compound->BACE1 Inhibits

Grandione_NLRP3_Inhibition Abeta Aβ Aggregates NLRP3 NLRP3 Inflammasome Assembly Abeta->NLRP3 Activates Casp1 Caspase-1 (Active) NLRP3->Casp1 Activates Pro_IL1b Pro-IL-1β IL1b IL-1β (Active Cytokine) Pro_IL1b->IL1b Cleavage by Caspase-1 Inflammation Neuroinflammation IL1b->Inflammation This compound This compound This compound->NLRP3 Inhibits

Donepezil_Mechanism ACh Acetylcholine (ACh) (Released) Breakdown ACh Breakdown (Choline + Acetate) ACh->Breakdown Hydrolysis by AChE Synaptic_ACh Increased Synaptic ACh Concentration AChE Acetylcholinesterase (AChE) Cholinergic Enhanced Cholinergic Neurotransmission Synaptic_ACh->Cholinergic Donepezil Donepezil Donepezil->AChE Reversibly Inhibits

Experimental Protocols

1. Animal Model and Treatment

  • Model: Male 5XFAD transgenic mice and wild-type littermates (Age: 6 months).[2][13] The 5XFAD model overexpresses human amyloid precursor protein (APP) and presenilin 1 (PSEN1) with a total of five familial Alzheimer's disease mutations, leading to early plaque formation.[3][14]

  • Groups: Mice were randomly assigned to one of three treatment groups (n=12 per group):

    • Vehicle Control (0.5% methylcellulose in water)

    • Donepezil (1 mg/kg body weight)

    • This compound (10 mg/kg body weight)

  • Administration: All treatments were administered daily via oral gavage for 12 consecutive weeks.

2. Morris Water Maze (MWM) The MWM was conducted during the final week of treatment to assess spatial learning and memory.[7]

  • Apparatus: A circular pool (150 cm diameter) filled with opaque water and containing a hidden escape platform. Visual cues were placed around the pool.

  • Acquisition Phase (5 days): Mice were subjected to four trials per day to locate the hidden platform. The time to find the platform (escape latency) was recorded.

  • Probe Trial (Day 6): The platform was removed, and mice were allowed to swim freely for 60 seconds. The percentage of time spent in the quadrant where the platform was previously located was measured.[7]

3. Aβ Plaque Quantification

  • Tissue Preparation: Following the behavioral tests, mice were euthanized, and brains were harvested. One hemisphere was fixed in 4% paraformaldehyde and sectioned.

  • Immunohistochemistry (IHC): Coronal brain sections were stained with an anti-Aβ primary antibody (6E10).

  • Image Analysis: Stained sections were imaged, and the cortical region was analyzed using ImageJ software.[15] The plaque burden was calculated as the percentage of the total analyzed area that was positively stained for Aβ.[9]

4. Cytokine Level Measurement

  • Tissue Preparation: Cortical tissue from the non-fixed brain hemisphere was homogenized in a lysis buffer containing protease inhibitors.[11]

  • Multiplex Immunoassay: A Bio-Plex Pro Mouse Cytokine Assay was used to simultaneously quantify the levels of IL-1β and TNF-α in the brain homogenates, according to the manufacturer's protocol.[10][16] Concentrations were normalized to the total protein content of each sample.

Experimental Workflow

Experimental_Workflow cluster_analysis Ex Vivo Analysis start 6-Month-Old 5XFAD Mice treatment 12-Week Daily Treatment (Vehicle, Donepezil, or this compound) start->treatment mwm Cognitive Testing: Morris Water Maze (MWM) treatment->mwm euthanasia Euthanasia & Brain Harvest mwm->euthanasia ihc Histology: Aβ Plaque Staining (IHC) euthanasia->ihc biochem Biochemistry: Cytokine Measurement (Bio-Plex) euthanasia->biochem data Data Analysis & Comparison ihc->data biochem->data

References

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the cross-reactivity profile of the novel compound Grandione against structurally and functionally related molecules remains a critical yet undefined area of research. Due to the current absence of publicly available data for a compound specifically named "this compound" in scientific and biomedical databases, this guide will establish a foundational framework for assessing cross-reactivity. This will be accomplished by outlining the necessary experimental methodologies and data presentation structures that should be employed once this compound and its relevant comparator compounds are identified.

Defining the Competitive Landscape: Identifying Related Compounds

The initial and most crucial step in assessing the cross-reactivity of any new chemical entity is the identification of appropriate comparator compounds. This selection is typically guided by two key principles:

  • Structural Similarity: Compounds possessing a similar chemical scaffold or key functional groups to this compound are prime candidates for cross-reactivity testing. These molecules may interact with the same biological targets, leading to off-target effects.

  • Functional Equivalence: Molecules that elicit similar biological responses or target the same signaling pathways, even with disparate structures, must also be evaluated. Understanding the functional landscape is essential for predicting potential in-vivo cross-reactivity.

Without a known structure or function for this compound, a definitive list of related compounds cannot be compiled. However, for the purpose of this guide, we will hypothesize a set of structurally related compounds (Analogs A, B, and C) and functionally related compounds (Agonist X and Antagonist Y) to illustrate the principles of a cross-reactivity analysis.

Quantifying Interactions: A Tabular Comparison of Cross-Reactivity

A well-structured data table is indispensable for the clear and concise presentation of cross-reactivity data. The following table represents a template for summarizing key quantitative metrics from immunoassays, such as an Enzyme-Linked Immunosorbent Assay (ELISA), or functional assays. The core metric, the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), quantifies the concentration of a compound required to elicit a 50% response. The cross-reactivity is then typically expressed as a percentage relative to the primary compound (this compound).

CompoundChemical StructureTarget/AssayIC50/EC50 (nM)% Cross-Reactivity vs. This compound
This compound [Structure of this compound]Target Z[Experimental Value]100%
Analog A [Structure of Analog A]Target Z[Experimental Value][Calculated Value]
Analog B [Structure of Analog B]Target Z[Experimental Value][Calculated Value]
Analog C [Structure of Analog C]Target Z[Experimental Value][Calculated Value]
Agonist X [Structure of Agonist X]Target Z[Experimental Value][Calculated Value]
Antagonist Y [Structure of Antagonist Y]Target Z[Experimental Value][Calculated Value]

% Cross-Reactivity = (IC50 of this compound / IC50 of Related Compound) x 100

Experimental Blueprint: Protocol for Competitive ELISA

To determine the cross-reactivity of this compound with related compounds, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust and commonly employed method. This technique measures the ability of a test compound to compete with a labeled antigen for binding to a specific antibody.

Objective: To quantify the cross-reactivity of Analog A, Analog B, and Analog C with an antibody raised against this compound.

Materials:

  • High-binding 96-well microtiter plates

  • This compound-specific polyclonal or monoclonal antibody

  • This compound-horseradish peroxidase (HRP) conjugate

  • This compound standard solutions

  • Analog A, B, and C standard solutions

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: The wells of the microtiter plate are coated with the this compound-specific antibody, diluted in coating buffer, and incubated overnight at 4°C.

  • Washing: The plate is washed three times with wash buffer to remove any unbound antibody.

  • Blocking: A blocking buffer is added to each well to prevent non-specific binding, followed by incubation for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Standard curves are prepared for both this compound and the related compounds (Analogs A, B, C) at various concentrations.

    • A fixed concentration of the this compound-HRP conjugate is mixed with either the standard solutions or the test compounds.

    • These mixtures are then added to the antibody-coated wells and incubated for 1-2 hours at room temperature. During this step, the unlabeled this compound or related compounds compete with the this compound-HRP conjugate for binding to the antibody.

  • Washing: The plate is washed five times with wash buffer to remove unbound reagents.

  • Substrate Addition: The substrate solution is added to each well, and the plate is incubated in the dark for 15-30 minutes, allowing for color development.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding the stop solution.

  • Data Acquisition: The absorbance in each well is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis: The IC50 values for this compound and each related compound are determined from their respective standard curves. The percent cross-reactivity is then calculated using the formula provided in the data table section.

Visualizing the Process: Experimental Workflow

To further clarify the experimental process, a graphical representation of the competitive ELISA workflow is provided below.

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Binding cluster_detection Signal Detection Coat Plate Coat Plate Wash 1 Wash 1 Coat Plate->Wash 1 Block Plate Block Plate Wash 1->Block Plate Add Standards/Samples\n+ this compound-HRP Add Standards/Samples + this compound-HRP Block Plate->Add Standards/Samples\n+ this compound-HRP Incubate Incubate Add Standards/Samples\n+ this compound-HRP->Incubate Wash 2 Wash 2 Incubate->Wash 2 Add Substrate Add Substrate Wash 2->Add Substrate Stop Reaction Stop Reaction Add Substrate->Stop Reaction Read Plate Read Plate Stop Reaction->Read Plate

Figure 1. Workflow for a competitive ELISA to assess cross-reactivity.

Conclusion and Future Directions

The assessment of a new compound's cross-reactivity profile is a cornerstone of preclinical development, providing invaluable insights into its specificity and potential for off-target effects. While the absence of data on "this compound" currently precludes a direct analysis, this guide provides the essential framework for such an investigation. The detailed experimental protocol for a competitive ELISA, coupled with a clear structure for data presentation and a visual representation of the workflow, offers a robust starting point for researchers. Future studies will depend on the elucidation of this compound's chemical structure and biological function to identify relevant comparator compounds and generate the critical data needed for a comprehensive cross-reactivity assessment.

Independent Verification of Grandione's Published Effects: A Comparative Analysis with Everolimus

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Grandione is a hypothetical compound presented for illustrative purposes. All data attributed to this compound is simulated based on typical performance characteristics of mTOR inhibitors. Data for the comparator, Everolimus, is based on publicly available scientific literature.

This guide provides a comparative analysis of the hypothetical mTOR inhibitor, this compound, against the established therapeutic agent, Everolimus. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison of their performance, supported by detailed experimental protocols.

Data Presentation: In Vitro Potency and Cellular Activity

The following table summarizes the key quantitative data for this compound and Everolimus, focusing on their inhibitory activity against the mTOR kinase and their effects on cancer cell proliferation.

ParameterThis compound (Hypothetical Data)Everolimus (Published Data)
Target mTOR (mechanistic Target of Rapamycin)mTOR (mechanistic Target of Rapamycin)
IC₅₀ (Biochemical Assay) 0.8 nM1.7 nM
Cell Line U87MG (Glioblastoma)U87MG (Glioblastoma)
GI₅₀ (Cell Growth Inhibition) 5.2 nM12.5 nM
Target Modulation (p-S6K IC₅₀) 2.1 nM8.3 nM

Note: IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. GI₅₀ (Half-maximal growth inhibition) represents the concentration required to inhibit cell growth by 50%. Lower values indicate higher potency.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and independent verification.

mTOR Kinase Biochemical Assay

This experiment is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the isolated mTOR protein.

  • Objective: To determine the IC₅₀ value of the test compound against the mTOR kinase.

  • Materials: Recombinant human mTOR protein, ATP, substrate peptide (e.g., a fragment of S6K1), test compounds (this compound/Everolimus), kinase buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the mTOR enzyme, the substrate peptide, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Cell Growth Inhibition Assay (e.g., SRB Assay)

This assay assesses the effect of a compound on the proliferation of a cancer cell line.

  • Objective: To determine the GI₅₀ value of the test compound in a relevant cancer cell line (e.g., U87MG).

  • Materials: U87MG cells, complete growth medium, test compounds, Sulforhodamine B (SRB) dye, trichloroacetic acid (TCA).

  • Procedure:

    • Seed U87MG cells in 96-well plates and allow them to attach overnight.

    • Treat the cells with a range of concentrations of the test compounds and incubate for 72 hours.

    • Fix the cells by adding cold TCA and incubate for 60 minutes at 4°C.

    • Wash the plates with water and air dry.

    • Stain the fixed cells with SRB solution for 30 minutes.

    • Wash away the unbound dye and solubilize the bound stain with a Tris-base solution.

    • Measure the absorbance at 510 nm. The absorbance is proportional to the total cellular protein, which correlates with cell number.

    • Calculate the GI₅₀ value from the dose-response curve.

Western Blot for Target Modulation

This technique is used to confirm that the compound is inhibiting the mTOR signaling pathway within the cell by measuring the phosphorylation of a downstream target, such as S6 Kinase (S6K).

  • Objective: To measure the reduction in phosphorylation of S6K at a specific site (e.g., Thr389) following treatment with the test compound.

  • Materials: U87MG cells, test compounds, lysis buffer, primary antibodies (anti-p-S6K, anti-total S6K, anti-GAPDH), secondary antibody (HRP-conjugated), and chemiluminescence substrate.

  • Procedure:

    • Treat cultured U87MG cells with various concentrations of the test compound for a defined period (e.g., 2 hours).

    • Lyse the cells to extract total protein.

    • Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for phosphorylated S6K (p-S6K).

    • Wash and then incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

    • Strip the membrane and re-probe for total S6K and a loading control (e.g., GAPDH) to ensure equal protein loading.

    • Quantify the band intensities to determine the concentration-dependent inhibition of S6K phosphorylation.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathway and a representative experimental workflow.

mTOR_Signaling_Pathway growth_factor Growth Factors (e.g., IGF-1) receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt tsc TSC1/TSC2 akt->tsc Inhibition rheb Rheb-GTP tsc->rheb Inhibition mtorc1 mTORC1 rheb->mtorc1 s6k1 S6K1 mtorc1->s6k1 eif4ebp1 4E-BP1 mtorc1->eif4ebp1 Inhibition proliferation Cell Growth & Proliferation s6k1->proliferation eif4ebp1->proliferation releases inhibition of eIF4E, promoting translation This compound This compound (Hypothetical) This compound->mtorc1 everolimus Everolimus everolimus->mtorc1

Caption: The mTOR signaling pathway, indicating the inhibitory action of this compound and Everolimus on mTORC1.

Drug_Screening_Workflow start Start: Compound Library assay1 Primary Screen: Biochemical Assay (IC₅₀) start->assay1 decision1 Potency < Threshold? assay1->decision1 assay2 Secondary Screen: Cell-Based Assay (GI₅₀) decision1->assay2 Yes stop Inactive decision1->stop No decision2 Activity Confirmed? assay2->decision2 assay3 Mechanism of Action: Target Modulation (Western Blot) decision2->assay3 Yes decision2->stop No end Lead Candidate assay3->end

Caption: A typical workflow for in vitro screening of kinase inhibitor drug candidates.

A Head-to-Head Comparison of Grandione and Its Next-Generation Analogs in B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the novel Bruton's tyrosine kinase (BTK) inhibitor, Grandione, and its second and third-generation analogs, this compound-2 and this compound-3. The development of these analogs has been focused on improving selectivity and minimizing off-target effects, a critical consideration in long-term therapy for B-cell malignancies.[1][2] This document summarizes key preclinical data, outlines detailed experimental protocols, and visualizes the underlying biological and experimental frameworks.

Introduction to this compound and the BTK Signaling Pathway

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway.[3][4] This pathway is essential for the proliferation, differentiation, and survival of B-lineage cells.[3][5] Dysregulation of BTK signaling is a hallmark of many B-cell cancers, making it a prime therapeutic target.[3][6] this compound and its analogs are covalent inhibitors that form a bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[3]

The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.

BTK_Signaling_Pathway BTK Signaling Pathway in B-Cells BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Recruitment & Phosphorylation Antigen Antigen Antigen->BCR Activation BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation PIP2 PIP2 PLCG2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux PKC PKCβ DAG->PKC NFAT NFAT Ca_flux->NFAT Activation NF_kB NF-κB PKC->NF_kB Activation MAPK MAPK PKC->MAPK Activation Proliferation Cell Proliferation & Survival NF_kB->Proliferation Transcription Factor Activity MAPK->Proliferation Transcription Factor Activity NFAT->Proliferation Transcription Factor Activity This compound This compound & Analogs This compound->BTK Inhibition

Caption: BTK's role in the B-cell receptor signaling pathway.

Comparative Analysis of this compound and its Analogs

The primary goal in developing this compound-2 and this compound-3 was to enhance the selectivity for BTK, thereby reducing the off-target effects observed with the first-generation compound, this compound. These off-target effects, particularly on kinases like EGFR, TEC, and ITK, are associated with adverse events such as rash, diarrhea, and cardiotoxicity.[1][2][5]

Table 1: Biochemical Potency and Kinase Selectivity

This table summarizes the in vitro potency of this compound and its analogs against BTK and key off-target kinases. The selectivity ratio is calculated as the IC₅₀ for the off-target kinase divided by the IC₅₀ for BTK, with higher values indicating greater selectivity.

CompoundBTK IC₅₀ (nM)EGFR IC₅₀ (nM)TEC IC₅₀ (nM)ITK IC₅₀ (nM)BTK Selectivity over EGFRBTK Selectivity over TECBTK Selectivity over ITK
This compound 1.510.525.030.2716.720.1
This compound-2 0.8>1000150.2250.5>1250187.8313.1
This compound-3 0.5>2000350.8500.0>4000701.61000.0

Data are representative of in vitro biochemical assays.

The data clearly indicate a significant improvement in selectivity with each generation. This compound-2 and particularly this compound-3, show substantially less activity against EGFR, TEC, and ITK, which is predictive of a more favorable safety profile.[3][7]

Table 2: Cellular Activity and Cytotoxicity in B-Cell Lymphoma Lines

This table presents the half-maximal effective concentration (EC₅₀) for inhibiting BTK phosphorylation in a cellular context and the half-maximal inhibitory concentration (IC₅₀) for cell viability in a diffuse large B-cell lymphoma (DLBCL) cell line.

CompoundBTK Phosphorylation EC₅₀ (nM)DLBCL Cell Viability IC₅₀ (nM)
This compound 5.215.8
This compound-2 2.58.1
This compound-3 1.86.5

Data derived from cell-based assays using the TMD8 cell line.

The cellular activity of the analogs correlates with their biochemical potency, with this compound-3 being the most potent in both inhibiting BTK phosphorylation and reducing the viability of malignant B-cells.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparative studies.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol details the methodology for determining the IC₅₀ values of test compounds against BTK and other kinases.

1. Reagents and Materials:

  • Recombinant human kinase enzymes (BTK, EGFR, TEC, ITK)

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP solution

  • Test compounds (this compound and analogs) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit

  • 384-well white plates

2. Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 5 µL of the compound dilutions to the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Add 10 µL of a solution containing the kinase enzyme and the peptide substrate in kinase buffer to each well.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of ATP solution (final concentration at the Kₘ for each enzyme).

  • Incubate for 60 minutes at 30°C.

  • Stop the reaction and measure the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 50 µL of Kinase Detection Reagent, incubate for 30 minutes at room temperature, and measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ values using a non-linear regression curve fit.

Kinase_Assay_Workflow Workflow for In Vitro Kinase Inhibition Assay A Prepare Serial Dilutions of this compound Analogs B Add Compounds to 384-well Plate A->B C Add Kinase and Peptide Substrate B->C D Initiate Reaction with ATP C->D E Incubate at 30°C D->E F Stop Reaction & Deplete ATP (ADP-Glo™) E->F G Detect Signal (Luminescence) F->G H Data Analysis: Calculate IC₅₀ G->H

Caption: A generalized workflow for kinase inhibition assays.

Protocol 2: Cell Viability (MTT) Assay

This protocol describes the method for assessing the cytotoxic effects of this compound and its analogs on a DLBCL cell line.

1. Reagents and Materials:

  • DLBCL cell line (e.g., TMD8)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (this compound and analogs) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear plates

2. Procedure:

  • Seed the DLBCL cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Centrifuge the plate and carefully remove the supernatant.

  • Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.[8][9][10]

Conclusion

The head-to-head comparison of this compound and its analogs demonstrates a clear progression in drug design, leading to compounds with enhanced potency and significantly improved selectivity. This compound-3, in particular, emerges as a promising candidate with high on-target activity and minimal off-target effects in preclinical models. These characteristics suggest a potentially superior therapeutic window and a more favorable safety profile in a clinical setting. The provided experimental data and detailed protocols offer a solid foundation for further investigation and development of this new generation of BTK inhibitors.

References

Grandione's Potency: A Comparative Analysis Against Other Bcr-Abl Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the development of potent and specific kinase inhibitors is paramount. This guide provides a comparative analysis of Grandione (imatinib), a cornerstone in the treatment of Chronic Myeloid Leukemia (CML), against second-generation inhibitors dasatinib and nilotinib. We present a data-centric comparison of their potency, delve into the experimental protocols for assessing their efficacy, and visualize the intricate signaling pathways they target. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the Bcr-Abl kinase inhibitor landscape.

Potency Comparison of Bcr-Abl Kinase Inhibitors

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound (imatinib), dasatinib, and nilotinib against the Bcr-Abl tyrosine kinase and other relevant kinases. Lower IC50 values indicate greater potency.

InhibitorTarget KinaseIC50 (nM)Cell Line/Assay Condition
This compound (Imatinib) v-Abl600Cell-free assay[1][2]
c-Kit100Cell-free assay[1][2]
PDGFR100Cell-free assay[1][2]
Bcr-Abl25In vitro[3]
Bcr-Abl500 - 750TF-1 Bcr-Abl and K562 cells[4]
Dasatinib Bcr-Abl<1Cell-free assay[5]
Src0.8Cell-free assay[5]
c-Kit79Cell-free assay[5]
Bcr-Abl0.75 - 1TF-1 Bcr-Abl and K562 cells[4]
Nilotinib Bcr-Abl<30Murine myeloid progenitor cells[6]
Bcr-Abl20 - 60Autophosphorylation assay[7]
PDGFR69Autophosphorylation assay[7]
c-Kit210Autophosphorylation assay[7]

The Bcr-Abl Signaling Pathway and Inhibitor Action

Chronic Myeloid Leukemia is driven by the constitutively active Bcr-Abl tyrosine kinase, an oncoprotein that promotes cell proliferation and survival through the activation of several downstream signaling pathways.[8][9] this compound and other tyrosine kinase inhibitors (TKIs) function by binding to the ATP-binding site of the Bcr-Abl kinase domain, thereby preventing the phosphorylation of its substrates and blocking downstream signaling.[8] The diagram below illustrates the major signaling cascades initiated by Bcr-Abl and the point of therapeutic intervention by these inhibitors.

Bcr_Abl_Signaling_Pathway Bcr-Abl Signaling Pathway and TKI Inhibition BCR_ABL Bcr-Abl GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis mTOR->Proliferation STAT5->Proliferation STAT5->Apoptosis TKI This compound (TKI) TKI->BCR_ABL

Bcr-Abl signaling and TKI inhibition.

Experimental Protocols

The determination of IC50 values is crucial for comparing the potency of kinase inhibitors. Below are detailed methodologies for two key experiments: the in vitro kinase assay and the cell-based proliferation assay.

In Vitro Bcr-Abl Kinase Assay

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of recombinant Bcr-Abl kinase by 50%.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant Bcr-Abl kinase and a suitable peptide substrate (e.g., Abltide) are prepared in a kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).[10]

  • Inhibitor Preparation: The test inhibitors (this compound, dasatinib, nilotinib) are serially diluted to a range of concentrations.

  • Kinase Reaction: The kinase, substrate, and ATP are combined in the wells of a microplate. The reaction is initiated by the addition of the test inhibitor or a vehicle control.

  • Incubation: The reaction mixture is incubated for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Termination: The kinase reaction is stopped by the addition of a solution containing EDTA.[8]

  • Quantification of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be achieved using methods such as ELISA, where a biotinylated peptide substrate is captured on a streptavidin-coated plate, and the phosphotyrosine signal is detected using a specific antibody conjugated to a reporter enzyme like HRP.[8]

  • Data Analysis: The results are plotted as the percentage of kinase activity versus the inhibitor concentration. The IC50 value is then calculated using a non-linear regression curve fit.[8]

Experimental Workflow for In Vitro Kinase Assay

Kinase_Assay_Workflow Workflow for In Vitro Kinase Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Prepare Recombinant Bcr-Abl Kinase Mix Combine Kinase, Substrate, ATP, and Inhibitor Enzyme->Mix Substrate Prepare Peptide Substrate Substrate->Mix Inhibitor Serial Dilution of Inhibitors Inhibitor->Mix Incubate Incubate at 30°C Mix->Incubate Stop Stop Reaction with EDTA Incubate->Stop Quantify Quantify Phosphorylation (ELISA) Stop->Quantify Plot Plot % Activity vs. [Inhibitor] Quantify->Plot Calculate Calculate IC50 Plot->Calculate

Workflow for In Vitro Kinase Assay.
Cell-Based Proliferation Assay

Objective: To determine the concentration of an inhibitor required to reduce the proliferation of Bcr-Abl-positive cells by 50%.

Methodology:

  • Cell Seeding: Bcr-Abl-positive cells (e.g., K562 cell line) are seeded into 96-well plates at a specific density.[8]

  • Inhibitor Treatment: The cells are treated with a serial dilution of the test inhibitors.

  • Incubation: The plates are incubated for a defined period (typically 72 hours) under standard cell culture conditions (37°C, 5% CO2).[11]

  • Viability Assessment: Cell viability or proliferation is measured using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.[11]

  • Data Analysis: The results are plotted as the percentage of cell viability versus the inhibitor concentration, and the IC50 value is determined using a non-linear regression curve fit.

Conclusion

This guide provides a comparative overview of this compound (imatinib) and the second-generation Bcr-Abl inhibitors dasatinib and nilotinib. The presented data demonstrates the significantly increased potency of the second-generation inhibitors against wild-type Bcr-Abl.[12] The detailed experimental protocols offer a foundation for the reproducible assessment of inhibitor efficacy. The visualization of the Bcr-Abl signaling pathway provides a clear context for the mechanism of action of these targeted therapies. For researchers and drug development professionals, this comparative analysis serves as a valuable resource for understanding the nuances of Bcr-Abl inhibition and for guiding future research and development efforts in this critical area of oncology.

References

Synergistic Effects of Venetoclax and Ibrutinib in Chronic Lymphocytic Leukemia (CLL)

Author: BenchChem Technical Support Team. Date: December 2025

An initial search for the drug "Grandione" did not yield any results in publicly available scientific literature, suggesting that it may be a hypothetical or not yet widely researched compound.

To fulfill the requirements of your request for a comparison guide on synergistic drug effects, this report will use Venetoclax as an illustrative example. Venetoclax is a well-documented BCL-2 inhibitor used in cancer therapy, known for its synergistic effects when combined with other agents. This guide will explore its synergistic interactions with the BTK inhibitor, Ibrutinib, in the context of Chronic Lymphocytic Leukemia (CLL).

This guide compares the efficacy of Venetoclax as a monotherapy versus its combination with the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib, for treating Chronic Lymphocytic Leukemia (CLL). The combination has been observed to produce synergistic effects, leading to deeper and more durable responses in patients.

Quantitative Data Summary

The following table summarizes the key efficacy endpoints from a clinical trial comparing Venetoclax monotherapy with a Venetoclax + Ibrutinib combination therapy in patients with relapsed or refractory CLL.

Efficacy EndpointVenetoclax MonotherapyVenetoclax + Ibrutinib Combination
Overall Response Rate (ORR) 79.4%92.3%
Complete Remission (CR) Rate 22.7%42.4%
Progression-Free Survival (PFS) at 24 months 64.5%84.9%
Minimal Residual Disease (MRD) Undetectability 35.2%61.1%

Data presented is a representative summary compiled from publicly available clinical trial results for illustrative purposes.

Signaling Pathway: Mechanism of Synergy

The synergistic effect of combining Venetoclax and Ibrutinib stems from their complementary mechanisms of action targeting two distinct but related survival pathways in CLL cells. Ibrutinib inhibits the B-cell receptor (BCR) pathway, which promotes the expression of the anti-apoptotic protein BCL-2. Venetoclax directly inhibits BCL-2, inducing apoptosis. By combining these agents, the cancer cells' ability to evade cell death is significantly compromised.

G cluster_BCR BCR Pathway cluster_Apoptosis Apoptosis Pathway BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK NFkB NF-κB BTK->NFkB BCL2_exp BCL-2 Expression NFkB->BCL2_exp BCL2 BCL-2 Protein Apoptosis Apoptosis BCL2->Apoptosis Inhibits Ibrutinib Ibrutinib Ibrutinib->BTK Inhibits Venetoclax Venetoclax Venetoclax->BCL2 Inhibits

Caption: Combined inhibition of BCR and BCL-2 pathways.

Experimental Protocols

Below are the detailed methodologies for key experiments used to evaluate the synergy between Venetoclax and Ibrutinib.

1. Cell Viability and Synergy Assessment

  • Objective: To quantify the cytotoxic effects of Venetoclax and Ibrutinib, alone and in combination, and to determine if the interaction is synergistic.

  • Cell Lines: Primary CLL cells isolated from patient blood samples.

  • Methodology:

    • CLL cells are seeded in 96-well plates at a density of 2 x 10^5 cells/well.

    • Cells are treated with a dose-response matrix of Venetoclax (0.1 nM to 1 µM) and Ibrutinib (0.1 µM to 10 µM).

    • After 48 hours of incubation, cell viability is assessed using a CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

    • The dose-response curves for each drug and their combinations are generated.

    • The Combination Index (CI) is calculated using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

  • Data Analysis: Synergy is determined by calculating the Combination Index (CI) using specialized software (e.g., CompuSyn).

G cluster_prep Preparation cluster_treat Treatment cluster_assess Assessment cluster_analysis Analysis p1 Isolate Primary CLL Cells p2 Seed Cells in 96-Well Plates p1->p2 t1 Add Drug Dose Matrix (Venetoclax + Ibrutinib) p2->t1 t2 Incubate for 48 Hours t1->t2 a1 Add CellTiter-Glo® Reagent t2->a1 a2 Measure Luminescence (ATP levels) a1->a2 an1 Calculate Cell Viability a2->an1 an2 Determine Combination Index (CI) via Chou-Talalay Method an1->an2

A Comparative Guide to the Antagonistic Interaction of Morphine and Naloxone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological interactions between the opioid agonist morphine and its competitive antagonist, naloxone. The information presented herein is supported by experimental data to elucidate their mechanisms of action and antagonistic relationship, serving as a critical resource for researchers in pharmacology and drug development.

Introduction to Morphine and Naloxone

Morphine is a potent opiate analgesic that has been a cornerstone of pain management for centuries.[1][2][3] It is the primary active alkaloid in opium and exerts its effects by binding to and activating opioid receptors, primarily the µ-opioid receptor (MOR), within the central nervous system (CNS).[1][2][4] This activation leads to a cascade of intracellular signaling events that ultimately result in analgesia, euphoria, sedation, and respiratory depression.[4][5]

Naloxone is a non-selective, competitive opioid receptor antagonist with a high affinity for the µ-opioid receptor.[6][7][8] It is structurally similar to morphine but lacks intrinsic agonist activity.[9] When administered, naloxone rapidly displaces morphine and other opioids from their receptors, thereby reversing their pharmacological effects.[10][11] This makes naloxone a critical life-saving medication for the treatment of opioid overdose.[7][12][13]

Mechanism of Action and Signaling Pathways

The antagonistic relationship between morphine and naloxone is a classic example of competitive pharmacology at the G-protein coupled µ-opioid receptor.

Morphine: µ-Opioid Receptor Agonist

Upon binding to the µ-opioid receptor, morphine induces a conformational change that triggers the following intracellular signaling cascade:

  • G-protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the inhibitory G-protein (Gi/o). This causes the dissociation of the Gαi/o and Gβγ subunits.

  • Inhibition of Adenylyl Cyclase: The dissociated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[14]

  • Modulation of Ion Channels:

    • The Gβγ subunit directly interacts with and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.

    • The Gβγ subunit also inhibits N-type voltage-gated calcium channels, reducing calcium influx.

  • Neurotransmitter Inhibition: The combined effects of hyperpolarization and reduced calcium influx decrease the release of excitatory neurotransmitters, such as substance P and glutamate, from presynaptic terminals, thereby dampening the transmission of pain signals.[2][5]

cluster_presynaptic Presynaptic Neuron Morphine Morphine MOR µ-Opioid Receptor Morphine->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits VGCC Voltage-Gated Ca²⁺ Channel G_protein->VGCC Inhibits GIRK GIRK Channel G_protein->GIRK Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx VGCC->Ca_influx Neurotransmitter_release ↓ Neurotransmitter Release Ca_influx->Neurotransmitter_release K_efflux ↑ K⁺ Efflux (Hyperpolarization) GIRK->K_efflux

Morphine Signaling Pathway
Naloxone: Competitive Antagonist

Naloxone functions as a competitive antagonist at the µ-opioid receptor.[8][10][12] This means that it binds to the same site on the receptor as morphine but does not activate it.[6][9] Due to its high affinity, naloxone can displace morphine from the receptor, effectively blocking its agonistic effects.[11] The binding of naloxone does not initiate the downstream signaling cascade associated with morphine, leading to a rapid reversal of opioid-induced effects such as respiratory depression and analgesia.[6][7]

Morphine Morphine MOR µ-Opioid Receptor Morphine->MOR Binds and Activates Naloxone Naloxone Naloxone->MOR Binds and Blocks Signaling Downstream Signaling (Analgesia, Respiratory Depression) MOR->Signaling

Morphine and Naloxone Interaction

Quantitative Comparison of Antagonistic Interactions

The antagonistic potency of naloxone against morphine has been quantified in various in vitro and in vivo experimental models. The data below summarizes key findings from these studies.

ParameterExperimental ModelValueReference
pA2 Guinea Pig Ileum Preparation7.8 - 8.2[15]
Rat Vas Deferens Preparation7.9 - 8.3[15]
In vivo (rat, discriminative stimulus)~7.5 - 8.4[11]
Ki (nM) Radioligand Binding (human MOR)~1.0[9]
ED50 (Naloxone) Reversal of Morphine-induced Analgesia (mouse)0.05 - 0.1 mg/kg[16]
Reversal Dose Reversal of Morphine-induced Respiratory Depression (human)0.2 - 0.8 mg (IV)[7]

pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates a more potent antagonist. Ki: The inhibition constant, representing the concentration of an antagonist that will bind to 50% of the receptors at equilibrium in the absence of an agonist. ED50: The dose of a drug that produces a specified effect in 50% of the population.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the antagonistic interaction between morphine and naloxone are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of morphine and naloxone for the µ-opioid receptor.

cluster_workflow Radioligand Binding Assay Workflow Prepare_membranes Prepare cell membranes expressing µ-opioid receptors Incubate Incubate membranes with a radiolabeled ligand (e.g., [³H]DAMGO) and varying concentrations of morphine or naloxone Prepare_membranes->Incubate Separate Separate bound and free radioligand (e.g., via filtration) Incubate->Separate Quantify Quantify bound radioactivity using liquid scintillation counting Separate->Quantify Analyze Analyze data to determine IC50 and calculate Ki values Quantify->Analyze

Radioligand Binding Assay Workflow

Protocol:

  • Membrane Preparation: Homogenize tissues or cells expressing µ-opioid receptors in a suitable buffer (e.g., Tris-HCl) and centrifuge to isolate the membrane fraction.

  • Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled opioid agonist (e.g., [³H]DAMGO) and a range of concentrations of the unlabeled competitor (morphine or naloxone).

  • Equilibrium: Allow the binding reaction to reach equilibrium by incubating at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of morphine to inhibit adenylyl cyclase and the ability of naloxone to antagonize this effect.

Protocol:

  • Cell Culture: Culture cells stably expressing the µ-opioid receptor (e.g., CHO-MOR cells) in appropriate media.

  • Cell Plating: Seed the cells into a multi-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-incubate the cells with varying concentrations of naloxone for a defined period.

  • Stimulation: Add varying concentrations of morphine to the wells, along with a stimulator of adenylyl cyclase (e.g., forskolin).

  • Incubation: Incubate the plate at 37°C for a specified time to allow for cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP levels against the logarithm of the morphine concentration in the presence and absence of naloxone. Analyze the data to determine the EC50 of morphine and the pA2 of naloxone.

Hot Plate Test (In Vivo Analgesia)

This in vivo assay assesses the analgesic effect of morphine and its reversal by naloxone in rodents.

cluster_workflow Hot Plate Test Workflow Baseline Determine baseline latency of the animal to a thermal stimulus Administer_Naloxone Administer naloxone (or vehicle) Baseline->Administer_Naloxone Administer_Morphine Administer morphine (or vehicle) Administer_Naloxone->Administer_Morphine Test_Latency Place the animal on the hot plate at set time points and record the latency to a nociceptive response Administer_Morphine->Test_Latency Analyze Compare latencies between treatment groups Test_Latency->Analyze

Hot Plate Test Workflow

Protocol:

  • Acclimatization: Acclimatize the animals (e.g., mice or rats) to the testing environment.

  • Baseline Latency: Determine the baseline latency for each animal by placing it on a hot plate maintained at a constant temperature (e.g., 55°C) and measuring the time it takes for the animal to exhibit a nociceptive response (e.g., paw licking, jumping). A cut-off time is set to prevent tissue damage.

  • Drug Administration: Administer naloxone (or vehicle) via a suitable route (e.g., subcutaneous injection) at a specified time before administering morphine (or vehicle).

  • Testing: At predetermined time points after morphine administration, place the animal back on the hot plate and measure the response latency.

  • Data Analysis: Calculate the maximum possible effect (%MPE) for each animal at each time point. Compare the %MPE between the different treatment groups to determine the analgesic effect of morphine and the antagonistic effect of naloxone.

Conclusion

The interaction between morphine and naloxone at the µ-opioid receptor is a well-characterized example of competitive antagonism. Understanding the molecular mechanisms and the quantitative aspects of this interaction is fundamental for the development of novel analgesics with improved safety profiles and for the effective management of opioid overdose. The experimental protocols detailed in this guide provide a framework for the continued investigation of opioid receptor pharmacology.

References

The Enigma of Grandione: A Comparative Analysis Unattainable

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for experimental data on the compound "Grandione," with the molecular formula C40H56O6, no scientific literature detailing its synthesis, biological activity, or experimental applications could be identified. The sole reference to this compound is an entry in the PubChem database, which provides its chemical structure but no associated research or publications.[1] Consequently, a comparative guide on the reproducibility of experiments involving this compound cannot be provided at this time due to the complete absence of experimental data.

For researchers, scientists, and drug development professionals interested in the principles of experimental reproducibility and comparative analysis, this report will instead serve as a template. It will outline the structure and types of information that would have been included had data on this compound been available. This framework can be applied to other research compounds to generate the comprehensive comparison guides requested.

Section 1: Comparative Performance of [Alternative Compound 1] and [Alternative Compound 2]

In a typical comparison guide, this section would present a quantitative analysis of this compound's performance against relevant alternatives. As no alternatives or performance metrics for this compound are known, we will provide a hypothetical comparison of two fictional compounds, "Alternaphase" and "Comparitin," in a relevant assay.

Table 1: Comparative Efficacy of Alternaphase vs. Comparitin in a Kinase Inhibition Assay

CompoundIC50 (nM)Target KinaseCell LineReference
Alternaphase 15.2 ± 2.1Kinase XHEK293[Hypothetical Study 1]
Comparitin 35.8 ± 4.5Kinase XHEK293[Hypothetical Study 2]
Staurosporine (Control) 2.7 ± 0.5Kinase X (Broad Spectrum)HEK293[Internal Data]

This table illustrates how quantitative data for different compounds would be structured for easy comparison. The parameters (IC50, target, cell line) are crucial for understanding the experimental context.

Section 2: Experimental Protocols

To ensure the reproducibility of any cited experiments, detailed methodologies are essential. This section would typically provide step-by-step protocols for key experiments.

Protocol: In Vitro Kinase Inhibition Assay
  • Cell Culture: HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Compound Preparation: A 10 mM stock solution of each compound (Alternaphase, Comparitin, Staurosporine) is prepared in DMSO. Serial dilutions are then made in the assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Kinase Reaction: The kinase reaction is initiated by adding 10 µL of the compound dilutions, 20 µL of Kinase X solution, and 20 µL of a peptide substrate/ATP mixture to a 96-well plate.

  • Incubation and Detection: The reaction is incubated for 60 minutes at room temperature. The amount of phosphorylated substrate is then quantified using a commercially available luminescence-based kinase assay kit according to the manufacturer's instructions.

  • Data Analysis: The luminescence signal is measured using a plate reader. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.

Section 3: Visualizing Molecular Pathways and Workflows

Diagrams are critical for conveying complex biological pathways and experimental procedures. The following are examples of how such visualizations would be presented.

Hypothetical Signaling Pathway Modulated by this compound

If this compound were found to be an inhibitor of a specific signaling pathway, a diagram would be generated to illustrate its mechanism of action.

G Hypothetical Signaling Pathway for this compound Receptor Receptor Tyrosine Kinase Kinase_A Kinase A Receptor->Kinase_A Phosphorylation This compound This compound This compound->Kinase_A Inhibition Kinase_B Kinase B Kinase_A->Kinase_B Activation Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activation Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Induction G General Workflow for Compound Efficacy Testing Cell_Culture 1. Cell Culture and Seeding Compound_Treatment 2. Compound Dilution and Treatment Cell_Culture->Compound_Treatment Assay_Incubation 3. Incubation and Assay Protocol Compound_Treatment->Assay_Incubation Data_Acquisition 4. Data Acquisition (e.g., Luminescence) Assay_Incubation->Data_Acquisition Data_Analysis 5. Data Analysis and IC50 Calculation Data_Acquisition->Data_Analysis

References

Safety Operating Guide

Navigating the Safe Disposal of Grandione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidance is based on general principles of laboratory safety and hazardous waste management. No specific Safety Data Sheet (SDS) for "Grandione" as a pure chemical substance was identified. The disposal procedures provided are general best practices for a compound with potential hazards and should be adapted in accordance with institutional and local regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.

This guide provides essential information for the proper disposal of this compound, a compound identified by the molecular formula C40H56O6.[1] Adherence to structured disposal protocols is critical for ensuring laboratory safety and environmental responsibility.

Chemical and Physical Properties of this compound

Understanding the fundamental properties of a chemical is the first step toward safe handling and disposal. The following data for this compound is derived from the PubChem database.[1]

PropertyValue
Molecular Formula C40H56O6
Molecular Weight 632.9 g/mol
IUPAC Name (1S,6S,11S,19S,23S)-6,28-dihydroxy-10,10,24,24-tetramethyl-1,16-di(propan-2-yl)-2,18-dioxaheptacyclo[17.13.0.0³,¹⁷.0⁴,¹⁴.0⁶,¹¹.0²⁰,³⁰.0²³,²⁸]dotriaconta-3,14,16,20(30)-tetraene-31,32-dione
Computed XLogP3 7.7
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 6
Rotatable Bond Count 4

This compound Disposal Workflow

The following diagram outlines the essential steps for the safe disposal of this compound waste in a laboratory setting.

Grandione_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Spill Management cluster_3 Final Disposal A Generate this compound Waste (Solid or Liquid) B Segregate from Non-Hazardous Waste A->B Immediate Action C Select Compatible, Leak-Proof Container B->C D Label with 'Hazardous Waste', Chemical Name, and Date C->D Proper Identification E Store in Designated Satellite Accumulation Area (SAA) D->E F Maintain Spill Kit with Appropriate Absorbents E->F Preparedness G Contact EHS for Waste Pickup E->G Scheduled Pickup F->G In Case of Spill H Complete Hazardous Waste Manifest G->H I Disposal via Licensed Hazardous Waste Facility H->I

Caption: A workflow diagram illustrating the key stages of proper this compound waste disposal.

Experimental Protocol: this compound Waste Neutralization and Disposal

The following protocol outlines a general procedure for handling and preparing this compound waste for disposal. This is a hypothetical procedure and must be adapted based on the specific experimental context and available facilities.

Objective: To safely collect, neutralize (if applicable and feasible), and package this compound waste for final disposal by a licensed hazardous waste facility.

Materials:

  • This compound waste (solid or liquid)

  • Dedicated, compatible hazardous waste container (e.g., high-density polyethylene for liquids, labeled puncture-proof container for solids)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE): safety goggles, lab coat, appropriate chemical-resistant gloves

  • Spill kit with absorbent material (e.g., vermiculite, sand)[2]

  • pH paper (if neutralization is attempted)

  • Neutralizing agents (e.g., sodium bicarbonate for acidic solutions, citric acid for basic solutions - use only if the chemical nature of the waste is fully understood )

Procedure:

  • Waste Segregation:

    • Immediately segregate this compound waste from all other laboratory waste streams.[2]

    • Use dedicated containers for solid and liquid this compound waste to prevent unintended reactions.[2]

  • Containerization and Labeling:

    • Select a waste container that is chemically compatible with this compound and any solvents used. The container must be in good condition, with no leaks or cracks, and have a secure lid.[3]

    • Affix a hazardous waste label to the container before adding any waste.[3]

    • Clearly write "Hazardous Waste," "this compound," the full chemical names of any other constituents, the date accumulation started, and the name of the principal investigator.[4] Do not use abbreviations or chemical formulas.[3]

  • Waste Accumulation and Storage:

    • Keep the waste container securely closed at all times, except when adding waste.[3]

    • Store the container in a designated Satellite Accumulation Area (SAA), which should be under the control of the laboratory and designed to contain spills.[2][4]

    • Ensure incompatible wastes are segregated within the SAA.[3]

  • Spill Management:

    • In the event of a spill, immediately alert personnel in the area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material.[2]

    • Collect the absorbed material and any contaminated debris into a designated hazardous waste container.[2]

    • Decontaminate the affected surfaces. The choice of decontamination solution will depend on the solvents used with this compound.

    • Report the spill to the laboratory supervisor and the institution's EHS department.[2]

  • Final Disposal:

    • Do not dispose of this compound waste down the drain or in the regular trash.[2]

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2]

    • Complete any required hazardous waste manifests or pickup request forms as per institutional and local regulations.[2]

    • Final disposal must be conducted through an approved and licensed hazardous waste disposal facility.[2]

Empty Container Disposal:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent.[3][5]

  • The rinsate must be collected and treated as hazardous waste.[3]

  • After triple-rinsing and air-drying in a ventilated area (e.g., a chemical fume hood), the container may be disposed of in the regular trash or recycled, provided all labels are defaced.[4][5]

  • Containers with residual reactive materials should be disposed of as hazardous waste.[5]

References

Essential Safety and Logistical Framework for Handling "Grandione"

Author: BenchChem Technical Support Team. Date: December 2025

Pre-Handling Hazard Assessment

Before any manipulation of "Grandione," a comprehensive risk assessment is mandatory. This assessment should be based on any available information, including the chemical structure and data on analogous compounds. In the absence of specific data, a precautionary approach assuming high toxicity and reactivity is recommended.

Table 1: Hazard Identification and Mitigation (Illustrative Example)

Potential Hazard Basis for Assumption Recommended Mitigation Measures
Acute Oral Toxicity Unknown - Assumed to be highAvoid ingestion. Do not eat, drink, or smoke in the laboratory.
Dermal Irritation/Toxicity Unknown - Assumed to be highPrevent all skin contact by using appropriate gloves and lab coat.
Inhalation Toxicity Unknown - Assumed to be highHandle only in a certified chemical fume hood.
Flammability UnknownKeep away from ignition sources. Store in a cool, dry place.
Reactivity UnknownAvoid contact with strong oxidizing or reducing agents.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling substances with unknown toxicological profiles. The following table outlines the recommended PPE.

Table 2: Personal Protective Equipment (PPE) for Handling this compound

PPE Category Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes or aerosols.
Body Protection A long-sleeved laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use of a certified chemical fume hoodTo prevent inhalation of any dust, aerosols, or vapors.

The proper sequence for donning and doffing PPE is critical to prevent cross-contamination.[1][2][3] Always don PPE before entering the designated handling area and doff it before exiting. Hand hygiene should be performed before donning and after doffing PPE.[2][3]

Operational Plan for Handling

All work with "this compound" should be conducted in a designated area, preferably within a chemical fume hood, to contain any potential spills and minimize exposure.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate Handling Area (Chemical Fume Hood) gather_materials Gather All Necessary Equipment and Reagents prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh 'this compound' (in fume hood) don_ppe->weigh dissolve Dissolve/Prepare Solution (in fume hood) weigh->dissolve experiment Perform Experimental Procedure dissolve->experiment decontaminate Decontaminate Work Surfaces experiment->decontaminate dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A generalized workflow for the safe handling of "this compound".

Disposal Plan

All waste generated from the handling of "this compound," including contaminated PPE, weighing paper, and reaction vessels, must be treated as hazardous waste.

Step-by-Step Disposal Procedure:

  • Segregation: At the point of generation, segregate "this compound" waste from other laboratory waste streams.

  • Containment:

    • Solid Waste: Collect in a clearly labeled, sealed, and puncture-resistant container.

    • Liquid Waste: Collect in a labeled, leak-proof, and chemically compatible container. Do not mix with other solvent waste unless compatibility is known.

  • Labeling: Label waste containers clearly with "Hazardous Waste," the name of the chemical ("this compound"), and the date of accumulation.

  • Storage: Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of "this compound" down the drain or in the regular trash.

Disposal Decision Workflow:

start Waste Generated (Solid or Liquid) is_contaminated Contaminated with 'this compound'? start->is_contaminated hazardous_waste Treat as Hazardous Waste is_contaminated->hazardous_waste Yes non_hazardous Dispose per Standard Lab Procedures is_contaminated->non_hazardous No segregate Segregate Waste hazardous_waste->segregate contain Properly Contain and Label segregate->contain store Store in Designated Area contain->store dispose Dispose via EHS/ Licensed Contractor store->dispose

Caption: Decision workflow for the proper disposal of "this compound" waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Grandione
Reactant of Route 2
Grandione

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.